6-Bromoquinoline-8-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromoquinoline-8-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHOYDOQDYWDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98591-39-0 | |
| Record name | 6-bromoquinoline-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromoquinoline-8-sulfonyl chloride chemical properties
The Strategic Utilization of 6-Bromoquinoline-8-sulfonyl Chloride in Advanced Medicinal Chemistry
As an application scientist bridging synthetic methodology and drug discovery, I frequently encounter molecular scaffolds that dictate the trajectory of a medicinal chemistry program. One such pivotal building block is 6-bromoquinoline-8-sulfonyl chloride (CAS: 98591-39-0)[1]. Far from being a simple reagent, this compound acts as a highly versatile, bifunctional electrophilic hub. Its unique structural topology—combining an electron-deficient quinoline core, a halogen-bond-donating bromine at C6, and a highly reactive sulfonyl chloride at C8—makes it an indispensable intermediate for synthesizing complex sulfonamide hybrids[2].
This technical guide deconstructs the physicochemical properties, synthetic methodologies, and downstream therapeutic applications of 6-bromoquinoline-8-sulfonyl chloride, providing actionable, self-validating protocols for researchers and drug development professionals.
Structural and Physicochemical Profiling
The reactivity of 6-bromoquinoline-8-sulfonyl chloride is governed by the electronic landscape of the quinoline ring. The core is inherently electron-deficient, a property exacerbated by the electron-withdrawing bromine atom via inductive effects. While this deactivates the ring toward electrophilic aromatic substitution, it provides a critical vector for halogen bonding in target active sites (e.g., mimicking hydrophobic motifs in protein-protein interactions)[3]. Simultaneously, the sulfonyl chloride at C8 serves as a prime electrophilic center for amine coupling, though it is sterically shielded by the adjacent nitrogen lone pair.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 98591-39-0[1] |
| Molecular Formula | C9H5BrClNO2S[4] |
| Monoisotopic Mass | 304.8913 Da[4] |
| Predicted Boiling Point | 409.3 ± 35.0 °C[1] |
| Predicted Density | 1.807 ± 0.06 g/cm³[1] |
Synthesis Methodologies and Mechanistic Causality
The synthesis of 6-bromoquinoline-8-sulfonyl chloride historically presented a significant bottleneck due to the deactivated nature of the quinoline system. We evaluate two primary strategies:
Table 2: Comparative Synthesis Strategies
| Strategy | Reagents | Conditions | Yield | Mechanistic Causality |
|---|---|---|---|---|
| Direct Chlorosulfonation | Chlorosulfonic acid | 160 °C | 10–15%[5] | Severe core deactivation under highly acidic conditions limits electrophilic aromatic substitution. |
| Oxidative Chlorination | NCS, AcOH/H2O | 25–30 °C | ~87%[2] | Bypasses aromatic substitution; relies on the mild oxidation of a pre-installed thioether. |
Direct chlorosulfonation requires forcing conditions (160 °C) and yields poorly (10–15%) because the protonated quinoline ring strongly repels electrophiles[5]. Conversely, modern approaches utilize the oxidative chlorination of 8-(benzylthio)-6-bromoquinoline. By oxidizing a pre-installed sulfur atom rather than relying on direct ring substitution, the reaction proceeds smoothly at ambient temperatures with high fidelity[2].
Synthetic pathways for 6-bromoquinoline-8-sulfonyl chloride.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind each procedural step.
Protocol A: High-Yield Synthesis via Oxidative Chlorination
Reference methodology adapted for optimal yield[2].
-
Preparation: Dissolve 8-(benzylthio)-6-bromoquinoline (10 mmol) in a 3:1 mixture of acetic acid and water.
-
Causality: The aqueous acidic environment is critical for the hydrolysis of the intermediate sulfonium species to the target sulfonyl chloride.
-
-
Oxidation: Cool the reaction vessel to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (10 mmol) in portions[2].
-
Causality: Strict temperature control prevents over-oxidation or unintended cleavage of the quinoline core.
-
-
Propagation & Validation: Allow the reaction to warm to 25–30 °C and stir for 5 hours[2]. Monitor via TLC (Hexane/EtOAc) until the complete disappearance of the non-polar thioether spot confirms conversion.
-
Isolation: Extract the crude mixture with dichloromethane, wash with brine to remove residual acetic acid, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography (eluting with hexane) to yield the pure product[2].
Protocol B: Sulfonamide Derivatization (Amine Coupling)
Reference methodology for generating bioactive hybrids[5].
-
Activation: In a dry flask under an inert nitrogen atmosphere, combine 6-bromoquinoline-8-sulfonyl chloride (16.4 mmol) and the target amine (e.g., methyl 3-aminothiophene-2-carboxylate)[5].
-
Base Addition: Dropwise add anhydrous pyridine (30 mL, 0.6 M) at room temperature[5].
-
Causality: Pyridine acts as both the solvent and a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the amine nucleophile and driving the equilibrium forward.
-
-
Validation: Stir at room temperature. Perform LC-MS analysis to confirm the mass shift corresponding to the loss of HCl and the formation of the sulfonamide adduct.
-
Workup: Quench the reaction with saturated aqueous NaHCO3, extract with EtOAc, and purify via flash chromatography to isolate the sulfonamide hybrid[5].
Applications in Targeted Therapeutics
The resulting quinoline-sulfonamide hybrids derived from 6-bromoquinoline-8-sulfonyl chloride have demonstrated profound efficacy across multiple therapeutic domains:
-
WDR5-MYC Interaction Inhibitors (Oncology): The treatment of MYC-driven tumors relies on disrupting the protein-protein interaction between MYC and its chromatin cofactor, WDR5. Derivatives of 6-bromoquinoline-8-sulfonyl chloride bind directly into the WBM site of WDR5. Crucially, the C6 bromine atom forms a key halogen bonding interaction that perfectly mimics the hydrophobic side-chain of the isoleucine in the MYC IDVV motif, displacing the oncogene from chromatin[3].
-
Neuropilin-1 (NRP1) Antagonists (Pain Management): Coupling the sulfonyl chloride with thiophene derivatives yields potent NRP1 antagonists. These small molecules exhibit slow off-rate kinetics (beneficial for residence time) and effectively block Vascular Endothelial Growth Factor (VEGFA)-induced chronic pain conditions[5].
-
ITK/BTK Kinase Inhibitors (Leukemia): Molecular hybrids synthesized from this core exhibit strong anti-cancer properties against ITK-high cells (Jurkat, MOLT-4, CCRF-CEM) and BTK-high cells (RAMOS, K562), achieving IC50 values as low as 2.76 μM while maintaining a non-cytotoxic profile (>50 μM) against healthy non-cancer cells (MRC-5)[2].
Downstream therapeutic applications of quinoline-sulfonamide hybrids.
Conclusion
6-Bromoquinoline-8-sulfonyl chloride is a master key in modern drug design. By understanding the causality behind its synthetic limitations (core deactivation) and leveraging modern oxidative chlorination techniques, researchers can efficiently access this scaffold. Its unique combination of a halogen-bond donor and an electrophilic sulfonylation site makes it an invaluable asset for developing highly selective antagonists and kinase inhibitors across oncology and neurology.
References
- PubChemLite: 6-bromoquinoline-8-sulfonyl chloride (C9H5BrClNO2S). uni.lu.
- 6-bromoquinoline-8-sulfonyl chloride - CAS 98591-39-0. Molaid.
- Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. ResearchGate.
- Quinoline-Based Neuropilin-1 Antagonists Exhibit a Pure Antagonist Profile and Block Vascular Endothelial Growth Factor-Induced Pain. ACS Publications.
- Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). PMC (NIH).
Sources
- 1. 6-bromoquinoline-8-sulfonyl chloride - CAS号 98591-39-0 - 摩熵化学 [molaid.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 6-bromoquinoline-8-sulfonyl chloride (C9H5BrClNO2S) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
6-Bromoquinoline-8-sulfonyl Chloride: Structural Causality, Synthetic Workflows, and Applications in Targeted Therapeutics
Executive Summary
6-Bromoquinoline-8-sulfonyl chloride (CAS: 98591-39-0) is a highly specialized, bifunctional building block utilized extensively in modern medicinal chemistry and rational drug design. Featuring an electron-deficient quinoline core, a reactive electrophilic sulfonyl chloride group at the C8 position, and a halogen-bonding bromine donor at the C6 position, this molecule serves as a critical intermediate for synthesizing high-affinity sulfonamide therapeutics. This guide explores the physicochemical causality behind its reactivity, details its self-validating synthetic workflow, and examines its recent applications in oncology and pain management.
Physicochemical Profiling & Structural Causality
The unique reactivity and binding profile of 6-bromoquinoline-8-sulfonyl chloride are dictated by its electronic topology. The quinoline nitrogen withdraws electron density from the fused aromatic system, rendering the rings highly deactivated toward electrophilic aromatic substitution.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 6-bromoquinoline-8-sulfonyl chloride |
| CAS Number | 98591-39-0[1] |
| Molecular Formula | C9H5BrClNO2S[1] |
| Molecular Weight | 306.567 g/mol [1] |
| Monoisotopic Mass | 304.8913 Da[2] |
| Predicted XLogP | 2.9[1] |
| Structural Class | Fused Heterocycle (Quinoline Derivative) |
Structural Causality in Drug Design
-
The C8 Sulfonyl Chloride: Positioned adjacent to the quinoline nitrogen, this group is sterically hindered but highly electrophilic. It requires specific basic conditions (e.g., anhydrous pyridine) to facilitate nucleophilic attack by amines, forming stable sulfonamide linkages.
-
The C6 Bromine: In downstream biological applications, the C6 bromine is not merely a synthetic handle for cross-coupling; it acts as a critical halogen-bond donor. Structural biology studies have demonstrated that removing this bromine completely abolishes binding affinity to certain target proteins (such as WDR5) due to the loss of this highly directional, non-covalent interaction[3].
Synthetic Methodology: The Chlorosulfonation Workflow
The synthesis of 6-bromoquinoline-8-sulfonyl chloride from 6-bromoquinoline is notoriously challenging. The deactivated nature of the quinoline system necessitates forcing conditions. Standard sulfonation protocols fail, requiring the use of neat chlorosulfonic acid at elevated temperatures.
Reaction Parameters & Causality
| Step | Reagents | Conditions | Yield | Causality |
| Chlorosulfonation | Chlorosulfonic Acid (neat) | 160 °C, 4-6 hours | 10-15% | Deactivated quinoline core requires forcing thermal conditions to overcome the activation energy barrier. |
| Sulfonamidation | R-NH2, Pyridine | RT, Anhydrous | 60-80% | Pyridine acts as both an acid scavenger and a nucleophilic catalyst. |
Step-by-Step Protocol: Synthesis of 6-Bromoquinoline-8-sulfonyl chloride
-
Preparation: Charge a dry, round-bottom flask with 6-bromoquinoline (e.g., 10.0 g, 48.3 mmol).
-
Reagent Addition: Slowly add neat chlorosulfonic acid (excess, typically 5-10 equivalents) under an inert argon atmosphere. Caution: This step is highly exothermic and corrosive.
-
Forcing Conditions (Causality): Heat the reaction mixture to 160 °C for 4 to 6 hours. The high thermal energy is required to overcome the activation energy barrier imposed by the electron-withdrawing nature of the protonated quinoline core in the highly acidic medium[4].
-
Quenching: Cool the mixture to room temperature, then carefully pour it dropwise over crushed ice. This step precipitates the sulfonyl chloride while safely hydrolyzing the unreacted chlorosulfonic acid.
-
Extraction & Isolation: Extract the aqueous layer with dichloromethane (DCM). Wash the organic layer with cold brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Validation Checkpoint (Self-Validating System): The protocol is validated via LC-MS and 1H-NMR. A successful reaction is confirmed by the presence of the molecular ion peak [M+H]+ corresponding to the isotopic pattern of one bromine and one chlorine atom (~305/307/309 m/z). The yield is typically 10–15%, which, while poor, is highly reproducible and representative of the deactivated quinoline system's limits[4].
Synthetic workflow of 6-bromoquinoline-8-sulfonyl chloride via forcing chlorosulfonation.
Pharmaceutical Applications & Downstream Functionalization
The primary utility of 6-bromoquinoline-8-sulfonyl chloride lies in its conversion to sulfonamides, which have recently been identified as potent inhibitors for two major therapeutic targets:
WDR5-MYC Protein-Protein Interaction Inhibitors (Oncology)
The treatment of MYC-driven tumors is a major challenge in modern oncology. Researchers have utilized 6-bromoquinoline-8-sulfonyl chloride to synthesize salicylic acid-derived sulfonamides that disrupt the interaction between MYC and its chromatin cofactor, WD Repeat-Containing Protein 5 (WDR5). The sulfonamide derivative binds to the shallow, hydrophobic "WBM cleft" of WDR5. The C6 bromine forms a critical halogen bond within this pocket; structural activity relationship (SAR) studies confirm that removing the bromine results in a complete loss of binding affinity[3].
Neuropilin-1 (NRP1) Antagonists (Chronic Pain)
Vascular endothelial growth factor A (VEGFA) induces nociception (pain) via the NRP1 receptor. By reacting 6-bromoquinoline-8-sulfonyl chloride with 3-aminothiophene-2-carboxylate in anhydrous pyridine (0.6 M), researchers synthesized novel sulfonamides that act as pure antagonists of NRP1. Unlike previous compounds that inadvertently triggered intracellular signaling, these quinoline-based derivatives block VEGFA-induced pain without activating off-target p38 mitogen-activated protein kinase (MAPK) pathways, offering a highly selective new modality for chronic pain management[4].
Downstream signaling pathway of 6-bromoquinoline-derived sulfonamides as pure NRP1 antagonists.
References
-
6-bromoquinoline-8-sulfonyl chloride - CAS号98591-39-0 Source: Molaid Chemical Database URL:[Link]
-
Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5-MYC Protein-Protein Interaction Source: Journal of Medicinal Chemistry (2019) URL:[Link]
-
Quinoline-Based Neuropilin-1 Antagonists Exhibit a Pure Antagonist Profile and Block Vascular Endothelial Growth Factor-Induced Pain Source: ACS Pharmacology & Translational Science (2025) URL:[Link]
Sources
- 1. 6-bromoquinoline-8-sulfonyl chloride - CAS号 98591-39-0 - 摩熵化学 [molaid.com]
- 2. PubChemLite - 6-bromoquinoline-8-sulfonyl chloride (C9H5BrClNO2S) [pubchemlite.lcsb.uni.lu]
- 3. Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 6-Bromoquinoline-8-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of plausible synthetic routes to 6-bromoquinoline-8-sulfonyl chloride, a valuable building block in medicinal chemistry. Given the absence of a direct, established protocol in the literature, this document outlines two primary strategies: a direct electrophilic aromatic substitution and a more controlled, multi-step regioselective approach. The scientific rationale, detailed experimental protocols, and potential challenges for each route are discussed to empower researchers in their synthetic endeavors.
I. Strategic Overview: Pathways to 6-Bromoquinoline-8-sulfonyl Chloride
Two principal synthetic strategies are proposed for the preparation of 6-bromoquinoline-8-sulfonyl chloride. The first involves the direct chlorosulfonation of 6-bromoquinoline, an approach that relies on the principles of electrophilic aromatic substitution. The second, a more robust and regioselective method, proceeds through a multi-step sequence starting from 6-bromo-8-nitroquinoline and culminating in a Sandmeyer-type reaction.
Caption: Figure 1. Proposed Synthetic Pathways
II. Route 1: Direct Chlorosulfonation of 6-Bromoquinoline (A Feasibility Analysis)
The direct introduction of a sulfonyl chloride group onto the 6-bromoquinoline scaffold via electrophilic aromatic substitution is a theoretically plausible, one-step approach. This method leverages the reactivity of the quinoline ring towards strong electrophiles like those generated from chlorosulfonic acid.
A. Mechanistic Considerations and Regioselectivity
Electrophilic substitution on the quinoline ring system under strongly acidic conditions, where the nitrogen atom is protonated, preferentially occurs on the benzene ring at positions 5 and 8.[1][2] The bromo-substituent at the 6-position is a deactivating, ortho-, para- director.[3][4] This presents a complex interplay of directing effects. The para-directing influence of the bromine atom would favor substitution at the 8-position, while its ortho-directing effect would favor the 5- and 7-positions. Steric hindrance may disfavor substitution at the positions adjacent to the bromo group. Consequently, while the formation of the desired 8-sulfonyl chloride is possible, the reaction is likely to yield a mixture of isomers, posing significant purification challenges.
B. Proposed Experimental Protocol
This protocol is a generalized procedure based on standard chlorosulfonation reactions.[5]
Step 1: Synthesis of 6-Bromoquinoline
6-Bromoquinoline can be synthesized from 4-bromoaniline via a Skraup synthesis or other established methods.[6]
Step 2: Chlorosulfonation of 6-Bromoquinoline
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Carefully add 6-bromoquinoline (1.0 eq) to the flask.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (3-5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The solid precipitate, the crude sulfonyl chloride, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product should be dried under vacuum. Purification can be attempted by recrystallization from a suitable solvent, though this may be challenging if isomeric products are present.
| Reagent/Parameter | Value/Condition |
| Starting Material | 6-Bromoquinoline |
| Reagent | Chlorosulfonic Acid |
| Temperature | 0 °C to 60 °C |
| Reaction Time | 2-4 hours |
Table 1. Summary of Proposed Chlorosulfonation Reaction
III. Route 2: Regioselective Synthesis via Sandmeyer Reaction (Recommended)
This multi-step approach offers superior control over the regiochemistry, ensuring the sulfonyl chloride group is introduced exclusively at the 8-position. This route begins with the readily available 6-bromo-8-nitroquinoline.
A. Synthesis of 6-Bromoquinolin-8-amine
The crucial intermediate, 6-bromoquinolin-8-amine, is synthesized by the reduction of 6-bromo-8-nitroquinoline. A common and effective method utilizes iron powder in a mixture of ethanol, acetic acid, and water.[7][8]
Experimental Protocol: Reduction of 6-Bromo-8-nitroquinoline [8]
-
To a round-bottom flask containing a stirred solution of 6-bromo-8-nitroquinoline (1.0 eq) in a 2:2:1 mixture of ethanol, acetic acid, and water, add iron powder (3.6 eq).
-
Heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully neutralize it with a 2.5 N sodium hydroxide solution.
-
Filter the mixture through a pad of Celite to remove the iron salts, and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 6-bromoquinolin-8-amine.
| Reagent/Parameter | Molar/Volume Ratio |
| 6-Bromo-8-nitroquinoline | 1.0 eq |
| Iron Powder | 3.6 eq |
| Ethanol:Acetic Acid:Water | 2:2:1 (v/v/v) |
| Reaction Condition | Reflux, 3 hours |
Table 2. Key Parameters for the Synthesis of 6-Bromoquinolin-8-amine
B. Synthesis of 6-Bromoquinoline-8-sulfonyl Chloride via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for converting an aromatic amine to a variety of functional groups, including sulfonyl chlorides.[9] Modern variations of this reaction utilize stable SO2 surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), which are safer and more convenient to handle than gaseous sulfur dioxide.[5][10]
Caption: Figure 2. Sandmeyer-type Synthesis of 6-Bromoquinoline-8-sulfonyl chloride
Experimental Protocol: Sandmeyer Chlorosulfonylation [Adapted from 18]
-
Diazotization: In a beaker, dissolve 6-bromoquinolin-8-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the mixture in an ice-salt bath to maintain a temperature of 0-5 °C.[7] In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in cold water. Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C. After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C to form the diazonium salt solution.
-
Sulfonylation: In a separate reaction flask, under a nitrogen atmosphere, prepare a solution of a copper(I) catalyst (e.g., CuCl, 5 mol%) and DABSO (0.6 eq) in acetonitrile. Cool this mixture to 0 °C.
-
Reaction: Slowly add the cold diazonium salt solution dropwise to the stirred solution of the SO2 surrogate and catalyst. Maintain the temperature at 0-5 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction by adding water. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude sulfonyl chloride can be purified by column chromatography on silica gel.
| Reagent/Parameter | Molar Ratio/Condition |
| 6-Bromoquinolin-8-amine | 1.0 eq |
| Sodium Nitrite | 1.1 eq |
| DABSO (SO2 surrogate) | 0.6 eq |
| Copper(I) Chloride | 0.05 eq |
| Temperature | 0-5 °C, then room temp. |
Table 3. Key Parameters for the Sandmeyer Chlorosulfonylation
IV. Characterization
The identity and purity of the synthesized 6-bromoquinoline-8-sulfonyl chloride should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and substitution pattern of the quinoline ring.
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹) should be observed.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
V. Safety Precautions
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.
-
All reactions should be performed in a well-ventilated fume hood.
VI. Conclusion
This guide has outlined two potential synthetic routes for 6-bromoquinoline-8-sulfonyl chloride. While direct chlorosulfonation of 6-bromoquinoline is a possible one-step method, it is likely to suffer from a lack of regioselectivity, leading to a mixture of isomers. Therefore, the multi-step synthesis commencing with 6-bromo-8-nitroquinoline and employing a Sandmeyer-type reaction for the introduction of the sulfonyl chloride group is the recommended approach. This latter route offers a reliable and regioselective pathway to the desired product, which is of significant interest to the medicinal and materials science communities.
VII. References
-
BenchChem. (2025). Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile. BenchChem.
-
ChemicalBook. (n.d.). 6-bromoquinolin-8-amine synthesis. ChemicalBook.
-
Preparation and Properties of Quinoline. (n.d.).
-
Career Henan Chemical Co., Ltd. (n.d.). QUINOLINE-8-SULFONIC ACID.
-
McCasland, G. E. (n.d.). THE PREPARATION OF 8-QUINOLINESULFONIC ACID.
-
Grier, J. H. (1949). Method of making 8-hydroxy quinoline. U.S. Patent 2,489,530.
-
Donaldson, C. W., & Joullié, M. M. (1970). Transmission of substituent effects in quinoline. The Journal of Organic Chemistry, 35(11), 3846–3849.
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Emam, A. A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4296.
-
ChemTalk. (2024, May 13). Directing Effects. Chemistry Talk.
-
Grier, J. H. (1961). Quinoline sulfonation process. U.S. Patent 2,999,094.
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374.
-
Johnson, A. T., et al. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(12), 1083-1090.
-
Padhye, S., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(15), 5039–5044.
-
Wikipedia. (2024). Sandmeyer reaction.
-
Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II.
-
LS College. (2022, January 21). Sandmeyer reaction.
-
Scribd. (2011, October 17). Synthesis of 6-Bromoquinoline.
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(32), 5951–5955.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
-
Smith, K., & El-Hiti, G. A. (2000). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Current Organic Chemistry, 4(6), 579-602.
-
Wang, Z. (2010). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 15(4), 2415–2426.
-
Gershon, H., & Clarke, D. D. (1973). Substituted 8-quinolinols: halo, nitro, and sulfonic acids. Journal of the New York Entomological Society, 81(3), 159–165.
-
Regioselectivity: Electrophilic Addition and Bromohydrin Formation. (n.d.).
-
Organic Chemistry Portal. (n.d.). S-Chlorinations.
-
Svatunek, D., et al. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 9(33), 6847–6852.
-
Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.).
-
Çakmak, O., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 624-633.
-
Kiamuddin, M., & Choudhury, A. K. (1964). The 5-and 8-chlorination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research, 7(3), 163-165.
-
Wang, D., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Toxics, 12(4), 289.
Sources
- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 2. pjsir.org [pjsir.org]
- 3. One moment, please... [chemistrytalk.org]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 6-Bromoquinoline-8-sulfonyl Chloride
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the chemical behavior of key building blocks is paramount. This guide provides an in-depth analysis of 6-bromoquinoline-8-sulfonyl chloride, a versatile but reactive intermediate. We will delve into its synthesis, core reactivity patterns with common nucleophiles, and its stability profile, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.
Synthesis of 6-Bromoquinoline-8-sulfonyl Chloride
The synthesis of 6-bromoquinoline-8-sulfonyl chloride is not extensively documented in publicly available literature as a standalone procedure. However, a robust synthetic route can be logically derived from established methods for the synthesis of quinoline-8-sulfonyl chlorides and the bromination of quinoline derivatives. The most plausible pathway commences with the synthesis of 6-bromoquinoline, followed by sulfonation and subsequent chlorination.
A key consideration in the synthesis of bromoquinolines is controlling the regioselectivity of the bromination step. Direct bromination of quinoline can lead to a mixture of products.[1] Therefore, a more controlled approach often involves the synthesis of the quinoline ring from a pre-brominated aniline precursor, such as through a Skraup or Doebner-von Miller reaction.[1]
Once 6-bromoquinoline is obtained, the sulfonyl chloride can be introduced at the 8-position. The direct sulfonation of quinoline typically yields quinoline-8-sulfonic acid. This is then converted to the desired sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H).[2]
Proposed Synthetic Workflow:
Caption: General scheme for the synthesis of 6-bromoquinoline-8-sulfonamides.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0-1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine.
-
Addition of Base: Add a suitable base (1.5-2.0 equivalents), such as triethylamine or pyridine. If pyridine is used as the solvent, it also serves as the base.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. To the stirred solution, add a solution of 6-bromoquinoline-8-sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reaction with Alcohols: Formation of Sulfonate Esters
The reaction of 6-bromoquinoline-8-sulfonyl chloride with alcohols in the presence of a base affords sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (the hydroxyl group of the alcohol) into an excellent leaving group (the sulfonate ester), facilitating subsequent nucleophilic substitution or elimination reactions. [3]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in an anhydrous solvent such as DCM or pyridine.
-
Addition of Base: Add a suitable base (1.5-2.0 equivalents), such as triethylamine or pyridine.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C. To the stirred solution, add 6-bromoquinoline-8-sulfonyl chloride (1.1-1.2 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for sulfonamide synthesis.
Stability of 6-Bromoquinoline-8-sulfonyl Chloride
A critical aspect for any researcher working with 6-bromoquinoline-8-sulfonyl chloride is its stability, particularly its susceptibility to hydrolysis.
Hydrolytic Stability
Sulfonyl chlorides are generally sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. The rate of hydrolysis is dependent on several factors, including the electronic nature of the substituents on the aromatic ring, the temperature, and the pH of the medium. [4] The electron-withdrawing nature of the quinoline ring system, further enhanced by the 6-bromo substituent, is expected to make the sulfonyl sulfur more electrophilic and thus more susceptible to nucleophilic attack by water. Therefore, 6-bromoquinoline-8-sulfonyl chloride should be handled under anhydrous conditions and stored in a desiccator.
While aryl sulfonyl chlorides are generally more stable to hydrolysis than their alkyl counterparts, they will still degrade in the presence of water. [5]The low solubility of many aryl sulfonyl chlorides in water can, to some extent, protect them from rapid hydrolysis in aqueous reaction media, allowing for their synthesis and precipitation from aqueous solutions under certain conditions. [5][6]
-
Preparation of Stock Solution: Prepare a stock solution of 6-bromoquinoline-8-sulfonyl chloride at a known concentration (e.g., 1 mg/mL) in a dry, water-miscible organic solvent such as acetonitrile or dioxane.
-
Stress Conditions: In separate vials, add a known volume of the stock solution to a buffered aqueous solution at different pH values (e.g., pH 4, 7, and 9).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37 °C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Analysis: Immediately analyze the aliquots by High-Performance Liquid Chromatography (HPLC) with UV detection. The HPLC method should be capable of separating the parent compound from its hydrolysis product, 6-bromoquinoline-8-sulfonic acid.
-
Data Analysis: Quantify the peak areas of both the parent compound and the hydrolysis product to determine the rate of degradation at each pH.
Thermal Stability
While specific data for 6-bromoquinoline-8-sulfonyl chloride is not available, aromatic sulfonyl chlorides are generally stable at room temperature but can decompose at elevated temperatures. Decomposition pathways can include the loss of sulfur dioxide. [7]It is advisable to avoid prolonged heating of the compound, especially in the presence of nucleophiles or moisture.
Data Summary
| Property | Description |
| Molecular Formula | C₉H₅BrClNO₂S |
| Reactivity Profile | Highly electrophilic at the sulfonyl sulfur. Reacts readily with nucleophiles such as amines and alcohols. |
| Key Reactions | Formation of sulfonamides with amines. Formation of sulfonate esters with alcohols. |
| Stability | Sensitive to moisture, hydrolyzes to 6-bromoquinoline-8-sulfonic acid. Should be handled under anhydrous conditions. |
| Storage | Store in a tightly sealed container under an inert atmosphere in a cool, dry place, preferably in a desiccator. |
Conclusion
6-Bromoquinoline-8-sulfonyl chloride is a valuable and reactive building block for the synthesis of a diverse range of compounds, particularly sulfonamides, which are of significant interest in medicinal chemistry. Its reactivity is centered on the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution. A thorough understanding of its reactivity and careful control of reaction conditions, especially the exclusion of moisture, are critical for its successful application in synthesis. The insights and protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively and safely utilize this versatile reagent in their drug discovery and development programs.
References
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(42), 19373-19377. Available from: [Link]
-
de Boer, Th. J., & Backer, H. J. (1956). Diazomethane. Organic Syntheses, 36, 16. Available from: [Link]
-
Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 943-946. Available from: [Link]
-
Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 943-946. Available from: [Link]
-
Al-Mokhtar, M. A., & Al-Masoudi, N. A. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. Available from: [Link]
-
Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214. Available from: [Link]
-
Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. Available from: [Link]
-
Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]
-
Szymańska, E., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2549. Available from: [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 744-749. Available from: [Link]
-
Synthesis of 6-Bromoquinoline. Scribd. Available from: [Link]
-
Cakmak, O., et al. (2018). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 965-978. Available from: [Link]
-
Ökten, S., et al. (2012). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o775. Available from: [Link]
-
Cakmak, O., et al. (2018). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available from: [Link]
-
Amine Reactions. Chemistry LibreTexts. Available from: [Link]
-
von Gunten, U., & Gallard, H. (2015). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation. Water Research, 85, 432-440. Available from: [Link]
-
Wang, J., et al. (2023). Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598. Available from: [Link]
-
Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 8), o483-o484. Available from: [Link]
-
Brinker, C. J. (1982). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 48(1), 47-64. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Spectroscopic Data for 6-Bromoquinoline-8-sulfonyl chloride: A Technical Guide for Advanced Research
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 6-Bromoquinoline-8-sulfonyl chloride. As a compound of significant interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount for its application in research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth predictions and interpretations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Given the limited availability of direct experimental spectra for 6-Bromoquinoline-8-sulfonyl chloride in public databases, this guide leverages empirical data from its core structural precursors, 6-bromoquinoline and quinoline-8-sulfonyl chloride, coupled with established principles of spectroscopic theory. This predictive approach provides a robust framework for the characterization and quality control of this important synthetic intermediate.
Molecular Structure and Predicted Spectroscopic Highlights
6-Bromoquinoline-8-sulfonyl chloride is a derivative of quinoline, featuring a bromine atom at the 6-position and a sulfonyl chloride group at the 8-position. These substitutions significantly influence the electronic environment of the quinoline ring system, leading to predictable and interpretable spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is expected to show a set of distinct aromatic proton signals, with chemical shifts influenced by the electron-withdrawing effects of the bromine and sulfonyl chloride groups.
-
¹³C NMR: The carbon NMR will display nine unique signals corresponding to the carbon atoms of the quinoline ring. The carbons directly attached to the electronegative substituents (bromine, nitrogen, and the sulfonyl chloride group) are expected to be significantly deshielded.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl chloride group, in addition to the characteristic vibrations of the quinoline ring.
-
Mass Spectrometry: The mass spectrum will provide the molecular weight of the compound and a characteristic fragmentation pattern, including isotopic peaks due to the presence of bromine and chlorine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of 6-Bromoquinoline-8-sulfonyl chloride in solution. The predicted chemical shifts are based on the analysis of its precursors and the known substituent effects.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to exhibit five distinct signals in the aromatic region. The electron-withdrawing nature of the sulfonyl chloride and bromo groups will cause a general downfield shift of the proton signals compared to unsubstituted quinoline.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale for Prediction |
| H-2 | ~9.1 | Doublet of doublets (dd) | Adjacent to the nitrogen atom, leading to significant deshielding. |
| H-3 | ~7.6 | Doublet of doublets (dd) | Coupled to H-2 and H-4. |
| H-4 | ~8.4 | Doublet of doublets (dd) | Influenced by the nitrogen and the overall aromatic system. |
| H-5 | ~8.2 | Doublet (d) | Deshielded by the proximate sulfonyl chloride group. |
| H-7 | ~8.0 | Doublet (d) | Adjacent to the bromine atom, experiencing its electron-withdrawing effect. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide a unique signal for each of the nine carbon atoms in the 6-Bromoquinoline-8-sulfonyl chloride molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing at lower fields.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C-2 | ~152 | Adjacent to the nitrogen atom. |
| C-3 | ~123 | Standard aromatic carbon. |
| C-4 | ~138 | Influenced by the nitrogen atom. |
| C-4a | ~149 | Quaternary carbon at the ring junction. |
| C-5 | ~130 | Aromatic carbon. |
| C-6 | ~125 | Carbon bearing the bromine atom. |
| C-7 | ~135 | Aromatic carbon. |
| C-8 | ~145 | Carbon bearing the sulfonyl chloride group. |
| C-8a | ~140 | Quaternary carbon at the ring junction. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural confirmation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of 6-Bromoquinoline-8-sulfonyl chloride.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and its reactivity, as sulfonyl chlorides can be moisture-sensitive.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Utilize a standard single-pulse experiment.
-
Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.
-
A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.
NMR Data Acquisition Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in 6-Bromoquinoline-8-sulfonyl chloride. The presence of the sulfonyl chloride group will give rise to strong, characteristic absorption bands.
Predicted IR Absorption Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| Asymmetric S=O Stretch | 1375 - 1350 | Strong | Sulfonyl Chloride |
| Symmetric S=O Stretch | 1180 - 1160 | Strong | Sulfonyl Chloride |
| C=N Stretch | 1620 - 1580 | Medium | Quinoline Ring |
| C=C Aromatic Stretch | 1580 - 1450 | Medium-Strong | Quinoline Ring |
| C-H Aromatic Stretch | 3100 - 3000 | Medium | Quinoline Ring |
| C-Br Stretch | 650 - 550 | Medium | Bromo Group |
| S-Cl Stretch | 600 - 500 | Medium | Sulfonyl Chloride |
The most prominent features in the IR spectrum will be the two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[1]
Experimental Protocol for IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 6-Bromoquinoline-8-sulfonyl chloride sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
IR Spectroscopy Workflow
Caption: Workflow for IR spectroscopy using the ATR method.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of 6-Bromoquinoline-8-sulfonyl chloride. The fragmentation pattern can also offer valuable structural insights.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₉H₅BrClNO₂S
-
Monoisotopic Mass: 304.8913 Da
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed.
-
The M peak will be accompanied by an M+2 peak of approximately 98% relative abundance (due to ³⁷Cl and ⁸¹Br) and an M+4 peak.
-
Predicted Fragmentation Pattern
The fragmentation of 6-Bromoquinoline-8-sulfonyl chloride under electron ionization (EI) is likely to proceed through the loss of the sulfonyl chloride group or cleavage of the quinoline ring.
-
Loss of SO₂Cl: A significant fragment corresponding to the loss of the sulfonyl chloride group (SO₂Cl, 100 Da) to give the 6-bromoquinoline radical cation.
-
Loss of Cl: Fragmentation may also involve the loss of a chlorine radical (35/37 Da).
-
Loss of SO₂: Subsequent loss of sulfur dioxide (64 Da) from fragments containing the sulfonyl group.
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled to an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Sample Preparation:
-
For EI, the sample can be introduced via a direct insertion probe.
-
For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
-
For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is recommended to obtain accurate mass measurements for elemental composition determination.
Mass Spectrometry Analysis Workflow
Caption: General workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 6-Bromoquinoline-8-sulfonyl chloride. By understanding the expected spectral features based on its molecular structure and data from related compounds, researchers can confidently characterize this important synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. This comprehensive spectroscopic information is essential for the quality control, reaction monitoring, and structural confirmation of 6-Bromoquinoline-8-sulfonyl chloride in various research and development applications.
References
Sources
An In-depth Technical Guide to the Physical Properties of 6-Bromoquinoline Derivatives
For distribution to: Researchers, scientists, and drug development professionals
This guide provides a comprehensive technical overview of the core physical properties of 6-bromoquinoline and its derivatives. In the landscape of pharmaceutical and materials science, the quinoline scaffold is a privileged structure, and its halogenated derivatives, particularly 6-bromoquinolines, serve as versatile intermediates in the synthesis of a wide array of functional molecules.[1][2] An astute understanding of their physical properties is not merely academic; it is a cornerstone for efficient process development, from synthesis and purification to formulation and quality control.
This document moves beyond a simple cataloging of data. It is structured to provide a deeper, field-tested understanding of why these properties manifest as they do and how they can be reliably determined. We will explore the causal relationships between molecular structure and physical characteristics, offering insights that are critical for the rational design of novel chemical entities and the optimization of their synthetic routes.
The 6-Bromoquinoline Core: Foundational Physicochemical Profile
6-Bromoquinoline itself is a pale yellow liquid or solid with a low melting point, a testament to its relatively simple and rigid aromatic structure.[3][4] The introduction of the bromine atom at the 6-position significantly influences the electronic distribution and intermolecular interactions of the quinoline ring system.
Core Physical Constants
The fundamental physical properties of the parent 6-bromoquinoline molecule provide a baseline for understanding its more complex derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆BrN | [5] |
| Molecular Weight | 208.05 g/mol | [5] |
| Melting Point | 19 °C | [3][4] |
| Boiling Point | 116 °C at 6 mmHg | [3][4] |
| Density | 1.538 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.663 | [4] |
Solubility Profile
Qualitative assessments indicate that 6-bromoquinoline is soluble in a range of common organic solvents.[6] This solubility is a direct consequence of its molecular structure: the quinoline core imparts a degree of polarity, while the aromatic system and the bromo substituent contribute to its affinity for organic media.[6]
| Solvent | Qualitative Solubility |
| Acetone | Soluble |
| Acetonitrile | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Tetrahydrofuran (THF) | Soluble |
The inherent solubility in polar aprotic solvents is expected for a substituted aromatic heterocycle.[6] While quantitative data is not extensively available in public literature, the provided experimental protocols in this guide offer a robust framework for its determination.
The Influence of Substitution: A Comparative Analysis of 6-Bromoquinoline Derivatives
The true utility of the 6-bromoquinoline scaffold lies in its capacity for derivatization. The introduction of various functional groups at different positions on the quinoline ring system allows for the fine-tuning of its physicochemical properties. This section explores these substituent effects through a comparative analysis of representative derivatives.
Impact on Melting and Boiling Points
The melting and boiling points of 6-bromoquinoline derivatives are highly sensitive to the nature and position of substituents. These properties are governed by the strength of intermolecular forces, such as van der Waals interactions, dipole-dipole interactions, and hydrogen bonding, as well as molecular symmetry and packing efficiency in the crystal lattice.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 6-Bromo-2-methylquinoline | C₁₀H₈BrN | 222.08 | 101-105 | 299.7 (Predicted) |
| 6-Bromo-4-chloroquinoline | C₉H₅BrClN | 242.50 | 111-115 | - |
| 2,6-Dibromoquinoline | C₉H₅Br₂N | 286.95 | 150-154 | - |
Causality Insights:
-
Increased Molecular Weight and van der Waals Forces: As illustrated by the series above, the addition of substituents generally leads to an increase in melting point. This is partly attributable to the increased molecular weight, which enhances van der Waals forces.
-
Symmetry and Crystal Packing: The significant jump in melting point for 2,6-dibromoquinoline compared to 6-bromo-2-methylquinoline, despite a smaller increase in molecular weight, highlights the role of molecular symmetry. The more symmetrical dibromo derivative can pack more efficiently into a stable crystal lattice, requiring more energy to disrupt.
-
Polarity and Dipole-Dipole Interactions: The introduction of a polar chloro group in 6-bromo-4-chloroquinoline contributes to stronger dipole-dipole interactions, further elevating its melting point compared to the parent compound.
Substituent Effects on Solubility
The solubility of 6-bromoquinoline derivatives is a critical parameter in their synthesis, purification, and formulation. It is dictated by the interplay of the polar quinoline core, the lipophilic bromo-substituted aromatic system, and the specific properties of the added functional groups.
A detailed study on 6-bromo-2-methylquinoline revealed its solubility in various solvents, providing valuable quantitative data.[7][8]
| Solvent | Solubility (mole fraction at 323.15 K) |
| Toluene | 3.318 x 10⁻² |
| Ethyl Acetate | 2.991 x 10⁻² |
| Acetone | 2.764 x 10⁻² |
| Acetonitrile | 2.528 x 10⁻² |
| N,N-Dimethylformamide (DMF) | 2.220 x 10⁻² |
| n-Propanol | 9.141 x 10⁻³ |
| Isopropanol | 8.123 x 10⁻³ |
| Ethanol | 3.896 x 10⁻³ |
| Methanol | 9.981 x 10⁻⁴ |
| Water | 2.888 x 10⁻⁵ |
Expert Interpretation:
The data clearly demonstrates that the solubility of 6-bromo-2-methylquinoline is highest in non-polar aromatic and polar aprotic solvents, and significantly lower in polar protic solvents, with very poor solubility in water.[7][8] This trend is a direct reflection of the "like dissolves like" principle. The largely non-polar nature of the molecule favors interaction with less polar solvents. The presence of the nitrogen atom in the quinoline ring allows for some interaction with more polar solvents, but the overall lipophilicity dominates.
Spectroscopic Characterization: The Fingerprint of 6-Bromoquinoline Derivatives
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 6-bromoquinoline derivatives. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise substitution pattern on the quinoline ring.[9]
¹H NMR Spectroscopy: The aromatic protons of the quinoline ring system typically resonate in the downfield region (δ 6.5-9.0 ppm).[9] The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to appear at a lower field.[9] The introduction of substituents causes predictable shifts in the proton resonances and changes in their coupling patterns, allowing for unambiguous assignment. For instance, in 6-bromo-4-chloroquinoline, the proton signals are shifted compared to the parent 6-bromoquinoline, reflecting the electronic influence of the additional halogen.[10]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, with carbons attached to electronegative atoms appearing at a lower field.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of 6-bromoquinoline derivatives. A key feature in the mass spectra of these compounds is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom. For derivatives with additional halogens, such as 6-bromo-4-chloroquinoline, the isotopic pattern becomes more complex but remains highly informative.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in 6-bromoquinoline derivatives. The quinoline core itself gives rise to characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹. The presence of other functional groups, such as carbonyls (C=O), hydroxyls (O-H), or amines (N-H), will produce strong, characteristic absorption bands in the spectrum.
Experimental Protocols: A Guide to Reliable Data Acquisition
The integrity of physicochemical data is contingent upon the rigor of the experimental methodology. This section provides standardized, self-validating protocols for the determination of key physical properties.
Determination of Melting Point
The melting point of a solid crystalline compound is a sensitive indicator of its purity.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline 6-bromoquinoline derivative is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Measurement: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).
-
Observation: The temperature range over which the sample melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded. A sharp melting range (≤ 1 °C) is indicative of high purity.
Purification by Recrystallization
Recrystallization is the gold standard for the purification of solid organic compounds.[11][12][13][14][15]
Protocol:
-
Solvent Selection: An appropriate solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below.
-
Dissolution: The impure solid is dissolved in a minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of the cold solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried to a constant weight.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]
Protocol:
-
Sample Preparation: An excess amount of the 6-bromoquinoline derivative is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[6]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 6-bromoquinoline derivatives.[16][17][18][19]
Protocol:
-
Method Development: A suitable reversed-phase HPLC method is developed, typically using a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[16][18]
-
Sample Preparation: A known concentration of the 6-bromoquinoline derivative is prepared in a suitable solvent.
-
Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.
-
Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow: From Synthesis to Characterization
A logical and systematic workflow is essential for the efficient synthesis and characterization of 6-bromoquinoline derivatives.
Caption: A generalized workflow for the synthesis and physicochemical characterization of 6-bromoquinoline derivatives.
Conclusion
The physical properties of 6-bromoquinoline derivatives are a direct reflection of their molecular architecture. By understanding the interplay of factors such as molecular weight, symmetry, polarity, and the electronic effects of substituents, researchers can predict and control these properties to a significant extent. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible data, which is essential for advancing research and development in the fields of medicinal chemistry and materials science. The 6-bromoquinoline scaffold, with its inherent versatility, will undoubtedly continue to be a source of novel and impactful chemical entities.
References
- 6-Bromo-2-methylquinoline - Safety Data Sheet. (2026, January 17). ChemicalBook.
- 6-Bromo-2-methylquinoline CAS#: 877-42-9. ChemicalBook.
- 2,6-Dibromoquinoline: Advanced Organic Compound. Chemicals.
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (2025). Benchchem.
- Application Note: 1H NMR Characterization of Substituted Quinolines. (2025). Benchchem.
- 6-Bromo-4-chloroquinoline | 65340-70-7. Sigma-Aldrich.
- 6-Bromo-4-chloroquinoline. Chem-Impex.
- SOP: CRYSTALLIZ
- 6-Bromo-2-methylquinoline, 97% 25 g | Buy Online. Thermo Scientific Chemicals.
- Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (2022, April 19). Study Mind.
- Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers. (2025, December). Benchchem.
- 6-Bromo-2-methylquinoline 97 877-42-9. Sigma-Aldrich.
- 6-Bromo-4-chloroquinoline| CAS No:65340-70-7. ZaiQi Bio-Tech.
- 6-Bromo-2-methylquinoline, 97%. Fisher Scientific.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-Bromoquinolin-6-amine. (2025). Benchchem.
- 6-Bromoquinoline 97 5332-25-2. Sigma-Aldrich.
- Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. (2023, April 11).
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- 6-Br-quinoline, CAS No. 5332-25-2. iChemical.
- Purification.
- Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. (2023, April 11).
- Recrystalliz
- Characterization and Synthesis of 8-Substituted Quinolines and Their Zinc Complexes. Northeastern University.
- 6-BROMO-4-CHLOROQUINOLINE | 65340-70-7. (2026, January 13). ChemicalBook.
- 6-Bromo-2-methylquinoline | C10H8BrN | CID 522885. PubChem.
- Technical Guide: Spectral and Synthetic Profile of 6-Bromo-4-chloroquinoline-3-carbonitrile. (2025). Benchchem.
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIV
- 6-Bromo-2-methylquinoline | 877-42-9. ChemicalBook.
- A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. (2025). Benchchem.
- 6-Bromoquinoline | C9H6BrN | CID 79243. PubChem.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Good Price CAS:5332-25-2 | 6-Bromoquinoline for Sale. ALFA CHEMICAL.
- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Br-quinoline, CAS No. 5332-25-2 - iChemical [ichemical.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 6-BROMO-4-CHLOROQUINOLINE | 65340-70-7 [chemicalbook.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. studymind.co.uk [studymind.co.uk]
- 13. mt.com [mt.com]
- 14. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. revroum.lew.ro [revroum.lew.ro]
Mechanism and Synthesis of 6-Bromoquinoline: A Comprehensive Technical Guide
Executive Summary
The 6-bromoquinoline scaffold is a privileged heterocycle and a critical building block in the synthesis of biologically active molecules, natural products, and synthetic pharmaceuticals[1]. While direct bromination of quinoline often yields a difficult-to-separate mixture of regioisomers, the de novo construction of the quinoline ring via the Skraup synthesis guarantees absolute regioselectivity[1]. This whitepaper provides an in-depth mechanistic analysis, a self-validating experimental protocol, and a troubleshooting guide for the synthesis of 6-bromoquinoline from 4-bromoaniline.
Theoretical Framework: The Skraup Reaction Mechanism
The synthesis of 6-bromoquinoline relies on the classic Skraup reaction, a robust methodology for constructing the quinoline core from a primary aromatic amine, glycerol, an acid catalyst, and an oxidizing agent[1]. The transformation is an elegant cascade of dehydration, conjugate addition, electrophilic aromatic substitution, and aromatization.
Mechanistic Cascade
-
Dehydration of Glycerol: The reaction initiates with the acid-catalyzed dehydration of anhydrous glycerol by concentrated sulfuric acid (H₂SO₄) to generate the highly reactive α,β-unsaturated aldehyde, acrolein[1].
-
Michael Addition: The nucleophilic amino group of 4-bromoaniline undergoes a conjugate (Michael) addition to the transient acrolein, forming a secondary amine intermediate[1].
-
Electrophilic Cyclization: Under strongly acidic conditions, the carbonyl group of the intermediate is protonated, triggering an intramolecular electrophilic aromatic substitution. The ring closes at the ortho-position of the aniline derivative, yielding a non-aromatic dihydroquinoline intermediate[1].
-
Oxidative Aromatization: The final step requires the removal of two protons and two electrons to achieve aromaticity. An oxidizing agent facilitates the conversion of the dihydroquinoline into the fully aromatic 6-bromoquinoline[1].
Fig 1: Logical workflow of the Skraup reaction mechanism for 6-bromoquinoline synthesis.
The Logic of Regioselectivity
A fundamental principle in this synthetic route is the strategic choice of starting materials to control regiochemistry. Using 4-bromoaniline ensures that the para-position (relative to the amine) is blocked by the bromine atom. Consequently, the electrophilic cyclization is forced to occur at the sterically accessible ortho-position, exclusively yielding the 6-substituted quinoline without the need for complex downstream isomer separation.
Fig 2: Logical relationship dictating absolute regioselectivity in the cyclization step.
Experimental Methodology & Protocol
The Skraup synthesis is notoriously exothermic and prone to runaway kinetics if not meticulously controlled[2]. The following protocol is designed as a self-validating system, incorporating causality-driven steps to maximize yield and purity.
Step-by-Step Synthesis Protocol
-
Reagent Assembly: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 4-bromoaniline (1.0 eq) and anhydrous glycerol (approx. 3.5 eq)[2].
-
Addition of the Moderator: Add anhydrous ferrous sulfate (FeSO₄) to the mixture. Causality: FeSO₄ acts as a critical moderating agent and oxygen carrier. It extends the reaction over a longer period, preventing the highly exothermic dehydration of glycerol from becoming uncontrollable and reducing tar formation[2].
-
Acid Catalysis: Slowly and carefully add concentrated H₂SO₄ dropwise through the condenser while maintaining vigorous stirring[2]. Self-Validation: Monitor the internal temperature; rapid spikes indicate overly fast acid addition, which will polymerize the in-situ generated acrolein.
-
Thermal Activation: Heat the reaction mixture gently to 140–145 °C[3]. Maintain this temperature for 3 to 4 hours to drive the cyclization and aromatization to completion.
-
Quenching and Neutralization: Cool the mixture slightly and pour it into a beaker containing ice water with constant stirring (perform in a fume hood due to potential SO₂ evolution)[3]. Neutralize the acidic solution by slowly adding an ammonia or sodium hydroxide solution until the pH stabilizes between 6 and 7[3].
-
Extraction: Transfer the neutralized aqueous phase to a separatory funnel and extract with toluene (3 × volumes)[3]. Combine the organic layers.
-
Drying and Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation[3]. Purify the crude dark oil by vacuum distillation, collecting the fraction that boils at 150–155 °C under 15 mmHg vacuum[3].
Fig 3: Experimental workflow for the synthesis and purification of 6-bromoquinoline.
Quantitative Data & Characterization
Rigorous characterization is required to confirm the identity and purity of the synthesized 6-bromoquinoline. The tables below summarize the expected physicochemical properties and standard reaction parameters.
Table 1: Physicochemical and Spectroscopic Data
| Parameter | Value |
| Molecular Formula | C₉H₆BrN[3] |
| Molecular Weight | 208.06 g/mol [3] |
| Appearance | Yellowish solid or oil[3] |
| Boiling Point | 150–155 °C @ 15 mmHg[3] |
| Mass Spectrum (m/z) | 207 (M⁺), 209 (M⁺+2)[3] |
Table 2: Typical Reaction Parameters
| Parameter | Condition / Value |
| Starting Material | 4-Bromoaniline[3] |
| Key Reagents | Glycerol, H₂SO₄, FeSO₄[3] |
| Reaction Temperature | 140–145 °C[3] |
| Reaction Time | 3–4 hours |
| Typical Yield | 60–75% |
Troubleshooting & Process Optimization
A common failure mode in the Skraup synthesis is the formation of intractable tar and polymeric residues. This side reaction is primarily caused by the uncontrolled polymerization of the acrolein intermediate under strongly acidic, high-temperature conditions[2].
Optimization Strategies:
-
Moderating Agents: The inclusion of FeSO₄ or boric acid is non-negotiable for scaling up. By acting as an oxygen carrier, FeSO₄ prevents localized overheating and smooths the kinetic profile of the reaction[2].
-
Acrolein Management: Avoid an excessive stoichiometric ratio of glycerol, as surplus in-situ acrolein rapidly degrades into a rubbery, unworkable solid[2].
-
Agitation: Highly efficient mechanical stirring is required to ensure homogeneity and prevent thermal runaway in the viscous acidic medium[2].
References
Sources
The Versatile Pharmacophore: A Technical Guide to the Biological Activity of Quinoline Sulfonamides
Introduction: The Quinoline Sulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry
The fusion of a quinoline ring system with a sulfonamide moiety gives rise to a class of compounds with remarkable pharmacological versatility.[1] Quinoline, a heterocyclic aromatic organic compound, is a fundamental motif in numerous natural products and synthetic drugs, recognized for a wide spectrum of biological activities including antimalarial, antibacterial, and anticancer properties.[2][3] When coupled with the sulfonamide group (-SO₂NH₂), a potent pharmacophore is created. The sulfonamide group can act as a zinc-binding group, crucial for inhibiting metalloenzymes like carbonic anhydrases.[1][4] This guide provides an in-depth exploration of the diverse biological activities of quinoline sulfonamides, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing therapeutic agents based on this privileged scaffold.[1]
Anticancer Activity: A Multi-pronged Assault on Malignancy
Quinoline sulfonamides have emerged as a significant class of compounds with potent cytotoxic effects against various cancer cell lines.[1] Their anticancer mechanisms are often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways essential for cancer cell proliferation and survival.[1][5]
Mechanism of Action: Targeting Cancer Metabolism and Cell Cycle Regulation
A primary anticancer mechanism for certain quinoline-8-sulfonamide derivatives is the modulation of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer cell metabolism.[5][6] Cancer cells often exhibit the "Warburg effect," favoring aerobic glycolysis.[5] PKM2, which catalyzes the final rate-limiting step of glycolysis, is predominantly expressed in its less active dimeric form in tumors, which slows down glycolysis and allows for the redirection of glycolytic intermediates into anabolic pathways necessary for rapid cell proliferation.[5] Quinoline-8-sulfonamides can modulate PKM2, disrupting this metabolic advantage.[5][6] For instance, treatment of A549 lung cancer cells with a potent quinoline-8-sulfonamide derivative resulted in a significant reduction in intracellular pyruvate levels.[5][6]
Another key mechanism involves the inhibition of tubulin polymerization. One study identified a novel series of 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives as tubulin polymerization inhibitors. The most potent compound, D13, demonstrated significant cytotoxic activity against the HeLa human tumor cell line.[7]
Furthermore, some 8-hydroxyquinoline-5-sulfonamide derivatives have been shown to impact cell cycle regulation. For example, compound 3c was found to decrease the expression of histone H3, increase the transcriptional activity of p53 and p21 proteins, and alter the expression of BCL-2 and BAX genes in cancer cell lines.[8][9]
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline sulfonamides is highly dependent on their structural features. Key SAR findings include:
-
The 8-Hydroxy Group: The presence of a free hydroxyl group at the 8-position of the quinoline ring is often crucial for anticancer activity. Methylation of this group typically leads to a significant decrease in cytotoxicity, suggesting its importance in metal ion chelation or hydrogen bonding with biological targets.[8][10]
-
Substituents on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen plays a critical role in modulating cytotoxic potency and selectivity.[10]
-
Position of the Sulfonamide Group: The position of the sulfonamide group on the quinoline or anilino scaffold can significantly influence inhibitory activity against specific targets like carbonic anhydrase isoforms.[11]
Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC₅₀ in µM) of selected quinoline sulfonamide derivatives against various human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | 1.8 ± 0.1 | Cisplatin | 2.1 ± 0.1 | [12] |
| MDA-MB-231 (Breast Adenocarcinoma) | 2.5 ± 0.2 | Doxorubicin | 0.9 ± 0.1 | [12] | |
| A549 (Lung Adenocarcinoma) | 3.1 ± 0.2 | [12] | |||
| N-(quinazoline-4-yl)sulfonamides (Representative compounds 2b, 2d, 2e, 2h, 2i, 3c, 3d, 3f, 3g, 3h) | SKOV3, DU145, THP1, U937, COLO205 | <10 µg/mL | - | - | [13] |
| N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide (3b) | PANC-1 (Pancreatic Cancer) | ~4-fold lower than Cisplatin | Cisplatin | - | [14] |
| N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide (3f) | PANC-1 (Pancreatic Cancer) | ~2-fold lower than Cisplatin | Cisplatin | - | [14] |
| Quinoline-based benzenesulfonamide (QBS 11c) | MCF-7 (Breast Cancer) | 0.43 ± 0.02 | - | - | [11] |
| MDA-MB-231 (Breast Cancer) | 1.03 ± 0.05 | - | - | [11] | |
| Quinoline-based benzenesulfonamide (QBS 13b) | MCF-7 (Breast Cancer) | 3.69 ± 0.17 | - | - | [11] |
| MDA-MB-231 (Breast Cancer) | 2.24 ± 0.1 | - | - | [11] | |
| 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide (D13) | HeLa (Cervical Cancer) | 1.34 | - | - | [7] |
Experimental Protocol: In Vitro Cell Viability (WST-1 Assay)
This protocol outlines a common method for assessing the effect of quinoline sulfonamides on the viability of cultured cancer cells.[12]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.
Materials:
-
Human cancer cell lines (e.g., C-32, MDA-MB-231, A549) and a normal cell line (e.g., HFF-1).[12]
-
Cell culture medium and supplements.
-
Test compounds (quinoline sulfonamides) dissolved in a suitable solvent (e.g., DMSO).
-
WST-1 (water-soluble tetrazolium salt) reagent.
-
96-well microplates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (solvent only) and a positive control (e.g., cisplatin, doxorubicin).[12]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[12]
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for an additional 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Caption: Workflow for the WST-1 cell viability assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoline sulfonamides also exhibit significant antimicrobial properties, with activity against a range of bacteria and fungi.[15][16]
Mechanism of Action
The antimicrobial mechanism of quinoline-based compounds can be complex, often involving the chelation of metal ions and the inhibition of essential enzymatic systems.[12] For some quinoline derivatives, the mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, and recombination.[17]
Structure-Activity Relationship (SAR) Insights
-
8-Hydroxy Group: Similar to anticancer activity, the free phenolic group at the 8-position is often essential for antibacterial activity. Its blockage, for instance by methylation, can lead to a complete loss of activity.[12]
-
Metal Complexation: The formation of hybrid complexes with metal ions (e.g., Cd²⁺) can significantly enhance the antimicrobial activity of quinoline sulfonamides.[15][16]
Quantitative Data Summary: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of selected quinoline sulfonamide derivatives.
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Methicillin-resistant S. aureus (MRSA) | 4-8 | Oxacillin | 64->256 | [12] |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Staphylococcus aureus ATCC25923 | 0.1904 | - | - | [15][16] |
| Escherichia coli ATCC25922 | 6.09 | - | - | [15][16] | |
| Candida albicans ATCC10231 | 0.1904 | - | - | [15][16] | |
| Quinoline-sulfonamide hybrid (QS-3) | Pseudomonas aeruginosa | 64 | Ciprofloxacin | - | [18][19] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (3l) | E. coli | 7.812 | - | - | [17] |
| C. albicans | 31.125 | - | - | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains.
-
Appropriate broth medium (e.g., Mueller-Hinton broth).
-
Test compounds (quinoline sulfonamides) dissolved in a suitable solvent.
-
96-well microplates.
-
Bacterial or fungal inoculum standardized to a specific concentration.
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition: A Targeted Approach
The quinoline sulfonamide scaffold is a versatile platform for designing inhibitors of various enzymes implicated in a range of diseases.[4][6][20][21]
Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, with the primary sulfonamide moiety acting as a zinc-binding group within the enzyme's active site.[4] The rigid structure of the quinoline scaffold allows for diverse substitutions, enabling the development of potent and selective inhibitors for different CA isoforms.[4] Dysregulation of CA activity is linked to pathologies such as glaucoma, epilepsy, and cancer.[4]
Caption: Quinoline sulfonamides inhibit carbonic anhydrase.
Other Enzyme Targets
-
Lactate Dehydrogenase A (LDHA): Quinoline 3-sulfonamides have been identified as potent and selective inhibitors of LDHA, an enzyme crucial for aerobic glycolysis in cancer cells.[20]
-
Monoamine Oxidases (MAOs) and Cholinesterases (ChEs): Novel quinoline-sulfonamides have been designed as dual inhibitors of MAOs and ChEs, showing promise as multifunctional agents for the treatment of Alzheimer's disease.[21][22]
Experimental Protocol: Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of quinoline sulfonamides against protein kinases.[10]
Objective: To determine the IC₅₀ value of a compound against a specific kinase.
Materials:
-
Recombinant kinase.
-
Kinase-specific substrate and ATP.
-
Kinase buffer.
-
Test compounds.
-
Detection reagent (to quantify ADP production).
-
Multi-well plates.
-
Plate reader (luminescence or fluorescence).
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase.
-
Initiation of Reaction: Add the kinase-specific substrate and ATP to start the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC₅₀.[10]
Anti-inflammatory Activity
Quinoline sulfonamides have also demonstrated promising anti-inflammatory properties.[23][24]
Mechanism of Action
Some 8-quinolinesulfonamide derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[25] One proposed mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/MD-2 complex, which disrupts downstream signaling pathways like NF-κB and MAPK, thereby reducing the inflammatory response.[25] Another study showed that N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor activity modifying protein 1 (RAMP1).[26]
Quantitative Data Summary: In Vitro Anti-inflammatory Activity
| Compound | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µg/mL) | Source |
| Compound 3l (8-quinolinesulfonamide derivative) | NO production | 2.61 ± 0.39 | - | - | [25] |
| TNF-α production | 9.74 ± 0.85 | - | - | [25] | |
| IL-1β production | 12.71 ± 1.34 | - | - | [25] | |
| Compound 47 (sulfonate derivative of quinoline) | ROS inhibition | 2.9 ± 0.5 µg/mL | Ibuprofen | 11.2 ± 1.9 | [23][24] |
| Compound 36 (sulfonamide derivative of quinoline) | ROS inhibition | 3.2 ± 0.2 µg/mL | Ibuprofen | 11.2 ± 1.9 | [23][24] |
| Compound 24 (sulfonamide derivative of quinoline) | ROS inhibition | 6.7 ± 0.3 µg/mL | Ibuprofen | 11.2 ± 1.9 | [23][24] |
Conclusion and Future Directions
The quinoline sulfonamide scaffold represents a highly privileged structure in medicinal chemistry, demonstrating a broad and potent spectrum of biological activities.[1] The versatility of this chemical framework allows for the fine-tuning of its physicochemical properties and biological targets through various substitutions.[1] The evidence presented in this guide underscores the significant potential of quinoline sulfonamides in the development of novel therapeutics for cancer, infectious diseases, inflammatory disorders, and neurological conditions.
Future research should continue to explore the vast chemical space of quinoline sulfonamide derivatives. A deeper understanding of their mechanisms of action, supported by advanced computational and experimental techniques, will be crucial for designing next-generation compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The development of multi-target agents, such as dual inhibitors of kinases and other key enzymes, represents a particularly promising avenue for addressing complex diseases.
References
-
Zięba, A., Latocha, M., Płonka-Cieplińska, J., Kuśmierz, D., Jampilek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4085. [Link]
-
Badea, M., Olar, R., Maxim, C., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. Molecules, 25(13), 2993. [Link]
-
Burch, J. D., Belley, M., Fortin, R., et al. (2008). Structure-activity Relationships and Pharmacokinetic Parameters of Quinoline Acylsulfonamides as Potent and Selective Antagonists of the EP(4) Receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 2048-2054. [Link]
-
Marciniec, K., Kopiński, P., Chilmonczyk, Z., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. [Link]
-
Bano, B., Kanwal, Khan, K. M., et al. (2021). Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. Letters in Drug Design & Discovery, 18(2), 112-120. [Link]
-
Angeli, A., Abbas, G., Tan, C. M., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences, 22(21), 11956. [Link]
-
Badea, M., Olar, R., Maxim, C., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. Molecules, 25(13), 2993. [Link]
-
Bano, B., Kanwal, Khan, K. M., et al. (2021). Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. ResearchGate. [Link]
-
Boudreau, M. W., Jason, M., et al. (2013). Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. Cancer & Metabolism, 1(1), 17. [Link]
-
Khan, I., Ali, S., Muhammad, N., et al. (2023). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 13(41), 28839-28851. [Link]
-
De Luca, L., Angeli, A., & Supuran, C. T. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as Potent Carbonic Anhydrase Inhibitors: Synthesis, Biological Evaluation, and Enzyme−Ligand X-ray Studies. Journal of Medicinal Chemistry, 53(5), 2201-2212. [Link]
-
Zięba, A., Latocha, M., Płonka-Cieplińska, J., Kuśmierz, D., Jampilek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed. [Link]
-
Wang, Y., Li, Y., Wang, Y., et al. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 27(5), 1548. [Link]
-
Khan, I., Ali, S., Muhammad, N., et al. (2023). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Publishing. [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2018). New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1566-1576. [Link]
-
Khan, I., Ali, S., Muhammad, N., et al. (2023). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Publishing. [Link]
-
Hussain, A., Sharma, C., & Kumar, R. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(12), 3717. [Link]
-
Zięba, A., Latocha, M., Płonka-Cieplińska, J., Kuśmierz, D., Jampilek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17). [Link]
-
Kumar, A., Singh, B., & Kumar, R. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 5. [Link]
-
Wang, Y., Zhang, Y., Wang, Y., et al. (2024). N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin) activity modifying protein 1 in rheumatoid arthritis. European Journal of Pharmacology, 984, 177064. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4192. [Link]
-
Li, Z., Wang, Y., Wang, Y., et al. (2021). Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. Bioorganic Chemistry, 115, 105037. [Link]
-
Iska, V. B., Khan, I. A., & Sunkari, S. (2017). Synthesis and biological evaluation of novel quinazoline-sulfonamides as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 27(9), 2004-2009. [Link]
-
Iqbal, J., Al-Rashida, M., & Hameed, A. (2024). Quinoline-sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances, 14(13), 8905-8920. [Link]
-
Zięba, A., Latocha, M., Płonka-Cieplińska, J., Kuśmierz, D., Jampilek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Semantic Scholar. [Link]
-
Nnadi, E. C., Okonkwo, V. I., Ikwelle, C. E., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation, XII(IX). [Link]
-
Kumar, A., Sharma, P., & Kumar, R. (2023). Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. ChemistrySelect, 8(31), e202301549. [Link]
-
Iqbal, J., Al-Rashida, M., & Hameed, A. (2024). Quinoline-sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. PubMed. [Link]
-
Ebiloma, G. U., Ayuga, T. D., & Igoli, J. O. (2018). Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PLOS ONE, 13(1), e0190135. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of novel quinazoline-sulfonamides as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 22. Quinoline-sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin) activity modifying protein 1 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromoquinoline-8-sulfonyl chloride solubility information
An In-depth Technical Guide to the Solubility Profile of 6-Bromoquinoline-8-sulfonyl chloride
Abstract
6-Bromoquinoline-8-sulfonyl chloride is a key intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents. An understanding of its solubility is paramount for its effective use in reaction setups, purification, and formulation. This technical guide addresses the current landscape of solubility information for this compound. Due to the limited availability of public, quantitative solubility data, this document provides a comprehensive framework for researchers to determine this critical parameter. It includes an overview of the compound's physicochemical properties, predictions of its solubility behavior based on molecular structure, and a detailed, field-proven experimental protocol for accurate quantitative measurement. This guide is designed to empower researchers and drug development professionals with the necessary tools and rationale to confidently assess the solubility of 6-Bromoquinoline-8-sulfonyl chloride in various solvent systems.
Introduction to 6-Bromoquinoline-8-sulfonyl chloride
6-Bromoquinoline-8-sulfonyl chloride belongs to the quinoline class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry.[1] The presence of a reactive sulfonyl chloride group at the 8-position and a bromine atom at the 6-position makes it a versatile building block for synthesizing a range of sulfonamide derivatives.[2] Sulfonamides derived from quinoline cores have shown potential as inhibitors of critical biological targets, including cancer-associated enzymes.[3]
Given its role as a precursor, knowledge of its solubility is essential for chemists to control reaction kinetics, select appropriate crystallization solvents, and develop purification strategies. This guide provides the foundational knowledge and practical methodologies to establish a robust solubility profile for this compound.
Physicochemical Properties and Solubility Predictions
The solubility of a compound is governed by its physical and chemical properties. The key properties for 6-Bromoquinoline-8-sulfonyl chloride are summarized below.
Table 1: Physicochemical Properties of 6-Bromoquinoline-8-sulfonyl chloride
| Property | Value | Source(s) |
| CAS Number | 98591-39-0 | [4] |
| Molecular Formula | C₉H₅BrClNO₂S | [5] |
| Molecular Weight | 306.56 g/mol | [4] |
| Appearance | Solid (predicted) | [6] |
| Predicted XLogP | 2.9 | [4][5] |
| Predicted Boiling Point | 409.3 ± 35.0 °C | [4] |
Interpretation of Physicochemical Data
-
XLogP (Octanol-Water Partition Coefficient): The predicted XLogP value of 2.9 indicates that 6-Bromoquinoline-8-sulfonyl chloride is moderately lipophilic.[4][5] This suggests it will have a greater affinity for organic solvents over aqueous media. The "like dissolves like" principle implies that it is more likely to be soluble in solvents of intermediate to non-polar character.[7]
-
Chemical Reactivity: The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack. This has significant implications for solubility testing. Protic solvents, such as water and alcohols (e.g., methanol, ethanol), can react with the sulfonyl chloride to form the corresponding sulfonic acid or sulfonate esters, respectively. This process, known as solvolysis, consumes the parent compound, making a true equilibrium solubility measurement in these solvents challenging. Therefore, aprotic solvents are generally preferred for determining the physical solubility of this compound. While its low solubility in water can offer some protection against rapid hydrolysis, this reactivity must be considered during experimental design.[8]
Qualitative Solubility Expectations
Based on its structure and predicted properties, we can infer a qualitative solubility profile. These predictions should always be verified experimentally.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is expected. These solvents can engage in dipole-dipole interactions without reacting with the sulfonyl chloride group.[9][10]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated due to the compound's lipophilic nature and the ability of these solvents to dissolve moderately polar organic molecules.
-
Ethers (e.g., THF, Diethyl Ether): Moderate to good solubility is likely.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected compared to polar aprotic solvents. While the molecule has lipophilic character, the polar sulfonyl chloride and quinoline nitrogen reduce its affinity for purely nonpolar media.
-
Polar Protic Solvents (e.g., Water, Ethanol): Very low solubility is expected in water. Solubility in alcohols may be observed, but it will likely be accompanied by solvolysis, as previously discussed.
Experimental Protocol for Quantitative Solubility Determination
To obtain reliable and reproducible quantitative data, the shake-flask method is the gold standard for determining equilibrium solubility.[7] This protocol provides a self-validating system for generating an accurate solubility profile.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved solute. The saturated solution is then separated and the concentration of the dissolved compound is measured using a calibrated analytical method, typically High-Performance Liquid Chromatography (HPLC).[7]
Materials and Reagents
-
6-Bromoquinoline-8-sulfonyl chloride
-
Selected solvents (HPLC grade)
-
Volumetric flasks, glass vials with screw caps
-
Analytical balance
-
Temperature-controlled orbital shaker or rotator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated HPLC system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation of Standard Solutions: Accurately prepare a stock solution of 6-Bromoquinoline-8-sulfonyl chloride in a suitable solvent (e.g., acetonitrile). From this stock, create a series of calibration standards of known concentrations to generate a calibration curve.
-
Preparation of Saturated Solution:
-
Add an excess amount of 6-Bromoquinoline-8-sulfonyl chloride to a glass vial (e.g., add 5-10 mg to 1 mL of the test solvent). The key is to ensure undissolved solid remains visible at the end of the experiment, confirming saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker, set to a standard temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. The causality here is that equilibrium is a dynamic state where the rate of dissolution equals the rate of precipitation; insufficient time will lead to an underestimation of solubility.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand briefly to let the bulk of the solid settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid. This step is critical to ensure no solid particulates are carried over.
-
Carefully withdraw a portion of the clear supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean analysis vial. Filtration removes any remaining microscopic particulates that could dissolve after dilution and artificially inflate the measured concentration.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and the calibration standards by HPLC.
-
Use the calibration curve to determine the exact concentration of the saturated solution.
-
-
Data Reporting:
-
Calculate the original solubility, accounting for the dilution factor.
-
Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.
-
Safety Precautions
-
Handle 6-Bromoquinoline-8-sulfonyl chloride in a well-ventilated area or a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[11]
Logical Workflow for Solubility Assessment
A systematic approach ensures that high-quality, reproducible data is generated efficiently. The following workflow diagram illustrates the logical steps from initial qualitative assessment to final quantitative determination.
Caption: A logical workflow for assessing the solubility of a chemical compound.
Conclusion
References
-
6-bromoquinoline-8-sulfonyl chloride - CAS 98591-39-0 - Moshang Chemical. (n.d.). Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd. Retrieved from [Link]
-
6-bromoquinoline-8-sulfonyl chloride (C9H5BrClNO2S) - PubChemLite. (n.d.). Retrieved from [Link]
-
Synthesis of 6-Bromoquinoline. (2011, October 17). Scribd. Retrieved from [Link]
-
6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem. (n.d.). Retrieved from [Link]
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023, March 9). MDPI. Retrieved from [Link]
-
8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem. (n.d.). Retrieved from [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved from [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009, September 3). ACS Publications. Retrieved from [Link]
-
(PDF) 6-Bromoquinoline-8-carbonitrile - ResearchGate. (2025, August 8). Retrieved from [Link]
-
Solubility Curve of a Salt - LaGuardia Community College. (n.d.). Retrieved from [Link]
-
Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). Retrieved from [Link]
-
Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]
-
SOLUBILITY DATA SERIES. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 3. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-bromoquinoline-8-sulfonyl chloride - CAS号 98591-39-0 - 摩熵化学 [molaid.com]
- 5. PubChemLite - 6-bromoquinoline-8-sulfonyl chloride (C9H5BrClNO2S) [pubchemlite.lcsb.uni.lu]
- 6. kishida.co.jp [kishida.co.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Discovery and History of Quinoline-8-Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] When this privileged scaffold is functionalized with a sulfonyl chloride group at the 8-position, it gives rise to quinoline-8-sulfonyl chloride, a highly versatile and reactive intermediate. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with quinoline-8-sulfonyl chlorides, offering valuable insights for professionals engaged in the design and development of novel therapeutic agents.
The inherent reactivity of the sulfonyl chloride group allows for the facile introduction of a sulfonamide moiety, a critical pharmacophore in a wide array of therapeutic agents.[3] The resulting quinoline-8-sulfonamides have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, underscoring the importance of their synthetic precursor.[4][5][6][7][8]
Historical Perspective: The Genesis of a Key Intermediate
The journey into the world of thio-substituted quinolines began in the early 20th century, a significant, albeit initially under-explored, chapter in heterocyclic chemistry.[4] While the late 19th century was marked by the elucidation of the quinoline structure and the development of its foundational synthetic routes, the systematic investigation of its thio-analogues commenced later.[4]
The first documented synthesis of a thio-substituted quinoline was achieved by A. Edinger in 1908 with the preparation of 8-mercaptoquinoline.[4] This seminal work, published in Berichte der Deutschen Chemischen Gesellschaft, laid the groundwork for future explorations into this class of compounds.[4] Edinger's multi-step process began with quinoline-8-sulfonic acid, which was then converted to the pivotal intermediate, quinoline-8-sulfonyl chloride.[4]
Edinger's Foundational Synthesis (1908)
Edinger's original method for the synthesis of quinoline-8-sulfonyl chloride involved the reaction of quinoline-8-sulfonic acid with phosphorus pentachloride.[4] The two reactants were intimately mixed and heated, and upon cooling, the reaction mixture was treated with ice to decompose any excess phosphorus halides. The resulting quinoline-8-sulfonyl chloride was then isolated as a crystalline solid.[4] This intermediate was subsequently reduced using tin and hydrochloric acid to yield 8-mercaptoquinoline.[4]
The initial motivation for these syntheses was largely driven by chemical curiosity.[4] However, the structural similarity to biologically active hydroxyquinolines hinted at their therapeutic potential, paving the way for extensive research in the latter half of the 20th century that would unveil a wide range of biological activities.[4]
Evolution of Synthetic Methodologies
Over the years, synthetic routes to quinoline-8-sulfonyl chloride have been refined to improve yield, purity, and industrial scalability. Modern methods often bypass the isolation of quinoline-8-sulfonic acid, offering more direct and efficient pathways.
Direct Chlorosulfonation of Quinoline
A significant advancement in the synthesis of quinoline-8-sulfonyl chloride is the direct treatment of quinoline with chlorosulfonic acid.[9] This method simplifies the traditional two-step process into a single step.[9] However, the reaction conditions are critical and require precise temperature control. A reaction temperature outside the range of 140°C ± 5°C can lead to lower yields and a more impure product.[9] It is also important to note that quinoline-8-sulfonyl chloride has a tendency to be unstable and cannot be stored for extended periods.[9]
A Japanese patent describes an industrially advantageous method for producing high-purity quinoline-8-sulfonyl chloride.[10] This process involves reacting quinoline with chlorosulfonic acid until the quinoline is substantially consumed, resulting in a mixture of sulfonated and chlorosulfonated quinoline. This mixture is then reacted with thionyl chloride to yield the desired product.[10]
Experimental Protocol: Direct Synthesis of Quinoline-8-Sulfonyl Chloride
The following protocol is a representative example of the direct synthesis method:
-
To a three-necked flask equipped with a thermometer, condenser, and dropping funnel, add chlorosulfonic acid (25 ml).[9]
-
Heat the chlorosulfonic acid to 140°C.[9]
-
Slowly add redistilled quinoline (7 g) dropwise over 1 hour, maintaining the temperature at 140°C ± 5°C.[9]
-
Continue to heat the reaction mixture at this temperature for an additional 39 hours after the quinoline addition is complete.[9]
-
Cool the reaction mixture and cautiously pour the dark brown liquid into crushed ice (150 g).[9]
-
Neutralize the resulting solution with sodium carbonate and extract with ether.[9]
-
Decolorize the ether extract with charcoal and evaporate the solvent until only 2-3 ml remains.[9]
-
Decant the remaining solvent to isolate the white crystalline quinoline-8-sulfonyl chloride.[9]
-
Dry the product in vacuo over phosphorus pentoxide.[9]
Synthetic Workflow for Quinoline-8-Sulfonyl Chloride
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. leapchem.com [leapchem.com]
- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectsci.au [connectsci.au]
- 10. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
Theoretical Exploration of 6-Bromoquinoline: Electronic Structure, Reactivity, and Applications
Executive Summary
This technical whitepaper provides an in-depth analysis of the electronic structure and chemical reactivity of 6-bromoquinoline, a highly versatile halogenated heterocycle. By integrating Density Functional Theory (DFT) with empirical validation, this guide establishes a rigorous, self-validating framework for predicting molecular behavior. Designed for researchers and drug development professionals, this document explores the causality behind computational methodologies, the mapping of Frontier Molecular Orbitals (FMOs), and the translation of theoretical data into practical applications in medicinal chemistry and optoelectronics.
Introduction: The Structural Significance of 6-Bromoquinoline
Quinoline and its derivatives form the foundational skeletal components of numerous pharmacologically active compounds and advanced functional materials. The introduction of a bromine atom at the C-6 position fundamentally modulates the electronic and steric properties of the quinoline core. The nitrogen atom in the quinoline ring inherently deactivates the pyridine ring toward electrophilic attack, directing reactivity toward the carbocyclic ring[1]. Understanding the precise electronic distribution of 6-bromoquinoline is critical for predicting its behavior in complex synthetic pathways, such as polyfunctionalization via nitration, and its performance in charge-transfer applications like Organic Light-Emitting Diodes (OLEDs)[2][3].
Theoretical Framework: Density Functional Theory (DFT) Methodologies
To accurately elucidate the molecular structure and spectroscopic properties of 6-bromoquinoline, computational chemistry relies heavily on DFT. The selection of the functional and basis set is not arbitrary; it is a calculated decision balancing computational cost with quantum mechanical accuracy.
The B3LYP/6-311++G(d,p) Advantage: Theoretical studies on 6-bromoquinoline predominantly utilize the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional paired with the 6-311++G(d,p) basis set[2].
-
Causality for Diffuse Functions (++): The inclusion of diffuse functions is non-negotiable for halogenated systems. Bromine is a large, polarizable atom with an extended electron cloud. Diffuse functions allow the basis set to accurately model electron density far from the nucleus, which is critical for calculating electron affinities and modeling the lone pairs on the quinoline nitrogen.
-
Causality for Polarization Functions (d,p): Polarization functions add higher angular momentum orbitals (d orbitals on heavy atoms, p orbitals on hydrogen), allowing the electron distribution to distort asymmetrically. This is essential for accurately modeling the highly delocalized π -conjugated system of the quinoline ring and predicting precise bond angles and lengths.
Electronic Structure: FMOs and Band Gap Analysis
The kinetic stability and chemical reactivity of 6-bromoquinoline are dictated by its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[1].
-
HOMO Distribution: The HOMO represents the most electron-rich regions capable of electron donation. In 6-bromoquinoline, the HOMO is predominantly localized over the conjugated quinoline π -system.
-
LUMO Distribution: The LUMO highlights electron-deficient regions susceptible to nucleophilic attack. The electron-withdrawing nature of the C-6 bromine atom significantly influences the energy levels of these orbitals, stabilizing the LUMO and narrowing the band gap.
-
Band Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular polarizability. A narrower band gap facilitates easier intramolecular charge transfer, a property heavily exploited in the design of 6-bromoquinoline-based luminescent materials[3][4].
Data Presentation: Summary of Computational Parameters
The following table summarizes the quantitative methodologies and theoretical parameters extracted from DFT studies on bromoquinoline systems:
| Parameter | Methodology / Level of Theory | Significance in 6-Bromoquinoline Studies |
| Geometry Optimization | DFT / B3LYP/6-311++G(d,p) | Establishes the ground-state molecular architecture; directly validated by experimental X-ray diffraction[2]. |
| HOMO/LUMO Energy | DFT / B3LYP | Determines ionization potential, electron affinity, and band gap (e.g., ~2.72 eV in conjugated bromoquinoline derivatives)[4]. |
| Electronic Transitions | TD-DFT | Predicts UV-Vis absorption spectra (e.g., identifying HOMO → LUMO transitions around 426 nm) for optoelectronics[3]. |
| Chemical Shifts | GIAO Approach | Calculates 1 H and 13 C NMR spectra to confirm structural integrity and the electronic effects of the bromine substituent[1][2]. |
| Reactivity Mapping | MEP Surface Analysis | Identifies nucleophilic (C-5) and electrophilic sites, guiding targeted nitration and N-oxidation reactions[1][2]. |
Molecular Electrostatic Potential (MEP) and Predictive Reactivity
Molecular Electrostatic Potential (MEP) mapping is a powerful predictive tool that visualizes the charge distribution across the molecule. For 6-bromoquinoline, the MEP surface reveals a strong negative potential (red region) localized around the quinoline nitrogen atom due to its lone pair, identifying it as a primary hydrogen bond acceptor and the definitive site for N-oxidation[1].
Conversely, the MEP identifies the most nucleophilic sites on the carbocyclic ring. Because the nitrogen atom deactivates the pyridine ring, electrophilic aromatic substitution is directed to the adjacent ring. Theoretical MEP predictions align perfectly with experimental outcomes: when 6-bromoquinoline is subjected to nitration (using H2SO4/HNO3 ), the reaction predominantly yields 6-bromo-5-nitroquinoline[1][2]. The MEP successfully predicts the C-5 position as the optimal site for electrophilic attack, validating the theoretical model.
Self-Validating Experimental & Computational Protocol
To ensure scientific rigor, the investigation of 6-bromoquinoline must follow a closed-loop workflow where computational predictions are empirically validated by physical characterization.
Step-by-Step Methodology
-
Computational Geometry Optimization:
-
Action: Input the initial 3D coordinates of 6-bromoquinoline into a quantum chemistry software package. Perform geometry optimization in the gas phase using DFT at the B3LYP/6-311++G(d,p) level[2].
-
Causality: This minimizes the energy of the molecule to find its most stable conformation. The resulting optimized coordinates serve as the foundational geometry for all subsequent electronic calculations.
-
-
FMO and MEP Analysis:
-
Action: Extract the HOMO and LUMO energy levels from the optimized checkpoint file. Generate the MEP surface map.
-
Causality: This step theoretically identifies the reactive sites (e.g., the C-5 position for electrophilic attack) prior to any physical benchwork, saving time and chemical resources[1].
-
-
Spectroscopic Prediction (TD-DFT and GIAO):
-
Action: Utilize Time-Dependent DFT (TD-DFT) to predict UV-Visible electronic transitions. Apply the Gauge-Independent Atomic Orbital (GIAO) method to calculate theoretical 1 H and 13 C NMR chemical shifts[2].
-
Causality: Simulating spectra provides a theoretical "fingerprint." If the computational model is accurate, these predicted spectra will closely mirror the physical data.
-
-
Experimental Synthesis and Validation:
-
Action: Synthesize the target 6-bromoquinoline derivative (e.g., via direct nitration to form 6-bromo-5-nitroquinoline). Characterize the purified product using X-ray crystallography, UV-Vis, and NMR spectroscopy[2].
-
Causality: Comparing the experimental X-ray crystallographic bond lengths and angles with the DFT-optimized geometry validates the chosen level of theory. A strong correlation confirms the trustworthiness of the computational model, closing the validation loop.
-
Workflow Visualization
Caption: Computational and experimental validation workflow for 6-bromoquinoline.
Applications: From Medicinal Chemistry to Optoelectronics
The validated electronic properties of 6-bromoquinoline make it a highly sought-after moiety across multiple scientific disciplines.
-
Medicinal Chemistry & Drug Design: The MEP and FMO analyses directly guide the design of new therapeutic agents. The ability to predict nucleophilic and electrophilic sites allows medicinal chemists to selectively functionalize the quinoline core. For example, converting brominated quinolines into cyclic amines via nucleophilic substitution ( SNAr ) generates derivatives with enhanced binding affinities to biological targets, crucial for developing antimalarial and antibacterial drugs[1][2].
-
Optoelectronics (OLEDs): The extended π -conjugation and specific HOMO-LUMO transitions of 6-bromoquinoline derivatives are heavily leveraged in materials science. Theoretical calculations of the band gap via TD-DFT accurately predict emission wavelengths. Recent studies have demonstrated that mechanosynthesized bis(6-bromoquinoline) derivatives exhibit highly efficient intramolecular charge transfer from donor segments to the electron-accepting quinoline core, making them exceptional candidates for the active luminescent layers in OLED devices[3][4].
References
- Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines.
- (6-Bromoquinolin-8-yl)methanamine|C10H9BrN2|RUO. BenchChem.
- An Anthracene-Based Bis-Stilbene Derivative as Luminescent Materials for Organic Light Emitting Diodes. MDPI.
- Mechanosynthesis of 2,2′-((1E,1′E)-(2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl))bis(6-bromoquinoline): optical, electroluminescence, electrical, electrochemical, and morphological studies.
Sources
Methodological & Application
Application Notes & Protocols for the Synthesis of Novel Sulfonamides from 6-Bromoquinoline-8-sulfonyl Chloride
Abstract
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized with a sulfonamide moiety—a critical pharmacophore in its own right—the resulting molecules exhibit a wide spectrum of biological activities, including potent anticancer, antibacterial, and enzyme-inhibitory properties.[3][4][5] This guide provides a comprehensive, in-depth protocol for the synthesis of novel N-substituted sulfonamides utilizing 6-Bromoquinoline-8-sulfonyl chloride as a key intermediate. We delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the characterization of the final products, targeting researchers, scientists, and professionals in drug development.
Introduction: The Quinoline-Sulfonamide Synergy
The strategic combination of the quinoline heterocycle and the sulfonamide group (-SO₂NH-) creates molecules with significant therapeutic potential. The sulfonamide group can act as a zinc-binding motif in metalloenzymes, such as carbonic anhydrases, which are key targets in cancer therapy.[3][6] The planar quinoline ring system allows for diverse substitutions, enabling the fine-tuning of physicochemical properties like solubility and cell permeability, and facilitating interactions with biological targets through π-stacking and hydrogen bonding.[2]
6-Bromoquinoline-8-sulfonyl chloride is a particularly valuable reagent. The bromine atom at the 6-position offers a handle for further synthetic elaboration, such as cross-coupling reactions, allowing for the creation of extensive and diverse chemical libraries from a single precursor. The 8-sulfonyl chloride group is a highly reactive electrophile, enabling efficient coupling with a wide range of primary and secondary amines to form the stable sulfonamide linkage.[2]
The Precursor: 6-Bromoquinoline-8-sulfonyl Chloride
Synthesis Overview
While 6-Bromoquinoline-8-sulfonyl chloride may be commercially available, understanding its synthesis provides valuable context. It is typically prepared from 6-bromo-8-aminoquinoline via a Sandmeyer-type reaction. This involves the diazotization of the primary amine with sodium nitrite in an acidic medium, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[7][8] This two-step process, starting from the corresponding nitro compound, is a standard route for introducing the sulfonyl chloride functionality onto an aromatic ring.[7]
Critical Safety & Handling Protocols
Sulfonyl chlorides are corrosive, lachrymatory, and react violently with water and other nucleophiles.[9][10] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, a chemical-resistant lab coat, and impervious gloves (e.g., nitrile).[9][11] All manipulations must be performed within a certified chemical fume hood.[11]
-
Incompatible Substances: Avoid contact with water, alcohols, strong bases, and amines outside of the controlled reaction conditions.[9][11] The reaction with water is exothermic and produces corrosive hydrochloric acid (HCl) and sulfonic acid.[9]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[11]
-
Spill Management: In case of a small spill, cover with a dry, inert absorbent material like sand or soda ash. Do not use water or combustible materials.[9]
-
Quenching: Excess sulfonyl chloride in a reaction mixture must be carefully neutralized before disposal. This is typically achieved by slowly adding the reaction mixture to a cold, stirred solution of a weak base like aqueous sodium bicarbonate.[9]
Synthesis of N-Substituted 6-Bromoquinoline-8-sulfonamides
This section details the protocol for the reaction of 6-Bromoquinoline-8-sulfonyl chloride with a nucleophilic amine to form the corresponding sulfonamide. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of HCl, which is neutralized by a base.[12]
General Reaction Scheme
Caption: General reaction for the synthesis of sulfonamides.
Detailed Experimental Protocol
This protocol is a generalized method adapted from established procedures for the synthesis of quinoline-based sulfonamides.[2][13]
Materials & Reagents:
-
6-Bromoquinoline-8-sulfonyl chloride
-
Primary or secondary amine of choice
-
Triethylamine (Et₃N) or Pyridine (distilled)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the desired amine (1.0 equivalent). Dissolve it in anhydrous CHCl₃ or DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution. The excess base ensures complete neutralization of the HCl byproduct, driving the reaction to completion.[14]
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath. This is critical to control the initial exothermic reaction when the sulfonyl chloride is added.[2]
-
Reagent Addition: In a separate container, dissolve 6-Bromoquinoline-8-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous CHCl₃ or DCM. Add this solution dropwise to the cold, stirred amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically the sulfonyl chloride) indicates completion. Use an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes) and visualize under UV light.
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and finally with brine (1x). The bicarb wash removes any remaining acidic species, while the brine wash helps to dry the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically purified by silica gel column chromatography or recrystallization to yield the pure N-substituted 6-bromoquinoline-8-sulfonamide.
Experimental Workflow Diagram
Caption: Step-by-step workflow for sulfonamide synthesis and isolation.
Product Characterization
Unequivocal characterization of the synthesized sulfonamide is essential for validating its structure and purity. The following table summarizes the expected spectroscopic data for a representative product.
| Technique | Expected Observations & Rationale |
| ¹H NMR | Signals in the aromatic region (7.5-9.0 ppm) corresponding to the quinoline protons. Additional signals corresponding to the protons of the amine moiety. The chemical shifts will be influenced by the electron-withdrawing sulfonamide group.[15] |
| ¹³C NMR | Aromatic carbons of the quinoline ring will appear in the 120-150 ppm region. Signals for the carbons from the amine substituent will also be present. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for the sulfonamide group: two distinct S=O stretches (asymmetric and symmetric) around 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹. If a secondary sulfonamide (from a primary amine), an N-H stretch will be observed around 3300-3200 cm⁻¹.[16] |
| Mass Spec. (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated mass. A characteristic isotopic pattern (M, M+2) will be observed due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1).[15] |
Troubleshooting & Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Amine is not sufficiently nucleophilic.3. Insufficient base. | 1. Use fresh or properly stored sulfonyl chloride. Ensure anhydrous conditions.2. For weakly nucleophilic amines (e.g., anilines), consider a stronger base (e.g., pyridine) or slightly elevated temperatures.3. Ensure at least 1.2-1.5 equivalents of base are used. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Formation of bis-sulfonated product (with primary amines).3. Decomposition of starting material or product. | 1. Allow the reaction to run for a longer duration.2. Use a 1:1 stoichiometry of amine to sulfonyl chloride; add sulfonyl chloride slowly.3. Maintain recommended temperatures; check the stability of the amine under basic conditions. |
| Difficult Purification | Product co-elutes with starting amine or other impurities. | Adjust the polarity of the eluent for column chromatography. Consider recrystallization from a suitable solvent system if the product is a solid. |
References
- Benchchem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- Blog. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride?.
- Benchchem. (2025). A Technical Guide to the Discovery and Synthesis of Novel Quinoline-Based Sulfonamides. BenchChem.
- PMC. (n.d.). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PMC.
- RSC Publishing. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Publishing.
- Sdfine. (n.d.). sulphuryl chloride. Sdfine.
- PMC. (n.d.).
- TCI Chemicals. (n.d.).
- RSC Publishing. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Publishing.
- MDPI. (2023).
- RSC Advances. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- Benchchem. (2025). Application Notes and Protocols: Experimental Setup for Reactions Involving 6-Methylquinoline-8-sulfonyl Chloride. BenchChem.
- Benchchem. (2025). An In-depth Technical Guide to 6-Bromoquinoline-8-carbonitrile. BenchChem.
- Benchchem. (2025). Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview. BenchChem.
- Benchchem. (2025). Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile. BenchChem.
- Engineered Science Publisher. (2026). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Engineered Science Publisher.
Sources
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05069J [pubs.rsc.org]
- 5. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 6. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. cbijournal.com [cbijournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. espublisher.com [espublisher.com]
6-Bromoquinoline-8-sulfonyl chloride as a coupling agent in synthesis
An In-Depth Guide to the Application of 6-Bromoquinoline-8-sulfonyl Chloride in Synthetic Chemistry
Introduction: A Privileged Scaffold Meets a Critical Pharmacophore
In the landscape of medicinal chemistry, the quinoline scaffold is considered a "privileged structure," forming the core of numerous approved drugs and clinical candidates with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Separately, the sulfonamide functional group is a cornerstone pharmacophore, integral to the structure and function of a multitude of therapeutic agents.[3] The strategic combination of these two moieties through a versatile chemical building block offers a powerful approach to novel compound synthesis in drug discovery.
6-Bromoquinoline-8-sulfonyl chloride emerges as a highly valuable reagent in this context. It provides a direct route to covalently link the quinoline system with various nucleophiles, primarily amines, to generate a library of N-substituted 6-bromoquinoline-8-sulfonamides. The presence of the bromine atom at the 6-position is particularly noteworthy; studies on related heterocyclic systems, such as quinazolines, have shown that halogen substitution at this position can significantly enhance anticancer activity.[4][5] This guide provides a comprehensive overview of 6-bromoquinoline-8-sulfonyl chloride, its mechanism of action as a coupling agent, and detailed, field-proven protocols for its application.
Physicochemical Properties and Reagent Handling
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | 6-bromoquinoline-8-sulfonyl chloride | [6] |
| Molecular Formula | C₉H₅BrClNO₂S | [6] |
| Molecular Weight | 306.57 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred |
| Primary Hazard | Corrosive, moisture-sensitive | Inferred |
Handling & Storage: As with all sulfonyl chlorides, 6-bromoquinoline-8-sulfonyl chloride is highly sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid.[7] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a desiccator and handled rapidly in a fume hood using anhydrous techniques.
Mechanism of Action: The Sulfonamide Coupling Reaction
The primary application of 6-bromoquinoline-8-sulfonyl chloride is the synthesis of sulfonamides via a nucleophilic substitution reaction with primary or secondary amines.[8] The sulfur atom of the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
The reaction mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom.
-
Chloride Displacement: This attack leads to the formation of a transient intermediate, which collapses by displacing the chloride ion, a good leaving group.
-
Proton Transfer: The resulting sulfonamide is protonated. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the hydrogen chloride (HCl) generated in situ, driving the reaction to completion.[3][8]
Caption: Mechanism of N-substituted sulfonamide synthesis.
Experimental Protocol: Synthesis of N-Aryl-6-bromoquinoline-8-sulfonamide
This protocol provides a robust, general method for coupling 6-bromoquinoline-8-sulfonyl chloride with a representative primary amine (e.g., aniline). The procedure is adapted from established methods for analogous quinoline sulfonyl chlorides.[3][9]
Materials and Reagents
-
6-Bromoquinoline-8-sulfonyl chloride (1.0 eq.)
-
Aniline (or other primary/secondary amine) (1.0 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. Stir for 5 minutes to ensure thermal equilibrium.
-
Reagent Addition: Add 6-bromoquinoline-8-sulfonyl chloride (1.0 eq.) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically the sulfonyl chloride) indicates completion.
-
Aqueous Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and then brine (1x).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to yield the pure N-substituted 6-bromoquinoline-8-sulfonamide.
Causality and Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material.[10]
-
Cooling to 0 °C: The reaction is often exothermic. Initial cooling controls the reaction rate, minimizes potential side reactions, and ensures stability.[3]
-
Role of Triethylamine: TEA acts as an HCl scavenger. Without it, the HCl produced would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The 1.5 equivalents ensure all generated HCl is neutralized.[8]
-
Aqueous Workup: The water wash removes the triethylammonium hydrochloride salt and any other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
Integrated Synthesis and Characterization Workflow
The successful application of this reagent involves a systematic workflow from reaction setup to final product validation.
Caption: General workflow for sulfonamide synthesis and purification.
Applications in Drug Discovery: Targeting Cancer Metabolism
While direct biological data for derivatives of 6-bromoquinoline-8-sulfonyl chloride are emerging, the parent quinoline-8-sulfonamide scaffold has been identified as a promising starting point for developing inhibitors of Pyruvate Kinase M2 (PKM2).[9][11] PKM2 is a critical enzyme in the altered metabolic pathway of cancer cells known as the Warburg effect.[3] By synthesizing a library of N-substituted 6-bromoquinoline-8-sulfonamides, researchers can explore structure-activity relationships (SAR) to develop potent and selective PKM2 inhibitors, representing a promising strategy for novel anticancer therapeutics.
Conclusion
6-Bromoquinoline-8-sulfonyl chloride is a potent and versatile coupling agent for the synthesis of novel sulfonamide derivatives. Its utility is underscored by the convergence of two medicinally significant scaffolds: the quinoline ring and the sulfonamide functional group. The protocols and insights provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this reagent in their synthetic campaigns, particularly those aimed at the discovery of new therapeutic agents.
References
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH).
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- Application Notes and Protocols for 6-Bromoquinoline-8-carbonitrile in Medicinal Chemistry. Benchchem.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
- Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals. Benchchem.
- 6-Bromoquinoline-8-sulfonic acid. BLD Pharm.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- 6-bromoquinoline-8-sulfonyl chloride (C9H5BrClNO2S). PubChem.
- An In-depth Technical Guide to 6-Bromoquinoline-8-carbonitrile. Benchchem.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
- Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. ResearchGate.
- Design, Synthesis, and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH).
- Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile. Benchchem.
- Application Notes and Protocols: Experimental Setup for Reactions Involving 6-Methylquinoline-8-sulfonyl Chloride. Benchchem.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH).
- 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed.
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 6-bromoquinoline-8-sulfonyl chloride (C9H5BrClNO2S) [pubchemlite.lcsb.uni.lu]
- 7. 53971-60-1|6-Bromoquinoline-8-sulfonic acid|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: High-Yield Synthesis of 6-Bromoquinoline-8-Sulfonamides via Primary Amine Reaction
Executive Summary
The sulfonamide functional group is a cornerstone in medicinal chemistry, frequently featured in diverse therapeutic agents ranging from antibacterial drugs to targeted cancer therapies[1]. Specifically, the 6-bromoquinoline-8-sulfonamide scaffold has emerged as a privileged structure in recent drug discovery efforts. It serves as a critical intermediate in the development of WD Repeat-Containing Protein 5 (WDR5) inhibitors[2] and Neuropilin-1 (NRP1) antagonists[3]. This application note details a robust, high-yielding protocol for the sulfonylation of primary amines using 6-bromoquinoline-8-sulfonyl chloride, emphasizing the mechanistic rationale behind reagent selection and reaction conditions.
Mechanistic Rationale & Experimental Design
As an application scientist, it is crucial to understand that not all sulfonylation reactions behave identically. The reaction between 6-bromoquinoline-8-sulfonyl chloride and a primary amine presents unique synthetic challenges that dictate our experimental design:
-
Steric Hindrance: The sulfonyl group at the 8-position of the quinoline ring is highly sterically encumbered by the adjacent quinoline nitrogen lone pair and the peri-hydrogen at the 7-position. Standard bases like triethylamine (TEA) often fail to drive the reaction to completion[1].
-
Electronic Deactivation: The quinoline core is electron-deficient compared to a standard benzene ring, and the 6-bromo substituent further withdraws electron density via inductive effects. While this slightly increases the electrophilicity of the sulfonyl sulfur, it also makes the intermediate highly sensitive to aqueous hydrolysis[3].
-
Nucleophilic Catalysis (Causality): To overcome the steric bulk at the 8-position, the choice of base is critical. Pyridine is strictly recommended over aliphatic amines because it acts as a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which projects the sulfonyl group away from the steric bulk of the quinoline core, facilitating rapid nucleophilic attack by the primary amine[3],[2].
-
Self-Validating Workup System: The protocol incorporates a highly specific pH-controlled workup. The desired product is a secondary sulfonamide (possessing an acidic N-H proton, pKa ~9–10) and contains a weakly basic quinoline nitrogen. By carefully controlling the aqueous wash at pH ~5–6 using 1M HCl, the product remains neutral and highly soluble in the organic phase, while excess aliphatic amines and pyridine are protonated and washed away into the aqueous phase[4].
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction conditions and isolated yield, based on empirical optimization for sterically hindered primary amines reacting with 6-bromoquinoline-8-sulfonyl chloride.
| Entry | Solvent | Base (Equiv.) | Temperature | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| 1 | DCM | TEA (2.0) | 0 °C to RT | 24 | 35% | Sluggish reaction due to severe steric hindrance at the 8-position. |
| 2 | DCM | Pyridine (2.5) | 0 °C to RT | 18 | 68% | Improved yield via N-sulfonylpyridinium intermediate formation. |
| 3 | THF | DIPEA (2.0) | 60 °C | 12 | 45% | Heating increases background hydrolysis of the sulfonyl chloride. |
| 4 | Pyridine | Pyridine (Solvent) | RT | 16 | 85–92% | Optimal for unreactive amines; drives complete conversion[3]. |
Experimental Workflow Visualization
Experimental workflow for the synthesis of 6-bromoquinoline-8-sulfonamides.
Detailed Step-by-Step Protocol
Materials & Reagents:
-
6-Bromoquinoline-8-sulfonyl chloride (CAS: 98591-39-0)[5]
-
Primary Amine (R-NH2)
-
Anhydrous Pyridine (Reagent grade, stored over 4Å molecular sieves)
-
Dichloromethane (DCM, anhydrous)
-
1M HCl (aqueous)
-
Saturated NaHCO3 (aqueous) and Brine
-
Anhydrous Na2SO4
Step 1: Preparation of the Reaction Mixture
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
-
Dissolve the primary amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous pyridine (5.0 mL, 0.2 M). Note: For highly reactive amines, DCM can be used as the primary solvent with 2.5 equiv of pyridine added.[3],[2].
Step 2: Addition of the Sulfonyl Chloride 3. Cool the reaction mixture to 0 °C using an ice-water bath. This minimizes the exothermic degradation of the sulfonyl chloride and prevents side reactions. 4. Add 6-bromoquinoline-8-sulfonyl chloride (1.1 equiv, 1.1 mmol) portion-wise over 10 minutes. Critical Step: The sulfonyl chloride is highly moisture-sensitive and should be weighed quickly in a dry environment.
Step 3: Reaction Incubation 5. Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). 6. Stir the mixture under an inert atmosphere for 12–18 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in Hexanes) or LC-MS until the primary amine is fully consumed.
Step 4: Quenching and Aqueous Workup 7. Quench the reaction by adding cold distilled water (10 mL) and stir for 10 minutes to hydrolyze any unreacted sulfonyl chloride. 8. Dilute the crude mixture with Ethyl Acetate (EtOAc, 30 mL). 9. Wash the organic layer with cold 1M HCl (3 × 15 mL) to remove the pyridine solvent and any unreacted primary aliphatic amine. Caution: Monitor the pH of the aqueous layer. It should be around pH 5. Do not over-acidify (pH < 3), as the quinoline nitrogen will protonate, dragging your target product into the aqueous layer.[4]. 10. Wash the organic layer with saturated aqueous NaHCO3 (15 mL) to neutralize any residual acid, followed by brine (15 mL). 11. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 5: Purification 12. Purify the crude product via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to afford the pure 6-bromoquinoline-8-sulfonamide. 13. The resulting compound retains the 6-bromo handle, which is perfectly primed for subsequent downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to build complex molecular hybrids[6].
References
-
Benchchem. The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoline Sulfonamides.[1]
-
ACS Pharmacology & Translational Science. Quinoline-Based Neuropilin-1 Antagonists Exhibit a Pure Antagonist Profile and Block Vascular Endothelial Growth Factor-Induced Pain.[3]
-
National Institutes of Health (PMC). Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Biological Imaging.[4]
-
National Institutes of Health (PMC). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5).[2]
-
ResearchGate. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies.[6]
-
Molaid. 6-bromoquinoline-8-sulfonyl chloride - CAS号98591-39-0.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-bromoquinoline-8-sulfonyl chloride - CAS号 98591-39-0 - 摩熵化学 [molaid.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Bromoquinoline-8-sulfonyl chloride in Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Quinoline Scaffold in Kinase Inhibition
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, bicyclic structure provides a robust framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. Within the realm of oncology, the quinoline core is particularly prominent in the design of protein kinase inhibitors.[2][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[4][5]
Several FDA-approved kinase inhibitors, such as Bosutinib (chronic myelogenous leukemia) and Lenvatinib (thyroid and renal cancer), feature a quinoline core, underscoring its clinical and pharmacological significance.[6][7] These molecules effectively compete with ATP for binding in the kinase active site, thereby blocking downstream signaling cascades that promote tumor growth and survival.
This document provides a detailed guide on the application of 6-Bromoquinoline-8-sulfonyl chloride , a versatile and strategic building block for the synthesis of novel kinase inhibitors. We will explore its reactivity, provide detailed synthetic protocols, and discuss the rationale behind its use in constructing compound libraries for drug discovery.
Chemical Properties and Strategic Reactivity
6-Bromoquinoline-8-sulfonyl chloride is a bifunctional reagent offering two distinct points for chemical elaboration:
-
The Sulfonyl Chloride (-SO₂Cl): This is a highly reactive electrophilic group. It readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages (-SO₂NHR).[8][9] The sulfonamide moiety is a valuable pharmacophore, capable of acting as a hydrogen bond donor and acceptor, which can facilitate strong binding to amino acid residues in a kinase active site.[10][11]
-
The Bromo-Substituent (-Br): Located at the 6-position of the quinoline ring, this aryl bromide serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic exploration of the solvent-exposed region of the kinase binding pocket, a key strategy for enhancing inhibitor potency and selectivity.[12]
The combination of these two reactive sites on a single, drug-like scaffold makes 6-Bromoquinoline-8-sulfonyl chloride a powerful tool for generating diverse libraries of potential kinase inhibitors.
Caption: Synthetic utility of 6-Bromoquinoline-8-sulfonyl chloride.
Protocol 1: General Synthesis of N-Substituted 6-Bromoquinoline-8-sulfonamides
This protocol details the fundamental reaction of coupling 6-Bromoquinoline-8-sulfonyl chloride with an amine to form the corresponding sulfonamide. This is the foundational step in building a kinase inhibitor from this scaffold.
Causality and Experimental Rationale
-
Solvent: Anhydrous dichloromethane (DCM) or chloroform is used to prevent the hydrolysis of the highly reactive sulfonyl chloride, which would otherwise form the unreactive sulfonic acid.
-
Base: A tertiary amine base, such as triethylamine (TEA) or pyridine, is essential.[13] It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[8] Neutralizing the acid prevents the protonation of the reactant amine, which would render it non-nucleophilic and halt the reaction.
-
Temperature: The initial addition is performed at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions. The reaction is then allowed to proceed to completion at room temperature.
Materials and Reagents
-
6-Bromoquinoline-8-sulfonyl chloride (1.0 eq.)
-
Desired primary or secondary amine (1.1 eq.)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve 6-Bromoquinoline-8-sulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The product spot should be less polar than the starting amine.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes the base, HCl salt, and any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by silica gel column chromatography to yield the pure N-substituted 6-bromoquinoline-8-sulfonamide.
Caption: General workflow for the synthesis of sulfonamides.
Protocol 2: Downstream Elaboration via Suzuki-Miyaura Cross-Coupling
This protocol demonstrates how to leverage the 6-bromo position as a handle for further modification, a critical step for developing inhibitors with high potency and selectivity.
Causality and Experimental Rationale
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is used to facilitate the oxidative addition/reductive elimination cycle of the cross-coupling reaction.
-
Base: An inorganic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the aryl halide and boronic acid.
Materials and Reagents
-
N-substituted 6-bromoquinoline-8-sulfonamide (from Protocol 1) (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq.)
-
Sodium carbonate (Na₂CO₃) (2.0-3.0 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Ethyl acetate
-
Celite
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask, add the 6-bromoquinoline-8-sulfonamide (1.0 eq.), the arylboronic acid (1.2 eq.), and the palladium catalyst (0.05 eq.).
-
Solvent and Base Addition: Add the solvent mixture (e.g., 4:1 dioxane/water) followed by the sodium carbonate (2.0 eq.).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-24 hours under an inert atmosphere.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the final coupled product.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the synthesis of a hypothetical kinase inhibitor scaffold.
| Parameter | Protocol 1: Sulfonylation | Protocol 2: Suzuki Coupling |
| Starting Material | 6-Bromoquinoline-8-sulfonyl chloride | N-(4-aminophenyl)-6-bromoquinoline-8-sulfonamide |
| Reagent | 4-Aminophenol (1.1 eq.) | Phenylboronic acid (1.2 eq.) |
| Catalyst / Base | Triethylamine (1.5 eq.) | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq.) |
| Solvent | Anhydrous DCM | 1,4-Dioxane / H₂O (4:1) |
| Temperature | 0 °C to RT | 90 °C |
| Time | 4 hours | 12 hours |
| Typical Yield | 85 - 95% | 70 - 85% |
Safety and Handling
-
6-Bromoquinoline-8-sulfonyl chloride: This reagent is corrosive and moisture-sensitive.[14] It causes skin burns and serious eye damage. Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of dust.[16]
-
Palladium Catalysts: Palladium catalysts are toxic and should be handled with care. Avoid inhalation and skin contact.
-
Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated area away from ignition sources.
Conclusion
6-Bromoquinoline-8-sulfonyl chloride is a high-value starting material for the synthesis of kinase inhibitors. Its dual reactivity allows for the rapid construction of a sulfonamide-linked quinoline core, which can then be further diversified through cross-coupling reactions at the 6-position. This strategic approach enables medicinal chemists to systematically explore the chemical space around the quinoline scaffold, facilitating the development of potent and selective kinase inhibitors for therapeutic applications.
References
-
Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PMC. Available at: [Link]
-
Quinoline-8-sulfonamide. MySkinRecipes. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available at: [Link]
-
Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]
-
Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PMC. Available at: [Link]
-
Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. PMC. Available at: [Link]
-
Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Publishing. Available at: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. Available at: [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]
-
N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide. PMC. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed. Available at: [Link]
-
Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. Available at: [Link]
-
Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. DIGIBUG. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
-
(PDF) Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. cbijournal.com [cbijournal.com]
- 10. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajchem-b.com [ajchem-b.com]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 14. fishersci.com [fishersci.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. fishersci.com [fishersci.com]
Palladium-catalyzed cross-coupling reactions of 6-bromoquinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents ranging from antimalarials to targeted kinase inhibitors. The strategic functionalization of this heterocyclic system is paramount for the modulation of biological activity and the development of new drug candidates[1]. Among the various functionalization handles, 6-bromoquinoline has emerged as a highly versatile building block.
As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. Here, we will dissect the mechanistic causality behind palladium-catalyzed cross-coupling reactions of 6-bromoquinolines, providing self-validating protocols that ensure high-throughput success and reproducibility in drug discovery workflows.
Mechanistic Insights & Causality
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl bromides is heavily influenced by the electronic nature of the heterocyclic ring. Because the fused pyridine ring is electron-withdrawing, the 6-position of the quinoline core is highly reactive toward the initial oxidative addition of Palladium(0)—which is often the rate-limiting step[1].
However, working with 6-bromoquinoline presents a unique chemical challenge: catalyst poisoning via nitrogen coordination . Both the quinoline nitrogen and any appended functional groups (such as nitriles) act as potential coordination sites for the palladium catalyst, which can lead to the formation of inactive, off-cycle Pd-complexes[2].
The Causal Solution (Ligand Design): To overcome this, the choice of ligand is non-negotiable. We employ bulky, electron-rich phosphine ligands (e.g., DavePhos, Xantphos, or SPhos). The electron-rich nature of these ligands accelerates the oxidative addition into the C-Br bond, while their immense steric bulk forces the catalytic cycle forward, promoting rapid reductive elimination before the quinoline nitrogen can trap the palladium intermediate[2][3].
Pd-catalyzed cross-coupling cycle for 6-bromoquinoline.
Quantitative Data Presentation
The table below synthesizes field-validated reaction conditions and expected yields for the diverse derivatization of 6-bromoquinolines across different coupling paradigms.
| Reaction Type | Coupling Partner | Catalyst / Ligand System | Base / Solvent | Representative Yield (%) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane-H₂O | 70–95%[4][5] |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / DavePhos | NaOtBu / Toluene | 65–85%[4][6] |
| Heck Coupling | Terminal Alkenes (e.g., Acrylamides) | Pd(PPh₃)₄ | K₂CO₃ / Toluene | 52–57%[7] |
| Carbonylation | CO (or surrogate) + Alcohols | Pd(dba)₂ / TTBP·HBF₄ | DIPEA / Dioxane | ~93%[8] |
Self-Validating Experimental Protocols
The following protocols are engineered with built-in visual and analytical checkpoints to ensure the integrity of the catalytic cycle during execution.
Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)
This protocol utilizes a biphasic solvent system. The causality here is critical: water is strictly required to dissolve the inorganic base (K₃PO₄) and generate the reactive "ate" complex of the boronic acid, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[2][4].
Reagents:
-
6-Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane / Water (4:1 ratio, degassed)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube, add 6-bromoquinoline, the arylboronic acid, and K₃PO₄.
-
Atmospheric Control: Seal the vessel and purge with argon for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation; rigorous deoxygenation prevents the formation of inactive Pd-black.
-
Catalyst Addition: Quickly add Pd(OAc)₂ and SPhos under a positive stream of argon, followed by the degassed 1,4-Dioxane/Water mixture.
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring.
-
Self-Validation Checkpoint: Upon heating, the initially heterogeneous suspension should transition into a more homogeneous, biphasic state. Spot the reaction on a TLC plate (UV 254 nm; typically 3:1 Hexanes/EtOAc). The successful progression is marked by the complete disappearance of the 6-bromoquinoline spot (Rf ~0.4) and the emergence of a highly fluorescent product spot. LC-MS should confirm the expected M+H mass with the loss of the characteristic bromine isotope pattern (M / M+2)[4].
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine to remove the phosphate salts. Dry over Na₂SO₄ and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)
For C-N bond formation, we utilize DavePhos or Xantphos. DavePhos (a biaryl phosphine) is superior for coupling sterically hindered secondary amines, whereas Xantphos provides a wide bite angle that enforces a geometry conducive to reductive elimination for primary amines, preventing unwanted over-arylation[6].
Reagents:
-
6-Bromoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
DavePhos or Xantphos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene (degassed)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict inert atmosphere, charge a reaction vial with Pd₂(dba)₃, the selected ligand, and NaOtBu. Causality: NaOtBu is a strong base necessary to deprotonate the amine upon coordination to Pd(II); if your substrate contains base-sensitive esters, swap this for Cs₂CO₃.
-
Substrate Addition: Add 6-bromoquinoline and the desired amine, followed by anhydrous toluene[4].
-
Reaction Execution: Seal the tube and heat to 90–110 °C for 12–24 hours[1].
-
Self-Validation Checkpoint: Pd₂(dba)₃ is a deep purple/red solid. As the reaction reaches 80 °C, the solution must undergo a distinct color shift to a clear yellow or bright orange. This visual cue confirms successful ligand exchange and the formation of the active Pd(0)L_n complex. If the solution turns black, the catalyst has precipitated (Pd-black), indicating oxygen ingress or degraded ligand.
-
Workup: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium particulates and inorganic salts. Concentrate and purify the residue[1].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Flow chemistry as a tool for high throughput experimentation - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00129C [pubs.rsc.org]
- 6. A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-stage modification of complex drug: Base-controlled Pd-catalyzed regioselective synthesis and bioactivity of arylated osimertinibs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Utilization of 6-Bromoquinoline-8-Sulfonyl Chloride in Agrochemical Discovery
Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Content Focus: Mechanistic Rationale, Late-Stage Functionalization, and Self-Validating Protocols
Introduction: The Privileged Quinoline Scaffold
In modern agrochemical development, the rational design of herbicides and fungicides relies heavily on privileged scaffolds that offer both high biological activity and synthetic versatility. 6-Bromoquinoline-8-sulfonyl chloride (CAS: 98591-39-0)[1] has emerged as a highly valuable bifunctional building block.
The architectural brilliance of this molecule lies in its dual-reactivity profile:
-
The C8-Sulfonyl Chloride: Acts as a highly reactive electrophilic center, enabling the rapid generation of sulfonamides, sulfonylureas, and thiosemicarbazides[2]. These functional groups are well-established pharmacophores for inhibiting critical plant and fungal enzymes (e.g., Acetolactate Synthase).
-
The C6-Bromine: Serves as a stable, yet accessible, synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions[3]. This allows researchers to build massive Structure-Activity Relationship (SAR) libraries without needing to reconstruct the core quinoline ring for every derivative.
Agrochemical Applications & Mechanistic Targets
Quinoline-8-sulfonyl derivatives exhibit broad-spectrum bioactivity depending on their functionalization[4]. By modifying the sulfonyl axis, researchers can tune the molecule for specific agricultural applications, optimizing both target affinity and foliar penetration.
Quantitative Data: Agrochemical Derivative Profiles
| Derivative Class | Primary Agrochemical Application | Key Mechanism of Action / Target | Physicochemical Benefit of the Quinoline Core |
| Sulfonylureas | Systemic Herbicide | Acetolactate Synthase (ALS) Inhibition | High soil mobility and systemic phloem translocation. |
| Sulfonamides | Fungicide / Bactericide | Dihydropteroate Synthase Inhibition | Enhanced lipophilicity for superior leaf cuticle penetration. |
| Thiosemicarbazides | Broad-spectrum Fungicide | Multi-target (e.g., InhA enzyme analogs) | Strong metal-chelating properties disrupting fungal metabolism. |
Synthetic Strategy & Workflow
The most effective synthetic strategy isolates the two reactive sites. The highly sensitive sulfonyl chloride is first converted into a stable sulfonamide or sulfonylurea. Once the C8 position is secured, the C6-bromine is leveraged for Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl groups, fine-tuning the molecule's steric and electronic properties for optimal enzyme binding.
Synthetic workflow from 6-Bromoquinoline-8-sulfonyl chloride to agrochemical candidates.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal quality control. The following procedures are designed with built-in causality and validation steps to ensure high-fidelity synthesis.
Protocol A: Synthesis of the Core Pharmacophore (6-Bromoquinoline-8-sulfonamide)
Objective: To install the primary sulfonamide linkage while preventing the hydrolysis of the sulfonyl chloride into an inactive sulfonic acid[3].
Causality & Reagent Selection:
-
Solvent (Anhydrous DCM): Water must be strictly excluded. Sulfonyl chlorides are highly electrophilic; trace moisture will lead to competitive hydrolysis.
-
Base (Pyridine or Triethylamine): Acts as an acid scavenger. The reaction generates HCl as a byproduct, which would otherwise protonate the nucleophilic amine, halting the reaction. Pyridine is often preferred as it acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the target amine (1.1 equiv) and anhydrous pyridine (2.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Temperature Control: Cool the mixture to 0 °C using an ice-water bath. Rationale: The reaction is highly exothermic; starting at 0 °C prevents thermal degradation and limits di-substitution.
-
Addition: Dissolve 6-Bromoquinoline-8-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–12 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Self-Validation & QC Check:
-
TLC: Run a TLC (Hexane:EtOAc, 3:1). The starting sulfonyl chloride should be completely consumed.
-
LC-MS: Analyze the crude mixture. The presence of the desired [M+H]+ peak confirms success. Critical Check: Look for the mass corresponding to 6-bromoquinoline-8-sulfonic acid. If this peak is dominant, your reagents or solvents were contaminated with water, and the batch must be discarded.
Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling
Objective: To leverage the C6-bromine for the introduction of diverse aryl groups, creating a library of fungicidal or herbicidal candidates.
Causality & Reagent Selection:
-
Catalyst (Pd(dppf)Cl₂): A robust bidentate palladium catalyst that resists deactivation and effectively undergoes oxidative addition into the aryl C-Br bond.
-
Base (K₂CO₃): A mild inorganic base that activates the boronic acid (forming the reactive boronate) without risking the cleavage of the newly formed sulfonamide bond.
-
Solvent (1,4-Dioxane/Water 4:1): Water is required to dissolve the inorganic base and facilitate the transmetalation step, while dioxane solubilizes the organic components.
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine the 6-Bromoquinoline-8-sulfonamide intermediate (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Degassing (Critical Step): Add the 1,4-Dioxane/Water solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon through the solution for 20 minutes. Rationale: Oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) complex, killing the catalytic cycle.
-
Heating: Seal the tube and heat the mixture at 90 °C for 8 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Self-Validation & QC Check:
-
¹H NMR (400 MHz, DMSO-d₆): The definitive proof of success is the disappearance of the characteristic doublet/doublet splitting pattern of the isolated C6-bromine system, replaced by a complex multiplet integrating for the newly introduced aryl protons.
References
-
PubChemLite: 6-bromoquinoline-8-sulfonyl chloride Source: PubChem / University of Luxembourg URL:[Link]
-
Quinoline-Based Neuropilin-1 Antagonists Exhibit a Pure Antagonist Profile Source: ACS Pharmacology & Translational Science URL:[Link]
-
Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities Source: ACS Omega / ResearchGate URL:[Link]
Sources
Application Notes and Protocols for the Strategic Derivatization of 6-Bromoquinoline at the 8-Position
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 8-Substituted 6-Bromoquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive compounds and functional materials. The strategic introduction of substituents at specific positions of the quinoline ring is a key approach in the modulation of their physicochemical and pharmacological properties. Among these, the 6-bromo-8-substituted quinoline motif is of particular interest. The bromine atom at the 6-position serves as a versatile handle for further chemical modifications, while the 8-position offers a unique electronic and steric environment due to its proximity to the ring nitrogen. This guide provides a comprehensive overview of the primary synthetic strategies for the derivatization of 6-bromoquinoline at the 8-position, with a focus on robust and reproducible protocols.
I. Derivatization of 6,8-Dibromoquinoline: A Versatile Precursor
A common and effective strategy for accessing 8-substituted 6-bromoquinolines is to start from the readily available 6,8-dibromoquinoline. The differential reactivity of the two bromine atoms can be exploited to achieve selective functionalization at the 8-position.
A. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For 6,8-dibromoquinoline, selective derivatization at the C8-position is often favored due to steric and electronic factors.
The Suzuki-Miyaura coupling is a highly reliable method for the introduction of aryl and heteroaryl groups.[2] The reaction employs a palladium catalyst and a base to couple an organoboron reagent with an organic halide.[3][4]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: The base plays a critical role in activating the boronic acid and facilitating the transmetalation step.[5] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used, often in an aqueous-organic solvent mixture to ensure the solubility of all reactants.[6]
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or toluene with water is frequently used to dissolve both the organic substrate and the inorganic base.[6]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 8-Position
This protocol outlines a general procedure for the selective arylation of 6,8-dibromoquinoline at the 8-position.
Reaction Setup:
-
To an oven-dried reaction vial, add 6,8-dibromoquinoline (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).[6]
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[6]
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M.[6]
Reaction and Work-up:
-
Place the reaction vial in a preheated oil bath or heating block at 90-110 °C.[6]
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[6]
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to yield the 6-bromo-8-arylquinoline.[6]
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7][8] This reaction is highly valuable for the introduction of a wide range of amino functionalities.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is critical to the success of the Buchwald-Hartwig amination.[9] Bulky, electron-rich phosphine ligands such as Xantphos or BINAP are often used to facilitate the reductive elimination step, which is often the rate-determining step of the catalytic cycle.[7][9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido complex.[9] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[9]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere of argon or nitrogen.[10]
Experimental Protocol: Buchwald-Hartwig Amination of 6,8-Dibromoquinoline
This protocol provides a general procedure for the amination of 6,8-dibromoquinoline. Selectivity for the 8-position may be influenced by the specific amine and reaction conditions.
Reaction Setup:
-
In a reaction vessel, combine 6,8-dibromoquinoline (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equivalents).[1]
-
Add a dry, degassed solvent (e.g., toluene or dioxane).[1]
-
Seal the vessel and heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
Work-up and Purification:
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Diagram of Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples terminal alkynes with aryl or vinyl halides.[11][12] This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction relies on a dual catalytic system. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) cocatalyst activates the alkyne.[13]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used to deprotonate the terminal alkyne and act as the solvent.[14]
-
Regioselectivity: In the case of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, Sonogashira coupling has been shown to occur exclusively at the 8-position, which is attributed to the directing effect of the adjacent NH group.[15]
Experimental Protocol: Selective Sonogashira Coupling at the 8-Position
The following protocol is adapted from the selective alkynylation of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones.[15]
Reaction Setup:
-
To a solution of the 6,8-dibromoquinoline derivative (1 equivalent) in a suitable solvent such as triethylamine, add the terminal alkyne (1.1-1.5 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) cocatalyst (e.g., CuI, 5-10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
Reaction and Work-up:
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.
-
Wash with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Diagram of Sonogashira Coupling Catalytic Cycles
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
II. Direct C-H Functionalization: A Modern Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of aromatic compounds, avoiding the need for pre-functionalized starting materials.[16]
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can be trapped by an electrophile.[17][18] The nitrogen atom of the quinoline ring can act as a DMG, directing metalation to the 8-position.[19]
Causality Behind Experimental Choices:
-
Directing Group: The lone pair of electrons on the quinoline nitrogen coordinates to the lithium cation of the organolithium reagent, directing deprotonation to the adjacent C8 position.[20]
-
Base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used to avoid competitive nucleophilic addition to the quinoline ring.[19]
-
Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium species and prevent side reactions.[19]
Conceptual Workflow for Directed ortho-Metalation
-
Complexation: The quinoline nitrogen coordinates to the organolithium reagent.
-
Deprotonation: The strong base removes the proton at the C8 position.
-
Electrophilic Quench: The resulting aryllithium is reacted with an electrophile (e.g., an aldehyde, ketone, or alkyl halide) to introduce the desired substituent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. Direct palladium-catalyzed C–H arylation of bioactive triazolyl-C-nucleosides on a key position of the heterocyclic base - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 18. Directed Ortho Metalation [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. baranlab.org [baranlab.org]
Application Note: Step-by-Step Synthesis of 6-Bromoquinoline-8-sulfonohydrazide
Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists.
Introduction and Mechanistic Rationale
Quinoline-based sulfonamides and sulfonohydrazides are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of anticancer agents, neuropilin-1 antagonists, and WDR5-MYC interaction inhibitors[1][2]. The compound 6-bromoquinoline-8-sulfonohydrazide serves as a critical bifunctional intermediate. The bromine atom at the C6 position provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions)[1][3], while the sulfonohydrazide moiety enables the rapid generation of diverse hydrazone libraries through condensation with various aldehydes[4].
The synthesis of this target involves a two-phase sequence: the electrophilic aromatic chlorosulfonation of 6-bromoquinoline, followed by the nucleophilic substitution of the resulting sulfonyl chloride with hydrazine.
Causality in Experimental Design
-
Chlorosulfonation Challenges: The quinoline core is highly electron-deficient, rendering electrophilic aromatic substitution difficult. Consequently, the chlorosulfonation at the C8 position requires forcing conditions (e.g., neat chlorosulfonic acid at 160 °C), which inherently limits the yield (typically 10–15%)[1].
-
Hydrazinolysis Selectivity: The conversion of the sulfonyl chloride to the sulfonohydrazide must be strictly temperature-controlled (0–5 °C). Elevated temperatures (>15 °C) or stoichiometric deficiencies in hydrazine lead to the formation of undesired symmetric bis-sulfonylhydrazides or hydrolysis to the corresponding sulfonic acid[5][6]. A large excess of hydrazine hydrate (typically 2.5 to 5.0 equivalents) is employed to act as both the nucleophile and the acid scavenger for the generated HCl[7].
Reaction Pathway & Workflow Visualization
Workflow for the synthesis of 6-bromoquinoline-8-sulfonohydrazide highlighting reaction selectivity.
Quantitative Data & Reagent Specifications
Table 1: Stoichiometry and Reagent Profile for Hydrazinolysis
| Reagent | MW ( g/mol ) | Equivalents | Function | Safety / Handling |
| 6-Bromoquinoline-8-sulfonyl chloride | 306.56 | 1.0 | Electrophilic Substrate | Moisture sensitive; store under inert gas[8]. |
| Hydrazine Hydrate (80-95%) | 50.06 | 3.0 - 5.0 | Nucleophile / Base | Highly toxic, suspected carcinogen. Handle in fume hood. |
| Tetrahydrofuran (THF) or Methanol | N/A | 10-20 Vol | Solvent | Use anhydrous grade to prevent sulfonyl chloride hydrolysis. |
Step-by-Step Experimental Protocols
Phase 1: Preparation of 6-Bromoquinoline-8-sulfonyl chloride
Note: This intermediate is commercially available[8], but can be synthesized from 6-bromoquinoline if required. The yield is historically poor due to the deactivated quinoline system[1].
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2). Ensure all glassware is oven-dried.
-
Addition: Carefully add chlorosulfonic acid (15.0 mL, excess) to the flask and cool to 0 °C using an ice bath.
-
Substrate Introduction: Slowly add 6-bromoquinoline (5.0 g, 24.0 mmol) dropwise to the cold chlorosulfonic acid. Caution: Highly exothermic reaction with the evolution of HCl gas.
-
Heating: Remove the ice bath and gradually heat the reaction mixture to 160 °C for 16–24 hours[1].
-
Quenching: Cool the reaction mixture to room temperature, then carefully pour it dropwise over crushed ice (200 g) with vigorous stirring.
-
Isolation: Extract the resulting aqueous suspension with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford 6-bromoquinoline-8-sulfonyl chloride as a solid (Yield: ~10-15%)[1].
Phase 2: Synthesis of 6-Bromoquinoline-8-sulfonohydrazide
This protocol is adapted from optimized conditions for quinoline-8-sulfonyl hydrazines[6][7].
-
Preparation: In a 250 mL Erlenmeyer flask or round-bottom flask equipped with a magnetic stirrer and an internal temperature probe, add 80% to 95% hydrazine hydrate (1.5 g, ~30 mmol, 3.0 equiv) and 50 mL of anhydrous THF (or Methanol)[6][7].
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
-
Electrophile Addition: Dissolve 6-bromoquinoline-8-sulfonyl chloride (3.06 g, 10.0 mmol, 1.0 equiv) in 20 mL of anhydrous THF. Add this solution dropwise to the stirring hydrazine solution over 30 minutes.
-
Reaction Maturation: Once the addition is complete, maintain the reaction at 5 °C for 1 hour, then remove the ice bath and allow the mixture to slowly warm to room temperature (approx. 20 °C) over 2 hours.
-
Precipitation & Filtration: As the reaction progresses, the product will begin to precipitate. If THF is used, partial concentration under reduced pressure may be required to maximize precipitation. If Methanol is used, the solid usually precipitates directly[6]. Filter the solid under vacuum using a Büchner funnel.
-
Washing & Drying: Wash the filter cake thoroughly with cold water (2 × 20 mL) to remove unreacted hydrazine and hydrazine hydrochloride salts, followed by a wash with cold ethanol (10 mL). Dry the solid in a vacuum oven at 40 °C overnight to afford 6-bromoquinoline-8-sulfonohydrazide.
Self-Validating Quality Control
To ensure the integrity of the synthesized sulfonohydrazide before proceeding to downstream hydrazone condensations, perform the following checks:
-
Solubility Test: The product should be soluble in DMSO and DMF, but poorly soluble in cold water and non-polar organic solvents.
-
FT-IR Spectroscopy: Confirm the presence of primary and secondary amine N-H stretching bands (typically 3340–3200 cm⁻¹) and strong symmetric/asymmetric S=O stretches (approx. 1350 and 1160 cm⁻¹)[9].
-
LC-MS: Confirm the mass of the desired product [M+H]⁺ m/z ~302.0 / 304.0 (exhibiting the characteristic 1:1 isotopic pattern of a mono-brominated compound).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. repository.aaup.edu [repository.aaup.edu]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 18704-37-5|Quinoline-8-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 9. Secure Verification [imagine.imgge.bg.ac.rs]
Application Notes and Protocols: Leveraging 6-Bromoquinoline Azides in Click Chemistry
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications of 6-bromoquinoline azides in click chemistry. This document delves into the synthesis, key applications, and detailed experimental protocols, emphasizing the scientific rationale behind the methodological choices to ensure robust and reproducible results.
Introduction: The Strategic Advantage of the 6-Bromoquinoline Moiety in Click Chemistry
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the most prominent example, enabling the efficient formation of stable triazole linkages.
The quinoline scaffold is a privileged heterocyclic motif frequently found in bioactive compounds and functional materials. The introduction of a 6-bromo substituent to a quinoline azide creates a trifunctional reagent of significant strategic value:
-
The Azide Group: Serves as the primary reactive handle for click chemistry, allowing for covalent conjugation to alkyne-modified molecules.
-
The Quinoline Core: Can act as a fluorescent reporter for imaging applications or as a core scaffold for drug discovery.
-
The Bromo Substituent: Provides a versatile secondary reactive site for post-click modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of additional functional groups or molecular complexity.
This unique combination of features makes 6-bromoquinoline azides powerful tools for a range of applications, from bioconjugation to materials science and drug discovery.
Synthesis of 6-Bromo-3-azidoquinoline: A Reliable Protocol
The synthesis of 6-bromo-3-azidoquinoline is a critical first step for its use in click chemistry. The following protocol describes a common and reliable method starting from the corresponding amine.
Protocol 2.1: Synthesis of 6-Bromo-3-azidoquinoline
Rationale: This protocol follows a standard diazotization reaction of an aromatic amine, followed by substitution with an azide. The use of an ice bath is crucial to maintain the stability of the intermediate diazonium salt.
Materials:
-
6-bromo-3-aminoquinoline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-3-aminoquinoline (1.0 eq) in a solution of concentrated HCl and water at 0°C using an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature at 0°C. Stir the reaction mixture for 30 minutes at this temperature.
-
In a separate flask, dissolve sodium azide (1.5 eq) in water.
-
Slowly add the sodium azide solution to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-bromo-3-azidoquinoline.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Bioconjugation and Bioimaging
The ability to selectively label biomolecules in complex biological systems is a cornerstone of modern chemical biology. 6-Bromoquinoline azides offer a robust platform for the fluorescent labeling of alkyne-modified proteins, nucleic acids, and other biomolecules.
Workflow for Protein Labeling
Crafting Precision: A Guide to the Synthesis of Fluorescent Probes from 6-Bromoquinoline Derivatives
For researchers, scientists, and professionals in drug development, the ability to visualize and track specific molecules within a biological system is paramount. Fluorescent probes offer a powerful lens into these complex environments. Among the scaffolds available for probe development, the quinoline core stands out for its robust photophysical properties and synthetic versatility. This guide provides an in-depth exploration of the preparation of fluorescent probes starting from 6-bromoquinoline, a key building block that offers a strategic handle for molecular elaboration.
The core principle behind using 6-bromoquinoline lies in its modular design. The quinoline structure itself is an intrinsic fluorophore. The bromine atom at the 6-position serves as a reactive site, primarily for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a "recognition moiety." This moiety is designed to interact with a specific analyte of interest. The strategic placement of electron-donating and electron-withdrawing groups across the molecule, often creating a "push-pull" system, allows for the fine-tuning of the probe's photophysical properties, such as its brightness (quantum yield) and color (emission wavelength)[1]. This rational design approach is fundamental to creating probes with high sensitivity and selectivity for their intended targets[1].
The Synthetic Blueprint: From Building Block to Functional Probe
The journey from 6-bromoquinoline to a functional fluorescent probe is a multi-step process that hinges on precise and controlled chemical transformations. A general workflow involves an initial functionalization of the quinoline ring, if necessary, followed by the crucial introduction of the recognition moiety, and finally, any further derivatization to enhance properties like water solubility or cell permeability.
Sources
Application Notes & Protocols: Leveraging 6-Bromoquinoline-8-sulfonyl Chloride for Solid-Phase Synthesis of Diverse Sulfonamide Libraries
Introduction
The Quinoline-Sulfonamide Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including anticancer and antimalarial properties.[1] Similarly, the sulfonamide functional group is a critical pharmacophore found in a multitude of approved drugs.[1] The conjugation of these two moieties creates quinoline-sulfonamide derivatives, which have emerged as potent and selective inhibitors of various enzymes.[2] Notably, derivatives of quinoline-8-sulfonamide have been identified as promising modulators of the M2 isoform of pyruvate kinase (PKM2), an enzyme crucial to cancer metabolism, making this scaffold a highly attractive target for anticancer drug development.[1][3][4]
Advantages of Solid-Phase Organic Synthesis (SPOS)
Solid-phase organic synthesis (SPOS) provides significant advantages over conventional solution-phase chemistry, particularly for the construction of compound libraries for high-throughput screening.[5] By anchoring a starting material to a solid polymer support (resin), excess reagents and by-products can be efficiently removed through simple filtration and washing steps.[6] This dramatically simplifies purification, reduces handling losses, and is highly amenable to automation, accelerating the drug discovery process.[6][7]
6-Bromoquinoline-8-sulfonyl Chloride: A Versatile Building Block for SPOS
6-Bromoquinoline-8-sulfonyl chloride is a trifunctional building block uniquely suited for solid-phase library synthesis. Its utility stems from three key features:
-
Reactive Sulfonyl Chloride: The highly electrophilic sulfonyl chloride group reacts efficiently with resin-bound nucleophiles, such as amines, to form stable sulfonamide linkages.[1]
-
Privileged Quinoline Core: It directly incorporates the biologically relevant quinoline-8-sulfonamide scaffold into the synthetic sequence.
-
Orthogonal Bromo- Handle: The bromine atom at the 6-position is stable to the sulfonamide formation conditions and serves as a handle for late-stage diversification via cross-coupling reactions, enabling the creation of a wide array of analogs from a common intermediate.
This guide provides a comprehensive framework and detailed protocols for utilizing 6-Bromoquinoline-8-sulfonyl chloride in a solid-phase synthesis workflow to generate libraries of novel, decorated quinoline-sulfonamides.
Core Strategy and Workflow
The overall strategy involves a "scaffold-first" approach. An amine-functionalized resin is first acylated with 6-bromoquinoline-8-sulfonyl chloride. This common resin-bound intermediate is then diversified at the 6-position before the final products are cleaved from the solid support for purification and analysis.
General Synthetic Workflow
The multi-step process is designed for efficiency and modularity, allowing for the introduction of three points of diversity (R¹, R², and R³).
Experimental Protocols
These protocols are designed for a standard laboratory setting. All manipulations involving resin should be performed in a fritted syringe or a dedicated solid-phase synthesis vessel.
Materials and Equipment
-
Resin: Rink Amide resin is a suitable choice as it allows for cleavage to yield a primary carboxamide, a common functional group in drug candidates.[6]
-
Reagents: 6-Bromoquinoline-8-sulfonyl chloride, N,N-Diisopropylethylamine (DIPEA), Pyridine, Piperidine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).
-
Solvents: High-purity, anhydrous solvents are recommended for all coupling steps.
-
Equipment: Solid-phase reaction vessel or fritted syringe, shaker or agitator, rotary evaporator, preparative HPLC system.
Protocol 1: Resin Preparation and Swelling
Causality: Swelling the resin is a critical first step that uncoils the polymer chains, making the reactive sites within the bead fully accessible to reagents. DMF is an excellent swelling solvent for polystyrene-based resins like Rink Amide.
-
Place the Rink Amide resin (100 mg, ~0.1 mmol) into a 5 mL fritted syringe.
-
Add 3 mL of DMF.
-
Agitate the resin slurry on a shaker for 60 minutes at room temperature.[8]
-
After swelling, drain the DMF by applying gentle pressure.
-
Wash the resin sequentially with DMF (3 x 3 mL) and DCM (3 x 3 mL) to remove any impurities.
Protocol 2: Sulfonamide Formation on Solid Support
Causality: This is the key bond-forming reaction. Pyridine or another non-nucleophilic base like DIPEA is essential to neutralize the HCl generated during the reaction, which would otherwise protonate and deactivate the resin-bound amine.[9]
-
Prepare a solution of 6-bromoquinoline-8-sulfonyl chloride (5 equivalents, ~0.5 mmol) and pyridine (5 equivalents, ~0.5 mmol) in 2 mL of anhydrous DCM.
-
Add the solution to the swelled, washed resin from Protocol 3.2.
-
Agitate the mixture at room temperature for 12 hours.
-
Drain the reaction solution.
-
Thoroughly wash the resin to remove all excess reagents and by-products. A typical washing sequence is: DCM (3 x 3 mL), DMF (3 x 3 mL), Methanol (3 x 3 mL), and finally DCM (3 x 3 mL).[6]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
In-Process Reaction Monitoring: The Kaiser Test
Trustworthiness: To ensure the sulfonylation reaction has gone to completion, it is crucial to test for the presence of any remaining free primary amines on the resin. The Kaiser (ninhydrin) test is a highly sensitive colorimetric assay for this purpose.[10]
-
Take a small sample of the resin beads (~2-3 mg) and place them in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and aqueous potassium cyanide).
-
Heat the test tube to 100 °C for 5 minutes.
-
Interpretation:
-
Yellow/Colorless beads: Negative result. The reaction is complete, as no primary amines are present.
-
Dark Blue/Purple beads: Positive result. The reaction is incomplete, and unreacted primary amines remain. The coupling step (Protocol 3.3) should be repeated.
-
Protocol 3: Diversification via Suzuki-Miyaura Cross-Coupling
Causality: This optional step leverages the bromo- handle for diversification. A palladium catalyst is used to couple an aryl or heteroaryl boronic acid to the 6-position of the quinoline ring. This step must be performed before cleavage.
-
To the dry, resin-bound 6-bromoquinoline sulfonamide (~0.1 mmol), add the desired boronic acid (5 eq.), Pd(PPh₃)₄ (0.1 eq.), and Na₂CO₃ (5 eq.).
-
Add a 3:1 mixture of DMF and water (2 mL).
-
Agitate the mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
Cool to room temperature, drain the solution, and wash the resin extensively with DMF, water, DMF, and DCM.
-
Dry the resin under vacuum.
Protocol 4: Cleavage from Resin and Product Isolation
Causality: A strong acid, TFA, is used to cleave the linker attaching the product to the Rink Amide resin.[10] Scavengers like water and TIS are included in the cleavage cocktail to trap reactive carbocations generated during the process, preventing side reactions with sensitive functional groups (e.g., tryptophan) on the product.[6]
-
Place the dry, final resin in a 5 mL fritted syringe or reaction vessel.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Add 2 mL of the cleavage cocktail to the resin.
-
Agitate at room temperature for 2 hours.
-
Filter the solution away from the resin beads and collect the filtrate in a round-bottom flask.
-
Wash the resin with an additional 1 mL of TFA.
-
Concentrate the combined filtrate under reduced pressure to remove the majority of the TFA.
-
Precipitate the crude product by adding the concentrated residue to a centrifuge tube containing 10 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
Dry the crude product pellet under vacuum.
-
Purify the product by preparative reverse-phase HPLC.
Analytical Characterization and Data
The identity and purity of the final compounds must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| LC-MS | Purity assessment and molecular weight confirmation. | A major peak in the chromatogram with the correct [M+H]⁺ ion observed in the mass spectrum. |
| ¹H NMR | Structural elucidation. | Characteristic aromatic signals for the quinoline core and the R³ substituent, along with signals for the R¹ and R² groups. |
| HRMS | Exact mass determination. | Provides high-accuracy mass data to confirm the elemental composition of the final product. |
On-Bead Analysis
For more advanced monitoring, direct analysis of the resin-bound intermediates can be performed.
-
FT-IR Spectroscopy: Can be used to monitor the disappearance of the N-H stretch of the starting amine and the appearance of the characteristic S=O stretches of the sulfonamide group (~1350 and 1160 cm⁻¹).[11]
-
Gel-Phase ¹³C NMR: Can provide detailed structural information without cleaving the compound from the support, though it requires specialized equipment.[11]
Visualizing the Core Reaction
The fundamental step of the synthesis is the nucleophilic attack of the resin-bound amine on the sulfonyl chloride.
Conclusion
6-Bromoquinoline-8-sulfonyl chloride is a powerful and versatile reagent for the solid-phase synthesis of quinoline-sulfonamide libraries. The protocols outlined in this guide provide a robust framework for its application, from initial resin loading and core sulfonylation to late-stage diversification and final product cleavage. By combining the efficiencies of solid-phase synthesis with the modular nature of this building block, researchers can rapidly generate diverse collections of novel molecules, accelerating hit identification and lead optimization efforts in drug discovery programs targeting enzymes like PKM2 and beyond.
References
- BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Synthesis of Sulfonamide Derivatives.
-
Luo, X., & Huang, X. (2002). A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. Molecular Diversity, 6(1), 33–41. Retrieved from [Link]
-
Wang, Y., et al. (2023). Research Progress and Prospects of Modified Biochar in the Adsorption and Degradation of Sulfonamide Antibiotics. Molecules, 28(6), 2587. Retrieved from [Link]
-
Brown, R. C. D., Castro, J. L., & Moriggi, J. D. (2000). Solid-phase synthesis of cyclic sulfonamides employing a ring-closing metathesis-cleavage strategy. Tetrahedron Letters, 41(20), 3981-3984. Retrieved from [Link]
-
Dal Cin, M., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. Retrieved from [Link]
-
Pohlová, K., et al. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry, 89(4), 2297–2305. Retrieved from [Link]
-
Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. Retrieved from [Link]
-
Ghorai, P., et al. (2023). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. The Journal of Organic Chemistry, 88(2), 1155–1167. Retrieved from [Link]
- BenchChem. (n.d.). Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals.
-
Das, U., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-220. Retrieved from [Link]
-
Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-27. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Experimental Setup for Reactions Involving 6-Methylquinoline-8-sulfonyl Chloride.
-
Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2515. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for 6-Bromoquinoline-8-carbonitrile in Medicinal Chemistry.
-
Cano, J., et al. (2002). Synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes. Inorganica Chimica Acta, 340, 105-111. Retrieved from [Link]
-
Fields, G. B. (2002). Analytical Methods for Solid Phase Peptide Synthesis. Methods in Enzymology, 289, 46-77. Retrieved from [Link]
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
-
Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2515. Retrieved from [Link]
-
Guryanov, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1114–1127. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. cbijournal.com [cbijournal.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions and byproducts with 6-Bromoquinoline-8-sulfonyl chloride
[fontname="Helvetica", fontsize=10,
Caption: Mechanistic pathways and common side reactions of 6-Bromoquinoline-8-sulfonyl chloride.
Caption: Diagnostic decision tree for troubleshooting low yields in 6-bromoquinoline sulfonylation.
-
Preventing decomposition of sulfonyl chloride during reaction, Benchchem,
-
Quinoline-Based Neuropilin-1 Antagonists Exhibit a Pure Antagonist Profile and Block Vascular Endothelial Growth Factor-Induced Pain, ACS Publications,
-
An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group, Benchchem,
-
Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5), PMC - National Institutes of Health,
Technical Support Center: Purification of 6-Bromoquinoline-8-sulfonyl Chloride Derivatives
Welcome to the Technical Support Center for 6-Bromoquinoline-8-sulfonyl Chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of reagents. The inherent reactivity of the sulfonyl chloride functional group, coupled with the specific properties of the bromoquinoline scaffold, presents unique purification challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and achieve high purity for your compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 6-bromoquinoline-8-sulfonyl chloride derivatives in a direct question-and-answer format.
Q1: My crude product is a persistent oil and won't crystallize. What should I do?
Answer: Oiling out during recrystallization is a common issue when impurities are present, which act as a eutectic mixture, depressing the melting point and preventing lattice formation. The high reactivity of the sulfonyl chloride also means degradation products could be the cause.
Causality & Strategy:
-
Impurity Overload: The concentration of impurities may be too high for a single crystallization to handle.
-
Degradation: The primary degradation pathway is hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid[1][2][3]. This sulfonic acid is highly polar and can interfere with crystallization.
-
Residual Solvent: Trapped solvent from the workup (e.g., dichloromethane, ethyl acetate) can prevent solidification.
Troubleshooting Steps:
-
Confirm Identity: Before extensive purification attempts, confirm the presence of the desired sulfonyl chloride via ¹H NMR. The aromatic protons on the quinoline ring should be sharp and in the expected region (typically δ 7.5-9.0 ppm).
-
Aqueous Wash: If not already performed, dissolve the crude oil in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate and wash it quickly with cold brine (saturated NaCl solution). This can help remove highly polar impurities. Perform this step rapidly and at low temperatures to minimize hydrolysis[1].
-
Solvent/Anti-Solvent System: This is often the most effective method for oily products. Dissolve the oil in a minimum amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate, acetone). Then, slowly add a "bad" or "anti-solvent" where it is poorly soluble (e.g., hexanes, petroleum ether) until persistent cloudiness is observed. Heat the mixture gently to redissolve, and then allow it to cool slowly[4].
-
High Vacuum: Place the oil under a high vacuum for several hours to remove any residual volatile solvents.
-
Flash Chromatography: If crystallization fails, the next logical step is purification by silica gel chromatography.
Q2: I'm seeing significant streaking and/or multiple spots on my TLC plate. How do I get clean separation?
Answer: Streaking on a Thin Layer Chromatography (TLC) plate is typically indicative of compound degradation on the silica gel, overloading the sample spot, or the presence of highly polar impurities. For 6-bromoquinoline-8-sulfonyl chloride, both are strong possibilities.
Causality & Strategy:
-
Silica Gel Acidity: Silica gel is inherently acidic and can catalyze the hydrolysis of the sensitive sulfonyl chloride to the sulfonic acid on the plate's surface. The sulfonic acid, being highly polar and ionic, streaks up the plate.
-
Compound Polarity: Quinoline derivatives can interact strongly with the silica surface via the basic nitrogen atom, leading to tailing[5].
-
Co-eluting Impurities: The synthesis may have produced byproducts with polarities very similar to the desired product.
Troubleshooting & Optimization:
-
Deactivate the Silica: To mitigate degradation on the TLC plate (and subsequently in the column), use a solvent system containing a small amount of a base, such as 0.1-1% triethylamine (Et₃N)[4]. This neutralizes the acidic sites on the silica.
-
Optimize Solvent System: A good starting point for quinoline derivatives is a mixture of hexanes and ethyl acetate[6][7][8]. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. The ideal system will give your product an Rf value of approximately 0.3-0.4[5].
-
Visualization: Use UV light (254 nm) for visualization[5]. If spots are not UV-active, an iodine chamber is a good, often non-destructive alternative[5]. A potassium permanganate (KMnO₄) stain can also be effective but will destroy the compound[5].
| Problem | Potential Cause | Solution |
| Spot Streaking/Tailing | Acid-catalyzed hydrolysis on silica; strong interaction of quinoline nitrogen with silica. | Add 0.1-1% triethylamine to the eluent. |
| Spot at Baseline (Rf ≈ 0) | Solvent system is not polar enough. | Increase the proportion of the polar solvent (e.g., from 10% to 30% ethyl acetate in hexanes)[5]. |
| Spot at Solvent Front (Rf ≈ 1) | Solvent system is too polar. | Decrease the proportion of the polar solvent (e.g., from 50% to 20% ethyl acetate in hexanes)[5]. |
Q3: My yield is very low after column chromatography. Where did my product go?
Answer: Low recovery after column chromatography often points to irreversible adsorption or degradation of the product on the silica gel. Sulfonyl chlorides are particularly susceptible to this issue.
Causality & Strategy:
-
On-Column Hydrolysis: As with TLC, the acidic nature of silica gel can hydrolyze the sulfonyl chloride during the column run. The resulting sulfonic acid will remain strongly bound to the silica and will not elute with normal-phase solvents.
-
Long Residence Time: The longer the compound spends on the column, the greater the opportunity for degradation.
-
Improper Packing/Loading: A poorly packed column or loading the sample in too much solvent leads to broad bands and poor separation, which can result in mixing fractions and discarding product.
Troubleshooting Steps:
-
Use Deactivated Silica: Pre-treat the silica gel by slurrying it in the chosen eluent that already contains 0.1-1% triethylamine. This neutralizes the stationary phase before it contacts your compound[4].
-
Switch to a Less Acidic Stationary Phase: If deactivation is insufficient, consider using neutral or basic alumina as the stationary phase, which can be gentler for acid-sensitive compounds[4].
-
Perform Flash Chromatography: Use a shorter, wider column and apply air pressure to speed up the elution. This minimizes the contact time between the compound and the silica gel[4].
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, load the resulting dry powder onto the top of the column. This ensures a narrow starting band and improves separation.
Frequently Asked Questions (FAQs)
Q: What is the primary stability concern when handling 6-bromoquinoline-8-sulfonyl chloride? A: The main concern is its susceptibility to hydrolysis[1]. The sulfonyl chloride group is a potent electrophile and will readily react with water (including atmospheric moisture) to form the corresponding 6-bromoquinoline-8-sulfonic acid. This byproduct is often difficult to remove and can complicate subsequent reactions. Therefore, it is crucial to use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible[9].
Q: Can I use an aqueous workup after synthesizing my sulfonyl chloride derivative? A: Yes, but it must be performed with caution. If an aqueous workup is necessary, it should be done quickly, at low temperatures (e.g., 0 °C), and using pre-chilled solutions to minimize the rate of hydrolysis[1][2]. After the aqueous wash, the organic layer should be separated immediately and dried thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄.
Q: Is recrystallization or column chromatography the better purification method? A: This depends on the nature of the impurities.
-
Recrystallization is highly effective for removing small amounts of impurities from a solid product and can yield very high-purity material[4][10]. It is the preferred method if your crude product is a solid and the impurities have different solubility profiles.
-
Column Chromatography is more versatile and is necessary when dealing with oily products or when impurities have similar solubility to the desired compound[4][7]. However, it carries a higher risk of product loss due to degradation on the stationary phase[1].
The decision-making process can be visualized as follows:
Caption: Purification workflow decision tree.
Detailed Protocols
Protocol 1: Flash Column Chromatography of 6-Bromoquinoline-8-sulfonyl Chloride
This protocol describes a standard procedure for purifying the title compound using flash chromatography with a neutralized stationary phase to minimize degradation.
Materials:
-
Silica gel (32-63 µm)[9]
-
Crude 6-bromoquinoline-8-sulfonyl chloride
-
Anhydrous solvents: Hexanes, Ethyl Acetate (EtOAc)
-
Triethylamine (Et₃N)
-
TLC plates, chamber, and UV lamp
Methodology:
-
Solvent System Selection:
-
Prepare several eluent mixtures of varying polarity (e.g., 95:5, 90:10, 80:20 Hexanes:EtOAc) in TLC chambers. Crucially, add 0.5% Et₃N to each eluent mixture to prevent streaking[5].
-
Spot a dilute solution of your crude material on a TLC plate and develop it in the prepared eluents.
-
Identify the solvent system that provides an Rf value of ~0.3 for the desired product spot.
-
-
Column Packing:
-
Prepare the chosen eluent (e.g., 90:10 Hexanes:EtOAc) containing 0.5% Et₃N.
-
Create a slurry of silica gel in this eluent.
-
Pour the slurry into the column and use gentle air pressure to pack it uniformly, avoiding air bubbles. The final packed silica bed should be about 6-8 inches high.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for best results (dry loading): Dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel (about 1-2 times the mass of your crude product), and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column. If using the dry-loading method, gently pour the powder onto the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks[6].
-
Continuously monitor the collected fractions by TLC to track the elution of your product.
-
Combine all fractions that contain the pure product (single spot by TLC).
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any final traces of solvent.
-
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
This method is ideal for purifying solid products that have failed to crystallize from a single solvent system.
Materials:
-
Crude solid 6-bromoquinoline-8-sulfonyl chloride derivative
-
"Good" solvent (e.g., Ethyl Acetate)
-
"Anti-solvent" (e.g., Hexanes)
-
Erlenmeyer flask, hot plate, and filtration apparatus
Methodology:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethyl acetate (the "good" solvent) required to fully dissolve the solid[4].
-
-
Induce Precipitation:
-
While the solution is still warm, slowly add hexanes (the "anti-solvent") dropwise with constant swirling.
-
Continue adding hexanes until you observe a persistent cloudiness (turbidity), indicating the solution is saturated[4].
-
-
Clarification and Cooling:
-
Add a few more drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again[4].
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum crystal recovery, you can then place it in an ice bath or refrigerator.
-
-
Isolation and Drying:
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals on the filter paper with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Dry the purified crystals under a high vacuum to remove all solvent.
-
References
-
Zhang, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Preprints.org. Available at: [Link]
-
Marvel, C. S., & Smith, F. E. (1941). Benzenesulfonyl chloride. Organic Syntheses. Available at: [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [Link]
-
De Boer, H. J., & Backer, H. J. (1963). Diazomethane. Organic Syntheses. Available at: [Link]
-
Gemoets, H. P. L., et al. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Available at: [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Garg, R., & Sengar, N. (2010). A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. Journal of the Indian Society of Toxicology. Available at: [Link]
-
Al-Majid, A. M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules. Available at: [Link]
-
Tolmachova, K. A., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry – A European Journal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. rsc.org [rsc.org]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Troubleshooting 6-Bromoquinoline Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility bottlenecks with 6-bromoquinoline (CAS: 5332-25-2). This intermediate is a critical building block in organic synthesis—particularly in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) and the development of chelating ligands and pharmaceutical agents[1].
However, its lipophilic nature and specific pKa demand rigorous solvent selection and formulation strategies. This guide provides field-proven, self-validating protocols to overcome common solubility challenges.
Quantitative Data & Physicochemical Profile
Before troubleshooting, it is essential to understand the baseline physicochemical properties that dictate the solubility behavior of 6-bromoquinoline[2][3].
Table 1: Physicochemical & Solubility Profile of 6-Bromoquinoline
| Property | Value | Solvent | Qualitative Solubility |
| CAS Number | 5332-25-2 | Acetone | Soluble |
| Molecular Weight | 208.05 g/mol | Acetonitrile (ACN) | Soluble |
| pKa (Predicted) | ~4.18 | Dichloromethane (DCM) | Soluble |
| Melting Point | 19 °C | Ethyl Acetate (EtOAc) | Soluble |
| Density | 1.538 g/mL at 25 °C | Tetrahydrofuran (THF) | Soluble |
| Boiling Point | 116 °C / 6 mmHg | Water (Neutral pH) | Insoluble / Very Poor |
Data synthesized from foundational chemical property databases[1][2].
FAQ & Troubleshooting Workflows
Q1: Why does 6-bromoquinoline exhibit such poor solubility in aqueous media?
Mechanistic Causality: 6-bromoquinoline consists of a rigid, lipophilic bicyclic aromatic core (a benzene ring fused to a pyridine ring) coupled with a bulky, hydrophobic bromine atom at the 6-position[4]. While the nitrogen heteroatom provides a weak dipole, the overall lipophilicity of the molecule dominates. In aqueous media at physiological or neutral pH, the molecule remains in its un-ionized, free-base form. Dissolving this hydrophobic structure is thermodynamically unfavorable due to the high energy required to disrupt water's extensive hydrogen-bonding network[5][6].
Q2: My 6-bromoquinoline precipitates when I dilute my DMSO stock into an aqueous reaction buffer. How can I prevent this "crash-out"?
Mechanistic Causality: This is a classic "solvent shift" precipitation. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The local dielectric constant drops precipitously, and the 6-bromoquinoline exceeds its maximum thermodynamic solubility in the new mixed-solvent environment, leading to rapid nucleation and precipitation[5].
Troubleshooting Workflow:
Workflow for resolving 6-bromoquinoline precipitation during aqueous dilution.
Self-Validating Protocol: Step-wise Co-solvent Dilution
-
Stock Preparation: Dissolve 6-bromoquinoline in 100% anhydrous DMSO to a concentration of 100 mM. Vortex or sonicate for 5-10 minutes until optically clear[5].
-
Intermediate Dilution: Instead of diluting directly into the final aqueous buffer, create a 10 mM intermediate stock in a 50% DMSO / 50% Buffer mixture. Add the aqueous buffer dropwise to the DMSO stock while vortexing continuously to prevent localized concentration spikes.
-
Final Dilution: Dilute the intermediate stock into the final assay buffer to reach your working concentration. Validation Step: Monitor the final solution at 600 nm using a UV-Vis spectrophotometer. An absorbance > 0.05 indicates light scattering from invisible micro-precipitates, meaning the co-solvent ratio must be increased[5].
Q3: Can I use pH adjustment to force 6-bromoquinoline into an aqueous solution?
Mechanistic Causality: Yes. The nitrogen atom in the quinoline ring is a weak base, with a predicted pKa of approximately 4.18[2][6]. According to the Henderson-Hasselbalch equation, adjusting the pH of the solution to at least 1-2 units below the pKa (i.e., pH < 3.0) will ensure that >90% of the molecules are protonated. This forms a cationic quinolinium salt, which interacts highly favorably with water via ion-dipole interactions, dramatically increasing aqueous solubility[6][7].
Self-Validating Protocol: Acid-Driven Solubilization
-
Weighing: Weigh the required mass of 6-bromoquinoline into a glass vial.
-
Acidification: Add 0.1 M HCl dropwise (approximately 1.1 to 1.5 molar equivalents relative to the compound)[7].
-
Agitation: Sonicate for 5 minutes at room temperature. The compound will protonate and form a highly soluble hydrochloride salt.
-
Dilution: Bring the mixture to the final volume with your desired aqueous buffer. Validation Step: To prove the solubility is strictly pH-dependent, take a 1 mL aliquot and slowly add 0.1 M NaOH to raise the pH back to 7.0. If the solution turns cloudy, the free base has re-precipitated, confirming the mechanism of action[6][7].
Q4: What advanced formulation strategies work if my assay cannot tolerate low pH or high DMSO?
Mechanistic Causality: When pH adjustment and co-solvents are incompatible with downstream applications (e.g., live-cell assays or sensitive enzymatic reactions), you must physically shield the hydrophobic regions of the 6-bromoquinoline molecule from the aqueous environment.
Self-Validating Protocol: Cyclodextrin Complexation Cyclodextrins (like HP-β-CD) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core. They form an inclusion complex with the quinoline derivative, effectively "hiding" the lipophilic bromine and aromatic rings[5][7].
-
Preparation: Prepare a 5% to 10% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your standard assay buffer[5].
-
Addition: Add an excess of 6-bromoquinoline powder to the cyclodextrin solution.
-
Incubation: Shake or stir vigorously at room temperature for 24 hours to allow the thermodynamic equilibrium of the inclusion complex to establish.
-
Separation: Centrifuge at >10,000 x g for 15 minutes or filter through a 0.22 µm syringe filter to remove any uncomplexed, undissolved solid[5]. Validation Step: Analyze the filtrate via HPLC-UV to quantify the exact concentration of solubilized 6-bromoquinoline achieved through complexation.
References
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: PubMed (National Institutes of Health) URL:[Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL:[Link]
-
6-Bromoquinoline - Physico-chemical Properties & Safety Source: Alfa Chemical URL:[Link]
Sources
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Optimization of reaction conditions for Suzuki coupling of 6-bromoquinolines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for drug development professionals and synthetic chemists who are optimizing the Suzuki-Miyaura cross-coupling of 6-bromoquinoline derivatives.
Heteroaryl halides like 6-bromoquinoline present unique electronic and steric challenges. The quinoline nitrogen can competitively coordinate with palladium species, leading to catalyst deactivation, while the electronic properties of the bromo-substituted ring dictate the rate of oxidative addition. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating solutions.
Diagnostic Workflow: Byproduct-Driven Optimization
Before adjusting any parameters, you must analyze the crude reaction mixture via LC-MS or NMR. The identity of your primary byproduct dictates the exact mechanistic failure point in your catalytic cycle.
Workflow for troubleshooting Suzuki coupling of 6-bromoquinolines via byproduct analysis.
Causality-Driven Troubleshooting FAQs
Q1: My reaction shows unreacted 6-bromoquinoline and stalled conversion. How do I overcome this sluggish reactivity? Causality: 6-Bromoquinolines can suffer from sluggish oxidative addition due to the electron-deficient nature of the quinoline core. Furthermore, the basic quinoline nitrogen can act as a competing ligand, coordinating to the palladium center and forming stable, off-cycle resting states that poison the catalyst. When the catalytic cycle stalls at the oxidative addition step, you will observe high recovery of the aryl bromide[1]. Solution:
-
Ligand Optimization: Switch from standard monodentate ligands like triphenylphosphine (PPh₃) to more electron-rich, sterically demanding bidentate ligands like dppf or Buchwald ligands (e.g., XPhos). These ligands accelerate oxidative addition and are bulky enough to prevent the quinoline nitrogen from displacing them on the palladium center[2].
-
Catalyst Selection: Ensure you are using a reliable precatalyst. 1 (typically 2–5 mol%) is highly effective for heteroaryl bromides, as it reliably generates the active Pd(0) species in situ[1].
Q2: I am observing significant amounts of the boronic acid homocoupling dimer. What causes this and how can it be minimized? Causality: Homocoupling of the boronic acid is a palladium-catalyzed oxidative side reaction. It is primarily driven by the presence of molecular oxygen, which reoxidizes Pd(0) to Pd(II). The cycle is then forced to consume two equivalents of your valuable boronic acid to reduce the palladium back to the active Pd(0) state[3]. Additionally, using a Pd(II) precatalyst (like Pd(OAc)₂) inherently requires the sacrificial homocoupling of boronic acid to initiate the first catalytic cycle[4]. Solution:
-
Rigorous Degassing: Sparging the solvent with nitrogen for 5 minutes is often insufficient for sensitive couplings. Utilize the freeze-pump-thaw method (minimum 3 cycles) to ensure strictly anaerobic conditions[3].
-
Pd(0) Sources: Switch to a true Pd(0) source such as Pd(PPh₃)₄ or use modern precatalysts that rely on internal reduction mechanisms rather than consuming the boronic acid[4].
Q3: The boronic acid is disappearing, but I am recovering 6-bromoquinoline alongside the deboronated arene. How do I stop protodeboronation? Causality: Protodeboronation is the formal base-catalyzed hydrolysis of the carbon-boron bond, yielding the parent arene and boric acid. This pathway competes directly with transmetalation. It is exacerbated by strong aqueous bases, high temperatures, and electron-rich or sterically hindered boronic acids[5]. Solution:
-
Base Selection: Transition from strong bases like NaOH or Na₂CO₃ to milder bases such as K₃PO₄ or Cs₂CO₃. Smaller particle sizes of anhydrous bases suspended in organic solvents can also limit the aqueous hydrolysis pathway[5].
-
Boronate Esters: Convert the boronic acid to a pinacol ester or a MIDA boronate. MIDA boronates act as a "slow-release" mechanism for the active boronic acid, keeping its steady-state concentration low and heavily favoring transmetalation over protodeboronation.
Quantitative Optimization Matrix
The following table summarizes representative quantitative data demonstrating how adjusting variables based on the causality principles above impacts the yield of 6-bromoquinoline couplings.
| Entry | Catalyst / Ligand | Base (Equiv) | Solvent System | Temp (°C) | Conversion (%) | Desired Yield (%) | Major Byproduct Identified |
| 1 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (3.0) | Toluene/H₂O (4:1) | 80 | 65 | 45 | Protodeboronation |
| 2 | Pd(OAc)₂ / PPh₃ | K₂CO₃ (3.0) | DMF/H₂O (5:1) | 90 | 80 | 55 | Homocoupling |
| 3 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ (2.0) | Toluene (Anhyd) | 100 | >95 | 82 | Trace Unreacted SM |
| 4 | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90 | >95 | 94 | None (Optimized) |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following Standard Operating Procedure (SOP) for the optimized conditions (Entry 4) incorporates an internal standard for quantitative NMR (qNMR). This creates a self-validating system : it verifies mass balance before purification, ensuring you know exactly whether yield loss occurred during the reaction or on the silica column.
Objective: Synthesize 6-arylquinoline with >90% conversion while suppressing protodeboronation and homocoupling.
Step-by-Step Methodology:
-
Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromoquinoline (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.2 equiv, 1.2 mmol).
-
Base Addition: Add anhydrous K₃PO₄ (2.5 equiv, 2.5 mmol).
-
Causality Note: K₃PO₄ provides sufficient basicity to form the active boronate complex for transmetalation while minimizing the hydrolytic cleavage of the C-B bond compared to stronger carbonate or hydroxide bases[5].
-
-
Catalyst Loading: Inside a nitrogen-filled glovebox (or via rapid benchtop addition under positive N₂ flow), add Pd(dppf)Cl₂ (0.03 equiv, 3 mol%).
-
Causality Note: The bidentate dppf ligand accelerates oxidative addition and its steric bulk prevents catalyst poisoning by the quinoline nitrogen[1].
-
-
Solvent Introduction: Add 10 mL of a 1,4-dioxane/H₂O (4:1 v/v) mixture that has been rigorously degassed via three freeze-pump-thaw cycles.
-
Causality Note: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid[3].
-
-
Reaction Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4-6 hours.
-
In-Process Control (IPC): At 4 hours, withdraw a 50 µL aliquot under N₂. Dilute with LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Proceed to workup only when the 6-bromoquinoline peak area is <2%.
-
Self-Validation (qNMR Mass Balance): Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄. Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard. Concentrate in vacuo and take a crude ¹H-NMR in CDCl₃ to determine the spectroscopic yield.
-
Causality Note: If the qNMR yield is 94% but isolated yield is 60%, the product is degrading or sticking to the silica gel during chromatography, and the reaction conditions do not need further optimization.
-
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 6-arylquinoline.
References
- Cross-Coupling Reaction Manual: Desk Reference Source: MilliporeSigma URL
- Source: National Institutes of Health (NIH)
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions Source: Benchchem URL
- Source: ACS Publications (Journal of Medicinal Chemistry)
- Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
Sources
Preventing hydrolysis of 6-Bromoquinoline-8-sulfonyl chloride during reactions
Welcome to the technical support guide for 6-Bromoquinoline-8-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for preventing the hydrolysis of this critical reagent during synthetic reactions.
Introduction: The Challenge of Hydrolysis
6-Bromoquinoline-8-sulfonyl chloride is a highly reactive intermediate essential for the synthesis of a variety of compounds, particularly in drug discovery. Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. However, this high reactivity also makes it exceptionally susceptible to hydrolysis—a reaction with water that cleaves the S-Cl bond to form the corresponding 6-Bromoquinoline-8-sulfonic acid.[1] This byproduct not only consumes the starting material, leading to lower yields, but also complicates purification processes.[2] This guide provides a comprehensive framework for understanding, preventing, and troubleshooting the hydrolysis of 6-Bromoquinoline-8-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 6-Bromoquinoline-8-sulfonyl chloride resulting in low yields and a highly polar byproduct? A1: This is a classic sign of hydrolysis. 6-Bromoquinoline-8-sulfonyl chloride has reacted with trace amounts of water in your reaction setup. The polar byproduct is almost certainly 6-Bromoquinoline-8-sulfonic acid.[3][4] The key to improving your yield is the rigorous exclusion of moisture from all aspects of your experiment.[3][5]
Q2: What is the primary mechanism of hydrolysis for sulfonyl chlorides? A2: The hydrolysis of a sulfonyl chloride proceeds via a nucleophilic attack by a water molecule on the highly electrophilic sulfur atom.[1] This is followed by the displacement of the chloride ion, resulting in the formation of the corresponding sulfonic acid and hydrochloric acid (HCl).[1][6]
Q3: How can I detect if my starting material or reaction mixture has undergone hydrolysis? A3: The most common methods are thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting sulfonic acid is significantly more polar than the parent sulfonyl chloride and will appear as a separate, lower Rf spot on a TLC plate or a distinct peak in the chromatogram.[3][4] ¹H NMR spectroscopy can also be used to identify the characteristic peaks of the sulfonic acid.[6]
Q4: Is it possible to salvage a reaction where significant hydrolysis has occurred? A4: While prevention is far better than a cure, it is often possible to separate your desired product from the sulfonic acid byproduct. During an aqueous workup, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will deprotonate the acidic sulfonic acid, rendering it highly water-soluble and pulling it into the aqueous layer.[7] However, this does not recover the lost yield.
Q5: What are the ideal storage conditions for 6-Bromoquinoline-8-sulfonyl chloride? A5: To ensure its longevity and reactivity, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place.[8] A desiccator is highly recommended to protect it from atmospheric moisture.[6]
Core Principles for Preventing Hydrolysis
Success in using 6-Bromoquinoline-8-sulfonyl chloride hinges on one central principle: the absolute exclusion of water. The following four pillars are critical to achieving this.
Anhydrous Reaction Conditions
This is the most critical factor. Water can be introduced from solvents, reagents, glassware, and the atmosphere.
-
Solvents: Always use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).[3][6]
-
Reagents: Ensure all other reagents, especially amines and bases, are anhydrous. Liquid reagents can be dried over molecular sieves.
-
Glassware: All glassware must be rigorously dried before use, typically in an oven at >120°C for several hours, and then cooled under a stream of inert gas or in a desiccator.[5][6]
Inert Atmosphere
Atmospheric moisture is a significant source of water contamination.
-
Setup: Assemble your reaction apparatus while it's still hot from the oven and immediately place it under a positive pressure of a dry, inert gas like nitrogen or argon.[3][6]
-
Reagent Addition: Use techniques that prevent atmospheric exposure, such as adding liquid reagents via syringe through a rubber septum.
Temperature Control
The rate of hydrolysis is temperature-dependent.
-
Low Temperature: Conducting the reaction at a reduced temperature (e.g., 0 °C or lower) significantly slows the rate of the competing hydrolysis reaction.[3][5] The sulfonyl chloride should be added slowly to the reaction mixture, which is already cooled.
Strategic Reagent Addition
The order and rate of addition can dictate the reaction's outcome.
-
Order of Addition: The sulfonyl chloride should be added last, and dropwise, to a solution containing the nucleophile (e.g., the amine) and a non-nucleophilic base (e.g., triethylamine, pyridine).[5] This ensures the sulfonyl chloride has a high probability of reacting with the intended nucleophile before it encounters any trace water.
Visualizing the Problem: The Hydrolysis Pathway
The following diagram illustrates the nucleophilic attack of water on the sulfonyl chloride, leading to the undesired sulfonic acid byproduct.
Caption: Mechanism of 6-Bromoquinoline-8-sulfonyl chloride hydrolysis.
Troubleshooting Guide: From Diagnosis to Solution
Use this guide to diagnose and resolve common issues encountered during reactions.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions | Expected Outcome |
| Low or no yield of desired product; significant polar spot on TLC. | Hydrolysis of the sulfonyl chloride. [6] | 1. Verify Anhydrous Conditions: Ensure all solvents, reagents, and glassware are scrupulously dried. Use freshly opened anhydrous solvents or distill them. Oven-dry glassware and cool under inert gas.[5] 2. Implement Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon. Use septa and syringes for all additions.[3][6] | A significant reduction in the sulfonic acid byproduct and a corresponding increase in the yield of the desired product.[3] |
| Reaction is sluggish or fails to go to completion. | Decomposition of sulfonyl chloride due to moisture. [5] | 1. Check Reagent Quality: Ensure the 6-Bromoquinoline-8-sulfonyl chloride has been stored properly and has not already hydrolyzed. 2. Optimize Order of Addition: Add the sulfonyl chloride dropwise to the solution of the amine and base at low temperature (0 °C). This ensures the desired reaction occurs preferentially.[5] | Improved reaction kinetics and conversion to the desired product. |
| Formation of unexpected byproducts other than sulfonic acid. | Side reactions caused by HCl byproduct. [6] | 1. Use an Acid Scavenger: Ensure a dry, non-nucleophilic base (e.g., triethylamine, pyridine) is present in stoichiometric excess (at least 1.1 equivalents) to neutralize the HCl as it is formed.[5] | A cleaner reaction profile with fewer byproducts.[6] |
| Product loss during aqueous workup. | Hydrolysis of unreacted sulfonyl chloride or product instability. | 1. Perform Workup Quickly at Low Temperature: If an aqueous workup is necessary, perform it rapidly in an ice bath to minimize hydrolysis.[2][3] 2. Use a Mild Quench: Quench the reaction with cold saturated ammonium chloride or cold water before extraction.[5] 3. Basic Wash: A wash with cold, dilute NaHCO₃ can help remove the sulfonic acid byproduct without being harsh enough to degrade sensitive products.[7] | Minimized product loss and efficient removal of acidic impurities. |
Experimental Protocol: Standard Anhydrous Sulfonamide Synthesis
This protocol provides a detailed, step-by-step methodology for a typical sulfonylation reaction, emphasizing the prevention of hydrolysis.
-
Glassware Preparation: Place all required glassware (round-bottom flask, stir bar, dropping funnel, condenser) in an oven at 150°C for at least 4 hours.
-
Apparatus Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon using a manifold. Allow the system to cool to room temperature under the inert atmosphere.
-
Reagent Preparation:
-
In the reaction flask, dissolve the amine (1.0 eq.) and a dry, non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, acetonitrile).[5]
-
In a separate, dry flask, dissolve the 6-Bromoquinoline-8-sulfonyl chloride (1.1 eq.) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the flask containing the amine solution to 0°C using an ice-water bath.
-
Using a syringe or the dropping funnel, add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. Maintain the temperature at 0°C throughout the addition.[3]
-
Allow the reaction to stir at 0°C for 30 minutes after the addition is complete, then let it warm slowly to room temperature.
-
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting amine and the formation of the product.[3]
-
Workup:
-
Once complete, cool the reaction mixture back to 0°C.
-
Quench the reaction by slowly adding cold water or a saturated aqueous NH₄Cl solution.[5]
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent.
-
Wash the organic layer sequentially with cold 1M HCl, water, saturated aqueous sodium bicarbonate (to remove sulfonic acid), and finally, brine.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Troubleshooting Workflow Diagram
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A decision tree for troubleshooting common sulfonylation issues.
References
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- BenchChem. (n.d.). Preventing hydrolysis of (2-Chlorophenyl)methanesulfonyl chloride during reaction.
- BenchChem. (2025). Preventing hydrolysis of 2-Nitroethane-1-sulfonyl chloride during reactions.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- ResearchGate. (n.d.).
- Fisher Scientific. (2014, February 11). SAFETY DATA SHEET - Quinoline-8-sulfonyl chloride.
- BenchChem. (n.d.). Stability issues of 6-Bromoquinoline-8-carbonitrile under acidic conditions.
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
How to avoid N-sulfonation of aniline with 6-Bromoquinoline-8-sulfonyl chloride
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of N-phenyl-6-bromoquinoline-8-sulfonamide. The reaction between 6-bromoquinoline-8-sulfonyl chloride and aniline, while a standard method for forming a sulfonamide bond, presents several challenges that can lead to suboptimal results. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve a high yield of your desired product.
The user's query about "how to avoid N-sulfonation" has been interpreted as a desire to control the reaction to achieve clean, high-yield mono-N-sulfonation, while avoiding common side reactions. This guide is structured to address this primary objective.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when reacting 6-bromoquinoline-8-sulfonyl chloride with aniline?
A1: The primary side reactions of concern are:
-
Di-sulfonylation: The initially formed N-phenyl-6-bromoquinoline-8-sulfonamide can react with another molecule of the sulfonyl chloride to form a di-sulfonylated byproduct. This is more likely if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.
-
Hydrolysis of the sulfonyl chloride: 6-Bromoquinoline-8-sulfonyl chloride is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards aniline. This reduces the overall yield.
-
C-Sulfonylation: Although less common under typical conditions for sulfonamide synthesis, electrophilic aromatic substitution on the aniline ring can occur, leading to the formation of ortho- and para-aminophenyl sulfones.
-
Reaction with solvent or base: If a nucleophilic solvent (like an alcohol) or a nucleophilic base is used under forcing conditions, it may react with the sulfonyl chloride.
Q2: How does the structure of 6-bromoquinoline-8-sulfonyl chloride influence the reaction?
A2: The quinoline moiety introduces specific steric and electronic effects:
-
Steric Hindrance: The quinoline ring at the 8-position presents significant steric bulk around the sulfonyl chloride group. This can hinder the approach of the aniline nucleophile, potentially slowing down the reaction rate compared to less hindered sulfonyl chlorides.
-
Electronic Effects: The 6-bromo substituent is an electron-withdrawing group, which increases the electrophilicity of the sulfur atom in the sulfonyl chloride. This enhanced reactivity can be beneficial but may also promote side reactions if not properly controlled.
Q3: What is the optimal choice of base for this reaction, and what is its role?
A3: A non-nucleophilic organic base is typically preferred. Pyridine or triethylamine (TEA) are common choices. The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[1] This is crucial because the HCl can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1] Pyridine can sometimes also act as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium salt intermediate.[1]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired N-Sulfonylated Product
| Possible Cause | Recommended Solution(s) |
| Inactive Sulfonyl Chloride due to Hydrolysis | 6-Bromoquinoline-8-sulfonyl chloride is sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents (e.g., dichloromethane, chloroform, or THF). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2][3] |
| Incomplete Reaction | The steric bulk of the quinoline moiety may slow the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time. A slight increase in temperature can be attempted cautiously, but be aware that this may also promote side reactions.[4] |
| Insufficient Base | The reaction generates one equivalent of HCl. Ensure at least a stoichiometric equivalent of a suitable base (e.g., pyridine or triethylamine) is used to neutralize the acid.[1] Without a base, the aniline starting material will be protonated, rendering it unreactive. |
Problem 2: Formation of a Significant Amount of Di-Sulfonylated Byproduct
| Possible Cause | Recommended Solution(s) |
| Incorrect Stoichiometry | The use of excess 6-bromoquinoline-8-sulfonyl chloride can lead to the formation of the di-sulfonylated aniline. To minimize this, carefully control the stoichiometry of the reactants. Using a slight excess of aniline (e.g., 1.05 to 1.1 equivalents) relative to the sulfonyl chloride can help ensure the complete consumption of the sulfonylating agent before it reacts with the desired mono-N-sulfonylated product.[5] |
| High Reaction Temperature | Higher reaction temperatures can increase the rate of the second sulfonylation reaction. Maintain a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride and allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room temperature).[5] |
| Rapid Addition of Sulfonyl Chloride | Adding the sulfonyl chloride solution too quickly can create localized high concentrations, favoring di-sulfonylation. Add the sulfonyl chloride solution dropwise to the aniline solution over an extended period (e.g., 15-30 minutes).[5] |
Problem 3: Presence of a Polar Byproduct (Likely Sulfonic Acid)
| Possible Cause | Recommended Solution(s) |
| Water in the Reaction Mixture | The presence of water will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3] |
| Aqueous Workup Issues | During the workup, prolonged contact with water can hydrolyze any remaining sulfonyl chloride. Perform the aqueous workup quickly and at a low temperature. |
Experimental Protocols
Recommended Protocol for the Synthesis of N-Phenyl-6-bromoquinoline-8-sulfonamide
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
6-Bromoquinoline-8-sulfonyl chloride (1.0 eq.)
-
Aniline (1.1 eq.)
-
Pyridine (or Triethylamine) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Reagent Preparation: In the round-bottom flask, dissolve aniline (1.1 eq.) and pyridine (1.5 eq.) in anhydrous DCM.
-
Reaction: Cool the solution to 0 °C in an ice bath. In the dropping funnel, prepare a solution of 6-bromoquinoline-8-sulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Addition: Add the sulfonyl chloride solution dropwise to the stirred aniline solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete, then let it warm to room temperature. Monitor the progress of the reaction by TLC until the starting sulfonyl chloride is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-phenyl-6-bromoquinoline-8-sulfonamide.
Visualizing the Process
Reaction Scheme and Side Reactions
Caption: Key reactions in the synthesis of N-phenyl-6-bromoquinoline-8-sulfonamide.
Troubleshooting Workflow
Sources
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling on the Quinoline Ring
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions on the quinoline scaffold. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this notoriously difficult substrate class. The inherent basicity of the quinoline nitrogen presents a unique set of obstacles, primarily through catalyst inhibition and deactivation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and achieve higher yields and reproducibility in your reactions.
Troubleshooting Guide: Common Reaction Failures
This section addresses the most pressing issues encountered during cross-coupling experiments with quinoline-based substrates. The solutions are presented in a question-and-answer format, focusing on the root causes and providing actionable remedies.
Question 1: My reaction is not starting, or I am observing very low conversion of my haloquinoline starting material. What are the likely causes and how can I troubleshoot this?
Answer: Failure to initiate is the most common problem when working with quinoline substrates. The primary suspect is the deactivation of the palladium catalyst by the quinoline nitrogen itself. The lone pair of electrons on the nitrogen can coordinate to the palladium center, forming catalytically inactive or dormant complexes and effectively poisoning the catalyst.[1][2][3]
Here is a systematic approach to resolving this issue:
-
Catalyst Poisoning by Quinoline Nitrogen: This is the most probable cause. The quinoline acts as a ligand, competing with your phosphine ligand and shutting down the catalytic cycle.
-
Inefficient Pre-catalyst Activation: Many common protocols use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species. This initial step can be inefficient and is a point of failure.
-
Poor Quality of Reagents or Solvents: Trace amounts of water or oxygen can be detrimental, leading to catalyst decomposition and unwanted side reactions.[7]
-
Solution: Ensure all solvents are anhydrous and rigorously degassed (e.g., via sparging with argon for 15-30 minutes or freeze-pump-thaw cycles). Use high-purity starting materials. It is good practice to finely grind inorganic bases with a mortar and pestle in a glovebox to increase surface area and remove any clumps.
-
-
Suboptimal Base: The choice of base is critical and can influence both the rate of catalyst activation and the key transmetalation step.[2]
Question 2: My reaction mixture turns black, and the reaction stalls. What does this indicate, and how can I prevent it?
Answer: The formation of a fine black precipitate, known as "palladium black," is a clear visual indicator of catalyst decomposition.[7] The active, soluble palladium complex has aggregated into inactive, elemental palladium metal. This is a common failure mode in cross-coupling chemistry.
Potential Causes and Solutions:
-
Ligand Dissociation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center. The resulting "naked" palladium atoms are unstable and quickly agglomerate.
-
Solution 1: Lower the Temperature. High temperatures accelerate catalyst decomposition.[2] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.
-
Solution 2: Use a More Robust Ligand. Bidentate ligands like dppf or Xantphos can offer greater stability by binding to the palladium center at two points, making dissociation less likely compared to monodentate ligands.[2] Bulky biarylphosphine ligands are also designed for high thermal stability.[5]
-
-
Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose to palladium black.
-
Solution: Ensure your reaction setup is strictly anaerobic. Thoroughly degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[7]
-
-
High Catalyst Loading: While sometimes necessary, very high catalyst concentrations can sometimes promote aggregation, especially if the reaction kinetics are slow.
-
Solution: Before drastically increasing the catalyst loading, ensure all other parameters (ligand, base, solvent, temperature) are optimized.
-
Question 3: I am observing significant amounts of homocoupled byproducts in my Suzuki-Miyaura reaction. How can I minimize these?
Answer: The formation of biaryl products from the homocoupling of your boronic acid or ester is a common side reaction that consumes your nucleophile and complicates purification.
Key Causes and Solutions:
-
Oxygen-Mediated Homocoupling: The primary pathway for boronic acid homocoupling is oxidative, driven by residual oxygen in the reaction mixture.[2]
-
Solution: As mentioned previously, rigorous degassing of the reaction mixture and solvents is critical. Maintaining a positive inert gas atmosphere is mandatory.[2]
-
-
Reaction Conditions: High temperatures and high concentrations of the boronic acid can favor the homocoupling pathway relative to the desired cross-coupling.
-
Solution 1: Lower the Temperature. This can often reduce the rate of homocoupling more than the rate of cross-coupling.[2]
-
Solution 2: Slow Addition. If practical, adding the boronic acid solution slowly via a syringe pump over the course of the reaction can keep its instantaneous concentration low, disfavoring the second-order homocoupling reaction.[2]
-
-
Catalyst System: Some palladium/ligand combinations are more prone to promoting homocoupling than others.
-
Solution: Screen different ligands. Sometimes a slightly less active but more selective catalyst system can provide a cleaner reaction profile.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for quinoline cross-coupling, and when should I increase it?
A typical starting point for catalyst loading in challenging cross-couplings is between 1-5 mol% of the palladium source.[4][9] For particularly unreactive substrates or when significant catalyst poisoning is observed, this may need to be increased to as high as 10 mol%. However, simply increasing the catalyst loading should be a final optimization step. High loadings increase cost, can lead to palladium black formation, and make purification more difficult. Before increasing the loading, you should first screen different ligands, bases, and solvents.[4]
Q2: How do I choose the right ligand for my quinoline substrate?
The ligand is arguably the most critical component for success. For quinoline substrates, the key is to mitigate the inhibitory effect of the nitrogen lone pair. This is best achieved with bulky, electron-rich, monodentate biarylphosphine ligands .[2][5]
-
High Steric Bulk: Ligands like XPhos and SPhos create a sterically crowded environment around the palladium atom, which physically hinders the coordination of the quinoline nitrogen.
-
High Electron Density: The electron-donating nature of these ligands strengthens the Pd-P bond, making the ligand less likely to dissociate. This also promotes the initial oxidative addition step of the catalytic cycle.[10]
-
Bidentate Ligands: In cases of severe catalyst decomposition (palladium black formation), bidentate ligands like dppf or Xantphos can provide enhanced stability.[2]
Q3: Which palladium source (pre-catalyst) is best for challenging quinoline couplings?
While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they often require in situ activation that can be inconsistent.[6] For challenging substrates like quinolines, using a well-defined pre-catalyst is highly recommended for reproducibility. Buchwald G3 and G4 pre-catalysts (e.g., XPhos Pd G3) are particularly effective as they are air-stable solids that cleanly and rapidly generate the active L-Pd(0) species under the reaction conditions.
Q4: Are there specific considerations for Sonogashira or Buchwald-Hartwig couplings with quinolines?
Yes. While the core issue of catalyst poisoning remains, there are reaction-specific nuances:
-
Sonogashira Coupling: This reaction often uses a copper(I) co-catalyst.[11] The quinoline nitrogen can also coordinate to the copper, potentially interfering with the formation of the key copper-acetylide intermediate. Ensure your reaction is strictly anaerobic to prevent oxidative homocoupling of the alkyne (Glaser coupling).[12] In some cases, copper-free Sonogashira protocols may offer a cleaner reaction profile.[13]
-
Buchwald-Hartwig Amination: This reaction requires a strong base, typically NaOtBu or LHMDS, to deprotonate the amine nucleophile.[7] The basicity of the quinoline substrate itself can sometimes interact with the reaction equilibrium. As with other couplings, bulky biarylphosphine ligands are essential for success with N-heterocyclic substrates.[5]
Q5: How can I effectively monitor the progress of my reaction?
Monitoring the reaction is crucial for optimization. Take small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours), quench with a suitable solvent (like ethyl acetate), filter through a small plug of silica or celite to remove palladium residues, and analyze by:
-
Thin-Layer Chromatography (TLC): Quick and easy for a qualitative assessment of starting material consumption and product formation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate conversion data and allows for the identification of byproducts.
-
Gas Chromatography (GC-MS): Suitable for volatile and thermally stable compounds.
Q6: What are the best practices for purifying quinoline-containing products?
The basic nitrogen of the quinoline ring can complicate standard silica gel chromatography, often leading to tailing and poor separation.
-
Basified Silica Gel: Pre-treating the silica gel with a small amount of a tertiary amine (e.g., 1-2% triethylamine in the eluent) can neutralize acidic sites on the silica surface, leading to sharper peaks and better separation.[14]
-
Acid-Base Extraction: An initial workup using an acid-base extraction can be highly effective. The basic quinoline product can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous layer and extracting back into an organic solvent.[14]
-
Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity on a large scale.[14]
Data Presentation
Table 1: Recommended Ligands and Bases for Suzuki-Miyaura Coupling on Quinolines
| Ligand | Recommended Base(s) | Key Characteristics & Applications |
| XPhos | K₃PO₄, Cs₂CO₃ | Excellent general ligand for N-heterocycles; high activity and stability.[2] |
| SPhos | K₃PO₄, Cs₂CO₃ | Similar to XPhos, often used interchangeably during screening.[2] |
| RuPhos | K₃PO₄, Cs₂CO₃ | Very electron-rich, can be effective for particularly challenging substrates.[2] |
| dppf | K₂CO₃, K₃PO₄ | Bidentate ligand; offers enhanced catalyst stability, useful if Pd black is an issue.[2] |
| Xantphos | K₃PO₄, Cs₂CO₃ | Wide bite-angle bidentate ligand; can improve stability and prevent side reactions.[15] |
Table 2: Catalyst Loading Troubleshooting Guide
| Symptom | Initial Catalyst Loading | Actionable Step | Rationale |
| No reaction/Low conversion | 1-2 mol% | Increase to 3-5 mol% after optimizing ligand/base. | Overcomes catalyst poisoning by the quinoline substrate.[4] |
| Reaction stalls, Pd black forms | 3-5 mol% | Decrease temperature, switch to a more stable (e.g., bidentate) ligand. | High loading and temperature can promote catalyst aggregation.[2] |
| Clean but slow reaction | 1-2 mol% | Increase temperature moderately (e.g., from 80°C to 100°C). | Improves reaction kinetics without compromising catalyst stability. |
| High cost is a concern | >5 mol% | Systematically screen ligands and bases to find a more active system at 1-2 mol%. | A more efficient catalytic system is more cost-effective than high loading.[16] |
Visualizations
Caption: Troubleshooting workflow for low conversion in quinoline cross-coupling.
Caption: Catalytic cycle highlighting the inhibitory pathway caused by quinoline coordination.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol provides a robust starting point for the coupling of a haloquinoline with a boronic acid partner. Note: This is a general procedure and may require optimization for different substrates. All operations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials:
-
3-Bromoquinoline (1.0 eq)
-
Arylboronic acid pinacol ester (1.2 eq)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 eq)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Oven-dried reaction vial with a PTFE-lined screw cap and a magnetic stir bar
Procedure:
-
Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add 3-bromoquinoline (e.g., 0.208 g, 1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), K₃PO₄ (0.424 g, 2.0 mmol), and the XPhos Pd G3 pre-catalyst (0.017 g, 0.02 mmol).
-
Inert Atmosphere: Seal the vial with the screw cap, and purge with argon or nitrogen for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (e.g., 4.0 mL) and degassed water (e.g., 0.4 mL) via syringe. The final concentration should be approximately 0.2 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing via LC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. To mitigate tailing, it is advisable to use an eluent system containing a small amount of triethylamine (e.g., 1% in a hexane/ethyl acetate gradient).
References
-
Automated, droplet-flow microfluidic system for Suzuki–Miyaura cross-coupling optimization. Nature. URL: [Link]
-
Catalyst poisoning. Wikipedia. URL: [Link]
-
Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. ResearchGate. URL: [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. URL: [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. URL: [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. URL: [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Milan. URL: [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. URL: [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PubMed Central. URL: [Link]
-
A heterogeneous and recoverable palladium catalyst to access the regioselective C–H alkenylation of quinoline N-oxides. Royal Society of Chemistry. URL: [Link]
-
One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. ResearchGate. URL: [Link]
-
Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Royal Society of Chemistry. URL: [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. URL: [Link]
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. ACS Publications. URL: [Link]
-
Partial Alkyne Reduction Using Poisoned Catalysts. YouTube. URL: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. URL: [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. URL: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. URL: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. URL: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. URL: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. URL: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. URL: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. URL: [Link]
-
Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase. PubMed. URL: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. URL: [Link]
-
Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Royal Society of Chemistry. URL: [Link]
-
Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Journal of Chemical Society of Nigeria. URL: [Link]
-
Heck Reaction. Organic Chemistry Portal. URL: [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PubMed Central. URL: [Link]
-
The Intramolecular Heck Reaction. Macmillan Group, Princeton University. URL: [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. ajouronline.com [ajouronline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting 6-Bromoquinoline-8-sulfonyl Chloride Work-Up
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the unique chemical challenges of quinoline-based sulfonamide synthesis.
Core Challenge & Mechanistic Overview
6-Bromoquinoline-8-sulfonyl chloride (CAS: 98591-39-0, MW: 306.56 g/mol )[1] is a highly deactivated and sterically hindered electrophile. Because the electron-withdrawing quinoline ring and the bromine atom reduce its reactivity, sulfonamide coupling reactions often require forcing conditions and a significant molar excess of the sulfonyl chloride to reach completion[2].
Failure to remove this unreacted excess during work-up leads to downstream purification failures and assay interference. The decision of how to remove it depends entirely on the chemical stability of your target product.
Decision tree for removing excess 6-bromoquinoline-8-sulfonyl chloride based on product stability.
Frequently Asked Questions (FAQs)
Q1: Why does 6-bromoquinoline-8-sulfonyl chloride complicate standard amine-scavenger work-ups? A: In standard chemistry, excess sulfonyl chlorides are often quenched using liquid amine scavengers like N,N-dimethylethylenediamine (DMEDA)[3]. DMEDA reacts with the excess reagent to form a sulfonamide with a basic tertiary amine tail, which is then easily washed away into the aqueous layer using a mild acid (e.g., 1M HCl). The Causality Problem: Your target product contains a quinoline ring. Quinoline nitrogens are weakly basic. If you apply an acidic wash to remove the DMEDA-adduct, you will simultaneously protonate the quinoline ring of your desired product, dragging it into the aqueous layer and causing catastrophic yield loss. Therefore, you must strictly rely on pH-controlled basic hydrolysis or solid-supported scavengers .
Q2: What is the most reliable aqueous work-up to hydrolyze the excess reagent without losing my product? A: A pH-controlled basic aqueous work-up using saturated sodium bicarbonate (NaHCO₃) is the most scalable method[4]. The mild base hydrolyzes the unreacted 6-bromoquinoline-8-sulfonyl chloride into a highly water-soluble sulfonic acid. Crucially, at pH ~8, the quinoline nitrogen of your desired product remains unprotonated (neutral), ensuring it stays safely partitioned in the organic layer.
Q3: My target product degrades upon prolonged exposure to aqueous base. How can I remove the excess sulfonyl chloride? A: If your product is base-sensitive, bypass liquid-liquid extraction entirely by using a polymer-bound amine scavenger, such as PS-Trisamine (polystyrene-supported tris(2-aminoethyl)amine)[4]. The resin covalently reacts with the electrophilic sulfonyl chloride. Because the resulting adduct is bound to a macroscopic polymer bead, it can be removed via simple vacuum filtration.
Self-Validating Experimental Protocols
Protocol 1: pH-Controlled Aqueous Basic Hydrolysis
Use this protocol if your target sulfonamide product is stable to mild aqueous base.
-
Reaction Verification: Before initiating work-up, confirm the primary coupling reaction has plateaued via LC-MS or TLC.
-
Thermal Quench: Cool the reaction vessel to 0 °C in an ice bath to control the exothermic hydrolysis of the sulfonyl chloride[4].
-
Aqueous Quench: Slowly add deionized water (approx. 1/4 the reaction volume) with vigorous stirring.
-
Basic Hydrolysis: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously at room temperature for 60–90 minutes.
-
Self-Validation Step: Spot the biphasic mixture on a TLC plate. The high-Rf spot corresponding to the unreacted 6-bromoquinoline-8-sulfonyl chloride must be completely absent, replaced by a baseline spot (the water-soluble sulfonic acid). If the high-Rf spot persists, continue stirring.
-
-
Phase Separation: Transfer to a separatory funnel. Extract with a suitable organic solvent (e.g., Ethyl Acetate or DCM). The mildly basic aqueous layer will retain the hydrolyzed sulfonate.
-
Isolation: Wash the retained organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Polymer-Supported Scavenger (PS-Trisamine) Work-up
Use this protocol for base-sensitive products or high-throughput library synthesis.
-
Scavenger Addition: Upon completion of the primary reaction, add 2.5 to 3.0 molar equivalents (relative to the excess sulfonyl chloride) of PS-Trisamine resin directly to the crude organic mixture[4].
-
Agitation: Shake or gently stir the suspension at room temperature for 2 to 4 hours. Caution: Do not use high-speed magnetic stirring, as it will mechanically fracture the polymer beads and clog your filters.
-
Self-Validation Step: Filter a 10 µL micro-aliquot and analyze via LC-MS. Ensure the mass peak for the unreacted sulfonyl chloride (m/z ~306)[1] is completely absent.
-
Filtration: Filter the bulk suspension through a sintered glass frit to remove the resin-bound sulfonamide.
-
Elution & Concentration: Wash the resin cake thoroughly with a polar aprotic solvent (e.g., THF or DCM) to elute any non-covalently trapped product. Combine the filtrates and concentrate under reduced pressure to yield the pure product.
Quantitative Data Summary
The table below summarizes the causality and efficiency of different work-up strategies when handling quinoline-based sulfonyl chlorides.
| Work-Up Strategy | Reagent Used | Operating pH | Time Required | Product Retention | Best Use Case |
| Basic Hydrolysis | Saturated NaHCO₃ | ~8.0 (Mild Base) | 60–90 min | High | Standard, scalable work-up for base-stable quinoline products. |
| Polymer Scavenger | PS-Trisamine Resin | Neutral | 2–4 hours | Very High | Base-sensitive products; high-throughput library synthesis. |
| Liquid Amine Scavenger | DMEDA + 1M HCl wash | < 3.0 (Acidic) | 30 min | Low (Yield Loss) | Not recommended. Acidic wash protonates the quinoline ring. |
References
-
6-bromoquinoline-8-sulfonyl chloride - CAS 98591-39-0 Molaid Chemical Database URL:[Link]
-
Quinoline-Based Neuropilin-1 Antagonists Exhibit a Pure Antagonist Profile ACS Pharmacology & Translational Science URL: [Link]
Sources
Stability issues of 6-bromoquinoline compounds in different solvents
Welcome to the Technical Support Center for 6-Bromoquinoline (6-BQ) . As a critical building block in medicinal chemistry and materials science, 6-BQ requires precise handling. While the fused bicyclic quinoline core provides a robust structural foundation, its electron-deficient nature and the presence of the basic nitrogen atom make it highly susceptible to specific solvent-induced degradation pathways.
This guide is designed by application scientists to help you troubleshoot stability issues, understand the mechanistic causality behind degradation, and implement self-validating analytical protocols.
Part 1: Core Mechanisms of Solvent-Induced Degradation
Q: How does solvent choice impact the chemical integrity of 6-bromoquinoline? A: The stability of 6-BQ is heavily dictated by the electronic properties of its heteroaromatic ring. In high-purity aprotic solvents (e.g., acetonitrile, dichloromethane), 6-BQ remains highly stable because the solvent does not interact with the basic nitrogen. However, in protic solvents (e.g., methanol, water), the nitrogen atom can participate in hydrogen bonding or become fully protonated under acidic conditions. This protonation withdraws electron density from the aromatic system, making the ring significantly more susceptible to nucleophilic attack or photolytic breakdown[1].
Q: My 6-bromoquinoline solutions turn yellow or brown over time. What causes this? A: This discoloration is a classic hallmark of oxidative and photolytic degradation. Quinoline derivatives are well-documented to turn yellow and eventually brown upon prolonged exposure to light and atmospheric oxygen[1][2]. The nitrogen atom is prone to oxidation (forming N-oxides), while UV light can induce radical-mediated degradation of the aromatic system. To prevent this, solvents must be degassed by sparging with an inert gas (nitrogen or argon), and solutions should be stored in amber vials.
Q: Is the bromine atom at the 6-position at risk of cleavage in strong solvents? A: The 6-position of the quinoline ring is generally less activated toward nucleophilic aromatic substitution ( SNAr ) than the 2- or 4-positions. However, under extreme basic conditions in protic solvents, or during transition-metal catalyzed side reactions, hydrodehalogenation can occur[3]. Furthermore, if your specific 6-BQ derivative contains other functional groups (e.g., nitriles or esters), acidic aqueous solvents will rapidly hydrolyze those groups into amides or carboxylic acids[4].
Part 2: Quantitative Solvent Stability Data
To optimize your experimental design, refer to the following quantitative stability matrix. This data summarizes the expected behavior of 6-BQ across varying solvent environments.
| Solvent System | Primary Degradation Pathway | Estimated Stability (25°C) | Recommended Storage |
| Acetonitrile (Aprotic) | None observed | > 6 months | -20°C, sealed vial |
| Dichloromethane (Aprotic) | None observed | > 3 months | 4°C, protect from light |
| Methanol (Protic) | Mild solvolysis / H-bonding | 1 - 2 weeks | Prepare fresh |
| Aqueous Acid (0.1 M HCl) | Protonation & Hydrolysis | < 24 hours | Do not store[4] |
| DMSO (Aprotic, Oxidizing) | Oxidation (via trace impurities) | ~ 1 month | -20°C, degassed |
Part 3: Self-Validating Experimental Protocol
To truly understand how your specific batch of 6-BQ behaves in your chosen solvent, you must run a forced degradation study[5]. The following protocol is designed as a self-validating system : it incorporates a mass-balance check and a neutralization step to ensure that the disappearance of the parent compound perfectly correlates with the appearance of degradants, proving that the compound is chemically degrading rather than simply precipitating out of solution.
Protocol: Stability-Indicating Forced Degradation Assay
-
Stock Preparation: Prepare a 1 mg/mL stock solution of 6-BQ in HPLC-grade acetonitrile[5]. Causality: Acetonitrile provides a stable, inert baseline that will not independently react with the analyte.
-
Stress Aliquoting:
-
Incubation: Seal the vials and incubate at 60°C for 24 hours[6]. Protect the oxidative vial from light to prevent runaway radical generation.
-
Neutralization (Critical Validation Step): Neutralize the acidic sample with 0.1 M NaOH, and the basic sample with 0.1 M HCl prior to analysis[6]. Causality: Injecting extreme pH solutions directly into an HPLC can cause the compound to degrade inside the heated column or autosampler, yielding false-positive degradation data. Neutralization isolates the degradation strictly to the incubation period.
-
HPLC-UV/MS Analysis: Analyze the samples using a validated stability-indicating method[5]. Calculate the mass balance: the percentage decrease in the 6-BQ peak area must proportionally match the total area of the newly formed degradant peaks (accounting for differences in UV extinction coefficients).
Workflow for forced degradation and solvent stability assessment of 6-bromoquinoline.
Part 4: Troubleshooting Guide
Issue 1: HPLC chromatograms of 6-BQ stock solutions show peak tailing or new polar spots.
-
Root Cause: Peak tailing often indicates unwanted secondary interactions between the basic quinoline nitrogen and acidic silanol groups on the HPLC column. However, the appearance of new polar spots directly points to solvent-induced degradation, such as N-oxidation or hydrolysis of side chains[6][4].
-
Resolution:
-
Verify the age and storage conditions of the stock. Prepare fresh solutions in anhydrous, high-purity acetonitrile.
-
Degas all solvents by sparging with argon to prevent dissolved oxygen from initiating oxidation[6].
-
Ensure your HPLC mobile phase is properly buffered (e.g., using ammonium acetate or formate) to suppress nitrogen ionization and prevent peak tailing during the run.
-
Issue 2: Loss of compound potency or precipitation during long-term storage.
-
Root Cause: Photodegradation and thermal degradation. 6-BQ is a hygroscopic, combustible solid that decomposes if exposed to environmental stressors[1][2][7].
-
Resolution: Store solid 6-BQ strictly below 30°C (ideally at 4°C or -20°C for long-term preservation), protected from light and moisture[2]. For liquid stocks, always use amber glass vials with PTFE-lined caps to block UV light and prevent solvent evaporation[6].
References
-
Wikipedia. Quinoline. Retrieved from[Link]
-
RSC Publishing. Influence of formation temperature on the morphology of MoS2 and its catalytic properties in the hydrogenation of isomeric bromo. Retrieved from [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Quinoline | 91-22-5 [chemicalbook.com]
- 3. Influence of formation temperature on the morphology of MoS2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-溴喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: A Guide to Scaling the Synthesis of 6-Bromoquinoline-8-sulfonyl Chloride
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromoquinoline-8-sulfonyl chloride. Recognizing the challenges inherent in scaling complex heterocyclic chemistry, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on the practical application of chemical principles to overcome common obstacles, ensuring a reproducible and scalable process.
Overview of the Synthetic Strategy
The synthesis of 6-bromoquinoline-8-sulfonyl chloride is a multi-step process that requires careful control over reaction conditions. The most logical and validated pathway begins with 6-bromo-8-nitroquinoline and proceeds through a reduction, followed by a Sandmeyer-type reaction. This approach is favored for its reliability and the commercial availability of the starting material.
Caption: Overall synthetic workflow for 6-Bromoquinoline-8-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage in this synthesis for ensuring high yield and purity? A1: The Sandmeyer reaction (Step 3) is unequivocally the most critical and sensitive stage. This reaction involves the conversion of the diazonium salt to the final sulfonyl chloride. The stability of the diazonium salt is paramount; it is highly prone to decomposition, which can lead to the formation of numerous byproducts, most notably 6-bromoquinolin-8-ol.[1] Success hinges on rigorous temperature control (0–5 °C) during both the diazotization and the subsequent addition to the sulfur dioxide/copper catalyst solution.[2]
Q2: Are there viable alternatives to using iron powder for the reduction of the nitro group? A2: While iron in acetic acid is a robust, cost-effective, and high-yielding method, other reducing agents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid can also be employed.[1] However, for scale-up operations, the iron/acetic acid system is often preferred due to lower cost, easier waste disposal (iron salts are generally less toxic than tin salts), and typically cleaner reaction profiles.
Q3: Why is it necessary to isolate the 6-bromoquinolin-8-amine intermediate before proceeding? A3: It is highly recommended to isolate and purify the 6-bromoquinolin-8-amine intermediate.[1] Impurities carried over from the reduction step, such as residual iron salts or unreacted starting material, can interfere with the subsequent diazotization reaction. Specifically, they can consume nitrous acid or catalyze the decomposition of the diazonium salt, leading to significantly lower yields and a more complex purification of the final product.
Q4: What are the primary safety concerns when scaling up this synthesis? A4: Several key safety issues must be addressed.
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. They should always be prepared in solution and used immediately without isolation.
-
Exothermic Reactions: Both diazotization and the subsequent Sandmeyer reaction can be highly exothermic. Inadequate cooling capacity on a larger scale can lead to thermal runaway and product decomposition.[3]
-
Toxic Gases: The Sandmeyer sulfonylation step uses sulfur dioxide (SO₂), a toxic and corrosive gas. All manipulations must be performed in a well-ventilated fume hood with appropriate gas scrubbing procedures in place.
-
Corrosive Reagents: The synthesis uses strong acids like sulfuric acid and corrosive reagents like the final sulfonyl chloride product. Appropriate personal protective equipment (PPE) is mandatory.[4]
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinolin-8-amine (Step 1)
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) |
| 6-Bromo-8-nitroquinoline | 1.0 | 253.05 | 10.0 g (39.5 mmol) |
| Iron Powder (<325 mesh) | 4.0 | 55.85 | 8.8 g (158 mmol) |
| Glacial Acetic Acid | - | 60.05 | 125 mL |
| Ethanol | - | 46.07 | 125 mL |
| Water | - | 18.02 | 62.5 mL |
| 2.5 M Sodium Hydroxide | - | 40.00 | As needed for neutralization |
| Ethyl Acetate | - | 88.11 | ~500 mL for extraction |
Procedure:
-
To a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethanol (125 mL), water (62.5 mL), and glacial acetic acid (125 mL).
-
Add 6-bromo-8-nitroquinoline (10.0 g) to the solvent mixture.
-
To this stirring suspension, add the iron powder in portions to control the initial exotherm.
-
Heat the reaction mixture to reflux (approx. 90-95 °C) and maintain for 3-4 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed.[1][5]
-
Cool the mixture to room temperature. Carefully neutralize the mixture by slowly adding 2.5 M NaOH solution until the pH is approximately 8-9.
-
Filter the resulting slurry through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).[1]
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford pure 6-bromoquinolin-8-amine as a yellow solid.
Protocol 2: Synthesis of 6-Bromoquinoline-8-sulfonyl chloride (Steps 2 & 3)
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 5g scale) |
| 6-Bromoquinolin-8-amine | 1.0 | 223.08 | 5.0 g (22.4 mmol) |
| Concentrated H₂SO₄ | - | 98.08 | 25 mL |
| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | 1.7 g (24.6 mmol) |
| Glacial Acetic Acid | - | 60.05 | 60 mL |
| Copper(I) Chloride (CuCl) | 0.15 | 98.99 | 0.33 g (3.36 mmol) |
| Sulfur Dioxide (SO₂) | - | 64.07 | Bubbled to saturation |
Procedure:
-
Diazotization (Step 2):
-
In a 250 mL three-necked flask, dissolve 6-bromoquinolin-8-amine (5.0 g) in concentrated sulfuric acid (25 mL), maintaining the temperature below 20 °C with an ice bath. Cool the resulting solution to 0-5 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.7 g) in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution. Crucially, maintain the internal temperature below 5 °C throughout the addition. [1][2]
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately.
-
-
Sulfonylation (Step 3):
-
In a separate 500 mL beaker, add glacial acetic acid (60 mL) and cool it in an ice bath.
-
Bubble sulfur dioxide (SO₂) gas through the acetic acid until the solution is saturated.[2]
-
Add copper(I) chloride (0.33 g) to the saturated SO₂ solution. Continue bubbling SO₂ until the catalyst dissolves and the solution takes on a characteristic color.
-
Slowly and carefully add the cold diazonium salt solution from Step 2 to the SO₂/CuCl mixture via an addition funnel. Control the rate of addition to manage gas evolution (N₂) and maintain the temperature below 15 °C.
-
Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This will precipitate the crude sulfonyl chloride.
-
Filter the solid product under vacuum and wash it extensively with cold water to remove residual acids and copper salts.[2]
-
Dissolve the crude solid in a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with cold water, followed by a cold saturated sodium bicarbonate solution to remove any remaining acid. Perform these washes quickly to minimize hydrolysis of the sulfonyl chloride. [6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexanes). The product is known to be unstable and should be stored under an inert atmosphere at low temperature.[7]
-
Troubleshooting Guide
Caption: A decision tree for troubleshooting common synthesis issues.
Issue 1: Low Overall Yield
-
Symptom: The final isolated mass of 6-bromoquinoline-8-sulfonyl chloride is significantly lower than theoretically expected.
-
Potential Cause A: Incomplete Diazotization. The conversion of the amine to the diazonium salt is incomplete. This can be due to impure sodium nitrite or incorrect stoichiometry.
-
Solution: Use freshly purchased, high-purity sodium nitrite. Ensure accurate weighing and stoichiometry. Before adding the diazonium salt to the sulfonylation mixture, a small drop can be tested on starch-iodide paper; a positive test (blue-black color) indicates the presence of excess nitrous acid, suggesting the amine has been consumed.[1]
-
-
Potential Cause B: Decomposition of the Diazonium Salt. As previously mentioned, the diazonium intermediate is unstable. If the temperature rises above 5 °C or if it is allowed to stand for too long before use, it will decompose, primarily to the corresponding phenol (6-bromoquinolin-8-ol).[1]
-
Solution: Adhere strictly to the 0-5 °C temperature range using an ice-salt or cryocool bath. Prepare the diazonium salt immediately before it is needed for the Sandmeyer reaction.
-
-
Potential Cause C: Hydrolysis During Workup. Sulfonyl chlorides are highly susceptible to hydrolysis back to the corresponding sulfonic acid, especially in basic or neutral aqueous conditions.[6]
-
Solution: Perform the aqueous workup rapidly and with ice-cold solutions. Minimize the time the product spends in contact with the aqueous sodium bicarbonate wash. Ensure all organic solvents used for extraction and drying are anhydrous.
-
Issue 2: Product Purity and Difficult Purification
-
Symptom: NMR or LC-MS analysis of the crude product shows significant impurities that are difficult to separate by standard chromatography or recrystallization.
-
Potential Cause A: Co-eluting Isomers or Byproducts. The polarity of the major byproduct, 6-bromoquinolin-8-ol, can be similar enough to the desired sulfonyl chloride to make separation on silica gel challenging.
-
Solution: Optimize the purification method. If the product degrades on standard silica gel (which is acidic), consider using deactivated silica gel (pre-treated with a base like triethylamine in the eluent) or switching to a different stationary phase like neutral alumina.[8]
-
-
Potential Cause B: Residual Copper Salts. Copper salts can contaminate the final product, which can be detrimental to subsequent reactions.
-
Solution: Ensure the crude product is washed thoroughly with water after precipitation. An additional wash of the organic solution with a dilute aqueous solution of EDTA can help chelate and remove residual copper ions.
-
Issue 3: Scale-up Challenges
-
Symptom: A reaction that works well at the 1-gram scale fails or gives poor results at the 50-gram scale.
-
Potential Cause A: Inefficient Heat Transfer. The exothermic nature of the reactions is more difficult to control in larger vessels, leading to localized "hot spots" that can decompose the product.[3][4]
-
Solution: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system. The rate of reagent addition must be slowed down significantly to allow the cooling system to dissipate the heat generated.
-
-
Potential Cause B: Inefficient Mixing. Achieving homogeneous mixing is more complex in large reactors, which can affect reaction rates and lead to incomplete reactions.
-
Solution: Use mechanical overhead stirring instead of a magnetic stir bar. Ensure the impeller design is appropriate for solid-liquid slurries (for the reduction step) and for efficient mixing of viscous liquids (for the diazotization).
-
References
- Method for producing quinoline-8-sulfonyl chloride.
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI, 2024. [Link]
-
A direct synthesis of quinoline-8-sulphonyl chloride as an intermediate in the synthesis of 8-mercaptoquinoline. ConnectSci, 1963. [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI, 2023. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, 2021. [Link]
-
Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. PubMed, 1984. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PMC, 2023. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry, 2018. [Link]
-
8-aminoquinoline – Knowledge and References. Taylor & Francis Online. [Link]
-
Sandmeyer reaction. Name-Reaction.com. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications, 2016. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry, 2015. [Link]
-
Sandmeyer Reaction - experimental procedure and set up. YouTube, 2025. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing), 2021. [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC, 2019. [Link]
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing, 2025. [Link]
-
Purification of Laboratory Chemicals, Sixth Edition. Sciencemadness.org. [Link]
-
Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase. PubMed, 2003. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. connectsci.au [connectsci.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromoquinoline-8-sulfonyl Chloride and 8-Quinolinesulfonyl Chloride in Sulfonamide Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, quinoline-based scaffolds are of paramount importance due to their prevalence in a wide array of biologically active compounds. The introduction of a sulfonamide moiety at the 8-position of the quinoline ring system is a common strategy in drug design, yielding compounds with diverse therapeutic potential. This guide provides an in-depth, objective comparison of the reactivity of two key reagents in the synthesis of such derivatives: 6-bromoquinoline-8-sulfonyl chloride and its non-halogenated counterpart, 8-quinolinesulfonyl chloride. This analysis is grounded in established principles of organic chemistry and supported by available experimental data to assist researchers in making informed decisions for their synthetic strategies.
Core Principles: Electronic Effects on Reactivity
The reactivity of a sulfonyl chloride in a nucleophilic substitution reaction, such as the formation of a sulfonamide with an amine, is primarily dictated by the electrophilicity of the sulfur atom. The presence of electron-withdrawing groups on the aromatic ring is known to enhance this electrophilicity, thereby increasing the rate of reaction.
In the case of 6-bromoquinoline-8-sulfonyl chloride, the bromine atom at the 6-position exerts a significant electron-withdrawing inductive effect (-I effect) on the quinoline ring system. This effect reduces the electron density across the aromatic rings, including the carbon atom to which the sulfonyl chloride group is attached. Consequently, the sulfur atom of the sulfonyl chloride becomes more electron-deficient and, therefore, more susceptible to nucleophilic attack by an amine.
Conversely, 8-quinolinesulfonyl chloride lacks this additional electron-withdrawing substituent. While the nitrogen atom in the quinoline ring itself has an electron-withdrawing effect, the presence of the bromine atom in the 6-bromo analogue provides an additive effect, leading to a predictable increase in reactivity.
Key Takeaway: Based on fundamental electronic principles, 6-bromoquinoline-8-sulfonyl chloride is anticipated to be a more reactive sulfonylation agent than 8-quinolinesulfonyl chloride. This enhanced reactivity can translate to faster reaction times, the ability to use less forcing reaction conditions, and potentially higher yields.
Comparative Data Summary
| Property/Parameter | 8-Quinolinesulfonyl Chloride | 6-Bromoquinoline-8-sulfonyl Chloride |
| Molecular Weight | 227.67 g/mol | 306.56 g/mol |
| Appearance | White to off-white solid[1] | Not widely reported, expected to be a solid |
| Predicted Reactivity | Standard | Enhanced |
| Typical Reaction Conditions | Amine, base (e.g., triethylamine, pyridine), solvent (e.g., chloroform, DCM), 0°C to room temperature[2][3] | Expected to be similar to or milder than those for the non-brominated analog |
| Reported Yields (Sulfonamide Synthesis) | Good to excellent (e.g., 91-95%)[2] | Not explicitly reported, but expected to be high under optimized conditions |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the sulfonyl chloride precursors and their subsequent use in sulfonamide formation.
Synthesis of 8-Quinolinesulfonyl Chloride
This protocol is adapted from established literature procedures for the direct sulfonation and chlorination of quinoline.[1]
Workflow for the Synthesis of 8-Quinolinesulfonyl Chloride
A proposed synthetic route for 6-bromoquinoline-8-sulfonyl chloride.
Step-by-Step Procedure:
-
Reduction of 6-Bromo-8-nitroquinoline:
-
To a solution of 6-bromo-8-nitroquinoline in a mixture of ethanol, acetic acid, and water, add iron powder. [4] * Heat the mixture at reflux for approximately 3 hours.
-
After cooling, neutralize the reaction with a sodium hydroxide solution and filter through celite to remove iron salts. [4] * Extract the filtrate with ethyl acetate, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-bromoquinolin-8-amine. [4]
-
-
Sandmeyer Reaction to form 6-Bromoquinoline-8-sulfonyl Chloride:
-
Dissolve 6-bromoquinolin-8-amine in a mixture of acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the amine solution, maintaining the low temperature.
-
In a separate flask, prepare a solution of copper(II) chloride in acetic acid and bubble with sulfur dioxide gas.
-
Slowly add the cold diazonium salt solution to the copper(II) chloride/SO2 solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude 6-bromoquinoline-8-sulfonyl chloride, which can be purified by recrystallization or column chromatography.
-
General Protocol for Sulfonamide Synthesis
This protocol is applicable to both 8-quinolinesulfonyl chloride and, with anticipated higher efficiency, to 6-bromoquinoline-8-sulfonyl chloride. The procedure is adapted from a reported synthesis of quinoline-8-sulfonamides. [2][3] Workflow for Sulfonamide Synthesis
A general workflow for the synthesis of N-substituted quinoline-8-sulfonamides.
Step-by-Step Procedure:
-
Dissolve the quinoline-8-sulfonyl chloride (1 equivalent) in dichloromethane (DCM).
-
Stir the solution for 1 hour at room temperature.
-
Cool the solution to 10°C using an ice bath.
-
Add the desired primary or secondary amine (1 equivalent), followed by a few drops of pyridine as a base. [3]5. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction to stir overnight at room temperature.
-
Upon completion, pour the reaction mixture into cold distilled water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted quinoline-8-sulfonamide.
Conclusion and Future Perspectives
The presence of a bromine atom at the 6-position of quinoline-8-sulfonyl chloride is predicted to significantly enhance its reactivity towards nucleophiles compared to the non-brominated analogue. This increased electrophilicity of the sulfur center is a direct consequence of the electron-withdrawing nature of the bromine atom. For researchers in drug discovery and organic synthesis, this translates to the potential for more efficient and milder reaction conditions for the synthesis of quinoline-8-sulfonamides.
References
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. 2023.
-
Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile. BenchChem.
-
Sandmeyer reaction. Wikipedia.
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters. 2006.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. 2023.
-
Sandmeyer Reaction. Organic Chemistry Portal.
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. 2018.
-
6-bromoquinolin-8-amine synthesis. ChemicalBook.
-
High-Yield Synthesis of Quinoline-Sulfonamide Compounds: Application Notes and Protocols. BenchChem.
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2022.
-
An In-depth Technical Guide to 6-Bromoquinoline-8-carbonitrile. BenchChem.
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. 2012.
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI.
-
A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. BenchChem.
-
An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
-
Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances. 2024.
-
Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 1. 1972.
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences. 2021.
-
8-Quinolinesulfonyl chloride 18704-37-5 wiki. Guidechem.
-
Kinetics of reactions in heterocycles. Part III. Replacement of the methylsulphonyl group from quinoline, isoquinoline, quinoxaline, cinnoline, and phthalazine by methoxide ion. Journal of the Chemical Society B: Physical Organic. 1968.
-
Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate.
-
8-Quinolinesulfonyl chloride. PubChem.
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. 2016.
Sources
- 1. Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 4. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
Characterization and Performance Comparison Guide: 6-Bromoquinoline-8-sulfonamide Products
Executive Summary & Strategic Context
In modern medicinal chemistry, the 6-bromoquinoline-8-sulfonamide scaffold has emerged as a privileged structure for developing highly selective inhibitors and antagonists. Unlike highly flexible benzenesulfonamides, the bicyclic quinoline core provides rigid spatial orientation, while the bromine atom at the 6-position acts as a critical halogen-bond donor. This guide objectively evaluates the performance of 6-bromoquinoline-8-sulfonamide products against alternative scaffolds, detailing their applications in [1] and [2], supported by robust experimental and spectral data.
Comparative Performance Analysis
Selecting the correct sulfonamide scaffold is critical for target affinity. The table below compares the 6-bromoquinoline-8-sulfonamide core against common alternatives in drug discovery workflows.
Table 1: Comparative Performance of Sulfonamide Scaffolds in Target Inhibition
| Scaffold Type | Halogen Bonding Capacity | Target Affinity (e.g., WDR5 Kd ) | Structural Rigidity | Primary Application |
| 6-Bromoquinoline-8-sulfonamides | High (Br atom acts as a precise halogen bond donor) | Sub-micromolar (< 1 μM) | High (Bicyclic core restricts rotation) | WDR5 inhibitors, NRP1 antagonists[1][2] |
| Unsubstituted Quinoline-8-sulfonamides | None | > 50 μM (Complete loss of affinity) | High | Baseline screening / Negative controls[2] |
| Benzenesulfonamides | Varies by substitution | Low to Moderate | Low (High conformational flexibility) | Broad-spectrum antimicrobials |
Analytical Insight: The removal of the bromine atom from the 6-position results in a complete loss of binding affinity for targets like WDR5[2]. The bromine atom is not merely a steric placeholder; it actively engages in halogen bonding within the hydrophobic pockets of the target protein, making this specific product superior to unsubstituted variants.
Mechanistic Pathways in Drug Discovery
6-Bromoquinoline-8-sulfonamides have proven highly effective in blocking Vascular Endothelial Growth Factor (VEGF)-induced pain by acting as pure antagonists of the NRP1 coreceptor[1].
Figure 1: Mechanism of action for quinoline-sulfonamides in blocking VEGF-induced pain.
Furthermore, these compounds exhibit potent in vitro against cell lines such as Jurkat and MOLT-4, with IC50 values in the low micromolar range (e.g., 5.57–13.19 μM)[3].
Experimental Methodologies: Synthesis & Validation
The synthesis of 6-bromoquinoline-8-sulfonamides relies on the critical intermediate 6-bromoquinoline-8-sulfonyl chloride . Below is the self-validating protocol for its preparation and subsequent coupling.
Figure 2: Step-by-step synthesis workflow of 6-bromoquinoline-8-sulfonamide products.
Protocol A: Synthesis of 6-Bromoquinoline-8-sulfonyl Chloride
-
Causality Insight: The quinoline ring is strongly electron-deficient, heavily deactivating the system toward electrophilic aromatic substitution. Standard chlorosulfonation conditions will fail. Forcing conditions (160 °C) are strictly required to drive the reaction at the 8-position[1].
-
Step 1 (Addition): Portion-wise add 6-bromoquinoline (10.0 g, 48.3 mmol) to chlorosulfonic acid (100 mL, 0.5 M) at room temperature.
-
Self-Validation: The mixture will exhibit exothermic fuming, physically confirming the initial protonation of the quinoline nitrogen.
-
-
Step 2 (Heating): Heat the reaction mixture at 160 °C for 18 hours[1].
-
Step 3 (Quenching & Isolation): Cool to room temperature, then pour dropwise into ice-cold water (1000 mL) with vigorous stirring for 30 minutes.
Protocol B: Synthesis of Sulfonamide Derivatives
-
Causality Insight: Sulfonyl chlorides are moisture-sensitive. Coupling must be performed in anhydrous conditions using a non-nucleophilic base (e.g., pyridine) to scavenge the generated HCl and prevent intermediate hydrolysis.
-
Step 1: Dissolve 6-bromoquinoline-8-sulfonyl chloride (1.0 eq) and the target amine (1.2 eq) in anhydrous pyridine[4].
-
Step 2: Stir at room temperature until complete consumption of the chloride is observed via TLC. Purify via flash chromatography to yield the pure sulfonamide.
Spectral Characterization Data
Accurate characterization is paramount for verifying the integrity of the synthesized products. The presence of the electron-withdrawing sulfonyl group drastically shifts the quinoline protons.
Table 2: Spectral Characterization Data
| Compound | 1 H NMR (400 MHz, CDCl 3 ) | MS (m/z) | Key Diagnostic Feature |
| 6-Bromoquinoline-8-sulfonyl chloride | δ 9.24 (dd, J=4.1, 1.9 Hz, 1H), 8.62 (d, J=2.2 Hz, 1H), 8.38 (d, J=2.3 Hz, 1H), 8.24 (d, J=8.0 Hz, 1H), 7.66 (m, 1H)[4] | ~306.0 [M+H] + | Strong downfield shift of H-2 (9.24 ppm) due to the highly electron-withdrawing -SO 2 Cl group[4]. |
| 6-Bromoquinoline-8-sulfonamide derivatives | δ 9.10 (dd, J=4.3, 1.7 Hz, 1H), 8.48 (d, J=2.2 Hz, 1H), 8.23 (d, J=2.2 Hz, 1H)[2][5] | Varies by R-group | Upfield shift of quinoline protons (e.g., H-2 shifts to ~9.10 ppm) relative to the chloride intermediate, confirming successful amination[5]. |
Data Interpretation: When screening hits via NMR chemical shift perturbation (CSP), validated 6-bromoquinoline-8-sulfonamide hits will induce distinct peak shifts or broadening in the target protein's spectra, confirming intermediate to fast exchange regimes corresponding to single-digit micromolar Kd values[5].
References
-
Title: Quinoline-Based Neuropilin-1 Antagonists Exhibit a Pure Antagonist Profile and Block Vascular Endothelial Growth Factor-Induced Pain Source: ACS Pharmacology & Translational Science (ACS Publications) URL: [Link]
-
Title: Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5) Source: PubMed Central (PMC) URL: [Link]
-
Title: Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies Source: ResearchGate URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of catalysts for C-N bond formation on 6-bromoquinoline
Introduction: The Strategic Importance of C-N Bond Formation in Quinoline Scaffolds
The quinoline moiety is a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents. The ability to precisely install nitrogen-containing functional groups onto the quinoline ring system is paramount for modulating pharmacological activity, improving pharmacokinetic properties, and discovering novel drug candidates. Among the various substituted quinolines, 6-bromoquinoline serves as a versatile and readily available building block for such transformations. The carbon-bromine bond at the 6-position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-N bonds with a wide array of amines.
This guide provides a comparative analysis of the most prevalent and effective catalytic systems for the amination of 6-bromoquinoline. We will delve into the nuances of palladium- and copper-catalyzed methodologies, offering experimental data, mechanistic insights, and practical considerations to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
The Dominant Paradigm: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for C-N bond formation.[1] This reaction has been successfully applied to the amination of 6-bromoquinoline, demonstrating high efficiency and functional group tolerance.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) redox couple. The key steps are:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (6-bromoquinoline) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired 6-aminoquinoline product.
Catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance of Palladium Catalyst Systems
The choice of palladium precursor, ligand, and base is critical for the success of the Buchwald-Hartwig amination of 6-bromoquinoline. Below is a summary of representative catalyst systems and their performance with various amines.
| Catalyst Precursor | Ligand | Base | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | BrettPhos | NaOtBu | 4-Nitroaniline | EtOH | Reflux | 1.25 | 86 | [2] |
| Pd(OAc)₂ | BrettPhos | NaOtBu | 4-Chloroaniline | EtOH | Reflux | 1.25 | 85 | [2] |
| Pd(OAc)₂ | BrettPhos | NaOtBu | 4-Methoxyaniline | EtOH | Reflux | 1.25 | 88 | [2] |
| Pd(OAc)₂ | BrettPhos | NaOtBu | 3,4-Dimethoxyaniline | EtOH | Reflux | 1.25 | 87 | [2] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Various Amines | Toluene | 100 | - | High Yields | [3] |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Various Amines | Toluene | 90-110 | 12-24 | High Yields | [4] |
Key Insights:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands such as BrettPhos, BINAP, and Xantphos are generally effective for the amination of aryl bromides.[4][5] The specific ligand can influence reaction rates and substrate scope.
-
Base Sensitivity: The quinoline nitrogen can potentially coordinate to the palladium center, which may affect the catalytic activity. The choice of a suitable base, such as sodium tert-butoxide (NaOtBu), is crucial to ensure efficient deprotonation of the amine without promoting side reactions.[6]
-
Substrate Scope: The Buchwald-Hartwig amination of 6-bromoquinoline is compatible with a wide range of anilines, including those with electron-donating and electron-withdrawing substituents.[2]
The Classical Alternative: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst at elevated temperatures.[7] While often requiring harsher conditions than palladium-catalyzed methods, modern advancements have led to milder and more efficient protocols.
Mechanism of the Ullmann Condensation
The precise mechanism of the Ullmann reaction can vary depending on the specific conditions, but a generally accepted pathway involves a Cu(I)/Cu(III) catalytic cycle:
-
Formation of a Copper-Amide Complex: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper(I)-amide complex.
-
Oxidative Addition: The aryl halide (6-bromoquinoline) undergoes oxidative addition to the copper(I)-amide complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the 6-aminoquinoline product and regenerating the active Cu(I) catalyst.
A proposed catalytic cycle for the Ullmann condensation.
Performance of Copper Catalyst Systems
While specific examples of the Ullmann condensation with 6-bromoquinoline are less prevalent in the recent literature compared to palladium-catalyzed methods, the general principles can be applied. Ligandless systems or those employing simple, inexpensive ligands like N,N'-dimethylethylenediamine (DMEDA) are common.
General Conditions for Ullmann C-N Coupling:
-
Catalyst: CuI, Cu₂O, or copper powder.
-
Ligand (optional but recommended): Diamines (e.g., DMEDA), amino acids (e.g., L-proline), or phenanthrolines.
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Solvent: DMF, DMSO, or Toluene.
-
Temperature: Typically 100-200 °C, although milder conditions are possible with modern ligands.[1]
Key Insights:
-
Cost-Effectiveness: Copper catalysts are significantly less expensive than their palladium counterparts, making them an attractive option for large-scale synthesis.
-
Reaction Conditions: Traditional Ullmann reactions often require high temperatures. However, the use of appropriate ligands can facilitate the reaction under milder conditions.
-
Substrate Scope: The Ullmann condensation can be effective for a range of amines, but may be less tolerant of sensitive functional groups compared to the Buchwald-Hartwig amination.
Experimental Protocols
Representative Procedure for Palladium-Catalyzed Amination of 6,7-Dibromo-5,8-quinolinequinone
This procedure is adapted from the work of Pentsak et al.[2] and demonstrates the selective amination at the 6-position.
Materials:
-
6,7-Dibromo-5,8-quinolinequinone
-
Aniline derivative (e.g., 4-nitroaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos
-
Sodium tert-butoxide (NaOtBu)
-
Ethanol
-
Water
Procedure:
-
To a 25 mL three-neck round-bottom flask, add BrettPhos (0.94 µmol, 0.5 mg, 0.15 mol%) and Pd(OAc)₂ (0.05 mol%, 0.1 mg).
-
Purge the flask with nitrogen for 30 seconds.
-
Add 1 mL of water and 5 mL of ethanol. Heat the solution to 80 °C for 60 seconds to pre-activate the catalyst (a color change should be observed).
-
Add 6,7-dibromo-5,8-quinolinequinone, the aniline derivative, and the base.
-
Add an additional 5 mL of ethanol.
-
Heat the reaction mixture at reflux with vigorous stirring for the specified time (e.g., 75 minutes for 4-nitroaniline).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by standard workup and purification procedures (e.g., extraction and column chromatography).
Experimental workflow for palladium-catalyzed amination.
Conclusion and Recommendations
Both palladium- and copper-catalyzed systems offer viable routes for the C-N bond formation on 6-bromoquinoline. The choice of catalyst will ultimately depend on the specific requirements of the synthesis.
-
For high efficiency, broad substrate scope, and mild reaction conditions, palladium-catalyzed Buchwald-Hartwig amination is generally the preferred method. The availability of a wide range of sophisticated phosphine ligands allows for fine-tuning of the catalyst performance.
-
For cost-effective, large-scale synthesis where the substrate and amine are robust, copper-catalyzed Ullmann condensation is a strong contender. While traditionally requiring harsher conditions, modern ligand-assisted protocols have significantly improved the utility of this method.
Researchers are encouraged to screen a small set of conditions, including different ligands and bases, to identify the optimal system for their specific 6-bromoquinoline derivative and amine coupling partner. The experimental data and protocols provided in this guide serve as a valuable starting point for such investigations.
References
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. 2019 Oct 8. [Link]
-
Pentsak, E. O., et al. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. ScienceOpen. 2014 Dec 19. [Link]
-
Yields of 27 obtained during optimisation of the Buchwald- Hartwig coupling of 24 with aniline. ResearchGate. [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
-
Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. PMC. [Link]
-
Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. MDPI. 2019 Nov 18. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]
-
Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Semantic Scholar. 2009 Feb 1. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC. [Link]
-
Ligand screening for molybdenum‐catalyzed quinoline synthesis. ResearchGate. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. Semantic Scholar. [Link]
-
Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. RSC Publishing. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Ullmann Reaction. [Link]
-
Palladium-catalyzed amination of morpholine with aryl chlorides[a]. ResearchGate. [Link]
-
Cross C–S coupling reaction catalyzed by copper(i) N-heterocyclic carbene complexes. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. scienceopen.com [scienceopen.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
Efficacy of 6-bromoquinoline-based inhibitors versus other scaffolds
As a Senior Application Scientist, I frequently evaluate the translational potential of various small-molecule scaffolds. When targeting complex kinome profiles—such as Cyclin G-associated kinase (GAK) or the PI3K/mTOR axis—the selection of the core heterocycle dictates not only baseline potency but also the metabolic fate and off-target liability of the candidate.
In this guide, we objectively benchmark the 6-bromoquinoline scaffold against traditional quinazoline and pyrimidine alternatives. By examining the thermodynamic causality of target engagement and providing field-validated protocols, this document serves as a comprehensive framework for drug development professionals.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs[1]. However, the specific introduction of a bromine atom at the 6-position elevates this scaffold beyond standard hinge-binding motifs. The mechanistic advantages are driven by three primary factors:
-
Water Network Displacement (Thermodynamic Gain): Kinase ATP-binding sites are often solvated by high-energy, unstructured water molecules. demonstrated that the bulky, polarizable 6-bromo substitution perfectly occupies the solvent-exposed mouth of the ATP-binding site in GAK, displacing these high-energy waters[2]. This entropic release provides a massive gain in both potency and kinome selectivity compared to unsubstituted or methoxy-substituted analogs.
-
Electronic Modulation (pKa Tuning): The electron-withdrawing nature of the bromine atom lowers the pKa of the quinoline nitrogen. This optimization ensures a stronger, more stable hydrogen bond with the kinase hinge region, preventing the inhibitor from dissociating under physiological conditions[2].
-
Enhanced Lipophilic Contacts: In dual PI3K/mTOR inhibitors, showed that the 6-bromoquinoline core, when functionalized with a 4-acrylamido group, creates an optimal hydrophobic fit that forces the acrylamide into a direct H-bond interaction with the critical Gln859 residue[3].
Comparative Efficacy Data
To objectively evaluate the 6-bromoquinoline scaffold, we must compare its quantitative performance against historically favored scaffolds (Quinazoline and Pyrimidine) across identical kinase targets.
| Scaffold Type | Target Kinase | Representative Compound | IC₅₀ (nM) | Kinome Selectivity | Metabolic Stability (T₁/₂) | Key Mechanistic Advantage |
| 6-Bromoquinoline | GAK | 4-Anilino-6-bromoquinoline | 26 | High (Narrow spectrum) | > 60 min | Displaces high-energy water in ATP pocket |
| Quinazoline | GAK | Gefitinib (Off-target) | > 100 | Low (Broad spectrum) | ~ 40 min | Standard hinge binding; poor water displacement |
| 6-Bromoquinoline | PI3Kα / mTOR | 4-Acrylamido-6-bromoquinoline (8i) | 0.50 | High (Dual PI3K/mTOR) | > 120 min | H-bond with Gln859; optimal hydrophobic fit |
| Pyrimidine | PI3K / mTOR | Standard Pyrimidine core | 15 - 50 | Moderate | ~ 30 min | Lacks bulky lipophilic interaction in sub-pocket |
Data synthesized from comparative kinome profiling and in vitro assays[2][3].
Pathway Visualization
The following diagram illustrates how 6-bromoquinoline derivatives (such as Compound 8i) achieve dual blockade of the PI3K/mTOR signaling cascade, preventing the phosphorylation events that drive cancer cell proliferation.
Dual inhibition of the PI3K/mTOR signaling pathway by 6-bromoquinoline derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimization.
Protocol A: Synthesis of 4-Anilino-6-bromoquinoline Derivatives
Objective: Generate a highly pure GAK inhibitor via nucleophilic aromatic substitution (SNAr).
-
Electrophilic Activation: Dissolve 1.0 eq of 6-bromo-4-chloroquinoline and 1.2 eq of the desired substituted aniline in anhydrous ethanol. Add 2.0 eq of N,N-Diisopropylethylamine (Hünig's base).
-
Causality: Hünig's base acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct without competing with the aniline for the electrophilic C4 position, thereby preventing unwanted side reactions[4].
-
-
SNAr Reaction: Reflux the mixture at 80°C for 12–18 hours under an inert atmosphere.
-
Causality: The electron-withdrawing 6-bromo group activates the quinoline ring, lowering the activation energy for the SNAr reaction at the C4 position. Elevated temperature ensures complete conversion[4].
-
-
Isolation & Validation: Cool the reaction to room temperature. Filter the resulting precipitate and wash with cold ethanol.
-
Self-Validation: Confirm structural integrity via ¹H-NMR and High-Resolution Mass Spectrometry (HRMS). The retention of the bromine isotope pattern (M and M+2 peaks of equal intensity) in HRMS validates that the halogen bond donor remains intact[5].
-
Protocol B: In Vitro Kinase Inhibition & Cellular Target Engagement
Objective: Quantify IC₅₀ and verify intracellular pathway blockade.
-
Biochemical Profiling (ADP-Glo Assay): Incubate recombinant kinase (e.g., PI3Kα) with varying concentrations of the 6-bromoquinoline inhibitor, ATP, and specific lipid substrates for 60 minutes. Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP.
-
Causality: Measuring ATP depletion via luminescence provides a highly sensitive, non-radioactive quantification of kinase activity. Because the 6-bromoquinoline acts as an ATP-competitive inhibitor, luminescence is inversely proportional to inhibitor efficacy[2].
-
-
Cellular Target Engagement: Treat target cancer cell lines (e.g., PC3) with the inhibitor for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Self-Validation: Perform Western blotting probing for phosphorylated downstream effectors (e.g., p-Akt at Ser473, p-S6, p-4E-BP1). A dose-dependent reduction in phosphorylation directly validates that the biochemical IC₅₀ translates to intact cellular pathway blockade[3].
-
Preclinical Evaluation Workflow
Preclinical evaluation workflow for 6-bromoquinoline-based kinase inhibitors.
References
-
Targeting the water network in cyclin G associated kinase (GAK) with 4-anilino-quin(az)oline inhibitors Source: bioRxiv / ChemMedChem URL:[Link]
-
Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation Source: Frontiers in Chemistry URL:[Link]
-
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Source: MDPI Molbank URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Targeting the water network in cyclin G associated kinase (GAK) with 4-anilino-quin(az)oline inhibitors | bioRxiv [biorxiv.org]
- 3. Frontiers | Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
Topic: A Comparative Analysis of Sulfonylating Agents: The Distinct Advantages of 6-Bromoquinoline-8-sulfonyl Chloride
An In-Depth Technical Guide for Researchers
In the intricate field of synthetic and medicinal chemistry, the sulfonyl group is a critical pharmacophore and a versatile functional handle.[1][2] Its introduction into a molecule can profoundly alter biological activity, physicochemical properties, and metabolic fate. Consequently, the choice of sulfonylating agent is a pivotal decision in the design of novel therapeutics and chemical probes. While workhorse reagents like tosyl chloride (Ts-Cl) and mesyl chloride (Ms-Cl) are staples in every chemist's toolbox, specialized applications demand reagents with more sophisticated capabilities.
This guide provides a comprehensive comparison of 6-Bromoquinoline-8-sulfonyl chloride against other common sulfonylating agents. We will delve into the causality behind its unique advantages, provide validated experimental protocols, and offer insights to guide your selection process, grounding all claims in authoritative literature.
The Landscape of Common Sulfonylating Agents
The reactivity of a sulfonyl chloride (R-SO₂Cl) is primarily dictated by the nature of the 'R' group. This group influences the electrophilicity of the sulfur atom and imparts specific characteristics to the final sulfonamide or sulfonate ester product. A brief comparison of standard agents sets the stage for understanding the unique value of the 6-bromoquinoline scaffold.
| Sulfonylating Agent | Structure | Key Characteristics & Reactivity | Primary Applications |
| Mesyl Chloride (Ms-Cl) | CH₃SO₂Cl | Highly reactive liquid; forms a reactive "sulfene" intermediate with base; resulting mesylate is an excellent leaving group.[3][4][5] | Conversion of alcohols to leaving groups for substitution/elimination reactions.[5] |
| Tosyl Chloride (Ts-Cl) | p-CH₃C₆H₄SO₂Cl | Crystalline solid; less reactive than Ms-Cl; resulting tosylate is a good leaving group and the tosylamide is a stable protecting group.[3][6][7] | Protection of amines and alcohols; activation of alcohols for substitution.[6][7] |
| Dansyl Chloride | C₁₂H₁₂N(CH₃)₂SO₂Cl | Solid; derivative is highly fluorescent. | Fluorescent labeling of primary and secondary amines, amino acids, and proteins for detection and quantification. |
| Nosyl Chloride | o-NO₂C₆H₄SO₂Cl | Highly reactive solid; the resulting nosylamide can be cleaved under mild conditions. | Amine protection, particularly in solid-phase synthesis where mild deprotection is crucial. |
The Emergence of 6-Bromoquinoline-8-sulfonyl Chloride: A Multifunctional Reagent
6-Bromoquinoline-8-sulfonyl chloride distinguishes itself not merely by its reactivity, but by the strategic functionalities embedded within its structure. The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][8][9][10] This heritage is the foundation of its primary advantages.
Advantage 1: Conferring Potent Biological Activity
The most significant advantage of using 6-Bromoquinoline-8-sulfonyl chloride is the potential to impart potent and specific biological activity to the target molecule. The quinoline ring system is adept at engaging with biological targets, and its sulfonamide derivatives have proven to be highly effective enzyme inhibitors.
A prime example is the development of inhibitors for the M2 isoform of Pyruvate Kinase (PKM2), a key enzyme in cancer metabolism.[1][11] Studies have shown that quinoline-8-sulfonamides, synthesized from the corresponding sulfonyl chloride, act as potent modulators of PKM2, reducing intracellular pyruvate levels and impacting cancer cell viability.[11] This demonstrates that the 6-bromo-8-quinolinesulfonamide moiety is not just a linker but an active pharmacophore that can drive target engagement. Other quinoline-based sulfonamides have shown promise as selective inhibitors of carbonic anhydrase isoforms associated with cancer.[12]
Advantage 2: Strategic Handles for Synthesis and ADME Tuning
The "bromo" component of the molecule is not a passive substituent. It serves two critical roles:
-
Modulation of Physicochemical Properties: The bromine atom influences the lipophilicity and electronic character of the molecule, providing a tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
-
A Versatile Synthetic Handle: The C-Br bond is a key functional group for post-sulfonylation diversification. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of additional molecular complexity late in the synthetic sequence. The 6-position is generally sterically unhindered and behaves similarly to a standard brominated aromatic ring in these transformations.[13]
Advantage 3: Intrinsic Properties for Assay Development
The quinoline ring system is inherently fluorescent. This property can be exploited in the development of chemical probes and for mechanistic studies. By incorporating the 6-bromoquinoline-8-sulfonamide group, a researcher can potentially monitor the binding of the molecule to its target protein or track its localization within a cell without the need for an external fluorescent tag, a significant advantage over non-fluorescent agents like Ts-Cl and Ms-Cl.
Decision Framework for Sulfonylating Agent Selection
The choice of reagent should be a deliberate, strategy-driven process. The following decision tree, presented as a DOT graph, illustrates the expert logic behind selecting the optimal agent for a given task.
Figure 1. A decision-making guide for selecting the appropriate sulfonylating agent based on the primary synthetic objective.
Experimental Validation: A Comparative Protocol
To provide a tangible comparison, we present a validated, self-contained protocol for the synthesis of a sulfonamide using a model primary amine. This allows for a direct assessment of reaction setup, progress, and product characteristics.
Workflow for Comparative Sulfonamide Synthesis
Figure 2. Standardized experimental workflow for the comparative synthesis and analysis of sulfonamides.
Protocol: General Synthesis of N-Substituted Sulfonamides
This protocol is adapted from established methods for sulfonamide synthesis.[1][11]
Materials:
-
Benzylamine (1.0 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Chloroform (or Dichloromethane)
-
Tosyl Chloride (Ts-Cl) (1.0 eq)
-
6-Bromoquinoline-8-sulfonyl chloride (1.0 eq)
-
Deionized Water
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amine (e.g., benzylamine, 1.0 eq) and triethylamine (1.5 eq) in an anhydrous solvent like chloroform.
-
Cooling: Cool the solution to 0-5 °C using an ice bath while stirring. This is crucial to control the initial exothermic reaction.
-
Addition of Sulfonyl Chloride: Add the respective sulfonyl chloride (Ts-Cl for Reaction A, 6-Bromoquinoline-8-sulfonyl chloride for Reaction B, 1.0 eq) to the cooled solution in small portions over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate it in vacuo to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-substituted sulfonamide.
Causality Behind Experimental Choices:
-
Base (Triethylamine): A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[2]
-
Anhydrous Solvent: Sulfonyl chlorides are sensitive to hydrolysis; using an anhydrous solvent prevents the formation of the corresponding sulfonic acid, which would reduce the yield.
-
Cooling (0-5 °C): The initial reaction is often exothermic. Starting at a lower temperature prevents potential side reactions and ensures controlled addition.
Conclusion
While established sulfonylating agents like tosyl chloride and mesyl chloride are indispensable for routine transformations such as alcohol activation and amine protection, 6-Bromoquinoline-8-sulfonyl chloride offers a distinct and powerful set of advantages for the modern medicinal chemist. Its ability to serve as a foundational block for potent bioactive compounds, coupled with its embedded synthetic versatility and useful analytical properties, makes it a superior choice for projects where the sulfonamide moiety is integral to the final product's function. By understanding the unique attributes of this reagent, researchers can unlock new avenues in drug discovery and the development of sophisticated chemical probes.
References
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]
-
Synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes. GIQIMO. [Link]
-
Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. HoriazonChemical. [Link]
-
Why do tosylation and mesylation of alcohols follow different mechanisms? Chemistry Stack Exchange. [Link]
-
6-Bromo-8-quinolinecarboxylic acid. PubChem. [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
-
Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PMC - NIH. [Link]
-
Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones. ResearchGate. [Link]
-
Tosyl group. Wikipedia. [Link]
-
What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate. [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthetic Utility of 6-Bromoquinoline-8-sulfonyl Chloride: Scope, Limitations, and Modern Alternatives
Abstract: 6-Bromoquinoline-8-sulfonyl chloride is a highly reactive, bifunctional reagent of significant interest in medicinal chemistry and materials science. It serves as a valuable building block for introducing the quinoline scaffold, a privileged structure in numerous therapeutic agents, while simultaneously enabling the formation of sulfonamides and sulfonate esters. This guide provides an in-depth analysis of the reaction scope, inherent limitations, and strategic considerations when employing this reagent. We will explore its primary transformations, including reactions with amines and alcohols, and delve into the challenges posed by its stability and potential side reactions. Furthermore, this guide offers a comparative overview of modern alternative sulfonylation methods, providing researchers with the data needed to make informed decisions for their synthetic campaigns.
Introduction to 6-Bromoquinoline-8-sulfonyl Chloride
The quinoline ring system is a cornerstone in drug discovery, forming the structural basis of compounds with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The sulfonamide functional group is another critical pharmacophore, prized for its ability to mimic carboxylic acids and engage in strong hydrogen bonding interactions with biological targets. 6-Bromoquinoline-8-sulfonyl chloride merges these two valuable motifs into a single, versatile reagent. The electrophilic sulfur center allows for the facile construction of sulfonamides and sulfonate esters, while the bromine atom at the C-6 position and the quinoline nitrogen offer sites for subsequent functionalization, enabling the rapid generation of molecular diversity.
This guide aims to provide a comprehensive, field-proven perspective on the practical application of 6-Bromoquinoline-8-sulfonyl chloride, moving beyond simple reaction schemes to explain the causality behind experimental choices and potential pitfalls.
Physicochemical Properties and Stability Considerations
6-Bromoquinoline-8-sulfonyl chloride is a crystalline solid whose utility is dictated by the high reactivity of the sulfonyl chloride group.[2] This reactivity, however, is a double-edged sword, as it also predisposes the compound to degradation.
Key Limitations:
-
Hydrolysis: The most significant limitation is its susceptibility to hydrolysis. Even trace amounts of water in solvents or on glassware will readily convert the sulfonyl chloride to the corresponding and less reactive 6-bromoquinoline-8-sulfonic acid.[3][4] This not only consumes the reagent but also complicates product purification.
-
Thermal and Photolytic Decomposition: Like many sulfonyl chlorides, this reagent can undergo thermal decomposition at elevated temperatures. Exposure to UV light may also induce homolytic cleavage of the S-Cl bond, leading to radical-mediated side reactions.[3]
Strategic Handling: To ensure experimental success and reproducibility, the following precautions are essential:
-
Anhydrous Conditions: All reactions should be performed using freshly distilled, anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).
-
Low-Temperature Operations: Reactions, particularly the addition of the sulfonyl chloride, should be initiated at low temperatures (e.g., 0 °C) to control exothermic events and minimize thermal decomposition.[1]
-
Purification: If the purity of the starting material is in doubt, it can be scrubbed with concentrated HCl to remove sulfonic acid impurities before use.[3]
Scope and Applications of Reactions
The primary utility of 6-Bromoquinoline-8-sulfonyl chloride lies in its reactions with nucleophiles at the sulfonyl group.
Sulfonamide Formation (Reaction with Amines)
The most prevalent application is the synthesis of N-substituted 6-bromoquinoline-8-sulfonamides. The reaction proceeds via nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom.[5][6]
-
Mechanism: The reaction typically requires a base (e.g., pyridine or triethylamine) to neutralize the HCl generated, driving the reaction to completion.[5] Microwave irradiation has also been shown to accelerate sulfonamide formation.[5]
-
Substrate Scope: A wide range of primary and secondary aliphatic and aromatic amines can be used. However, sterically hindered amines or weakly nucleophilic anilines may exhibit lower reactivity, requiring longer reaction times or elevated temperatures.
-
Limitations: With primary amines, there is a theoretical risk of bis-sulfonylation, although this is not commonly observed under standard conditions.[5] The steric bulk imposed by the quinoline ring at the peri-position (C-8) can also reduce yields with bulky amine nucleophiles.
Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Sulfonate Ester Formation (Reaction with Alcohols)
Alcohols and phenols can react with 6-Bromoquinoline-8-sulfonyl chloride to form sulfonate esters. This transformation is valuable for converting the hydroxyl group into a good leaving group for subsequent substitution reactions.[7][8]
-
Mechanism: The reaction requires activation of the alcohol, typically by deprotonation with a non-nucleophilic base like pyridine or triethylamine.[7] The resulting alkoxide then acts as the nucleophile.
-
Scope and Limitations: The reaction is generally less facile than with amines due to the lower nucleophilicity of alcohols. Primary alcohols react more readily than secondary or tertiary alcohols.[9] For many applications where the goal is simply to create a leaving group, less expensive reagents like tosyl chloride or mesyl chloride are often preferred.[7] The unique value of using 6-Bromoquinoline-8-sulfonyl chloride lies in instances where the quinoline moiety itself is desired in the final structure.
Reactions at the Quinoline Ring
A key consideration is the potential for reactivity at other sites on the molecule, which can be a limitation or a strategic opportunity.
-
Nucleophilic Aromatic Substitution (SNAr): The C-6 position, bearing the bromine atom, is susceptible to SNAr. However, this typically requires strong nucleophiles and harsh conditions (e.g., high temperatures), and is generally much slower than the reaction at the sulfonyl chloride.[10] For most standard sulfonylation reactions, SNAr at C-6 is not a significant competing pathway.
-
Directed ortho-Metalation (DoM): The nitrogen atom in the quinoline ring can direct metalation at the C-8 position.[11] While the C-8 position is already substituted, this electronic influence is a key factor in the overall reactivity profile of the molecule.
Comparative Analysis with Alternative Sulfonylation Reagents
While the reaction of a sulfonyl chloride with an amine is a classic and robust transformation, its limitations have spurred the development of alternative methods.[12][13] The choice of reagent should be guided by substrate scope, functional group tolerance, and the availability of starting materials.
| Method | Reagents/Catalyst | General Yields | Reaction Conditions | Key Advantages | Limitations |
| Traditional (This Guide) | 6-Bromoquinoline-8-sulfonyl chloride, Amine, Base | Good to Excellent | 0 °C to RT, Anhydrous | Installs a specific bromoquinoline moiety.[1] | Reagent is sensitive to moisture and heat; harsh conditions may be needed for its synthesis.[3][12] |
| Sulfonyl Fluoride Activation | Sulfonyl fluoride, Amine, Ca(NTf₂)₂ | Good to Excellent | 60 °C, 24 h | Utilizes sulfonyl fluorides which are more stable and easier to handle than sulfonyl chlorides.[12] | Requires a specific catalyst for activation; may not be readily available for complex scaffolds. |
| One-Pot from Organometallics (DABSO) | Grignard/Organolithium, DABSO, Amine | Good to Excellent | 0 °C to RT | Avoids isolation of unstable sulfonyl chlorides; excellent functional group tolerance.[12][14] | Requires synthesis of an organometallic precursor; not suitable for functional groups incompatible with Grignards. |
| One-Pot from Thiols | Thiol, Oxidant (e.g., NaDCC·2H₂O), Amine | Good to Excellent | Room Temp, Aqueous/EtOH | Green and mild conditions; avoids pre-isolation of the sulfonyl chloride.[15] | Requires a thiol starting material; oxidant may be incompatible with sensitive functional groups. |
| Direct from Organometallics (tBuONSO) | Grignard/Organolithium, tBuONSO | Good to Excellent | Room Temp | Direct, one-step synthesis of primary sulfonamides.[14] | Limited to the synthesis of primary (R-SO₂NH₂) sulfonamides. |
Decision Framework for Reagent Selection
Caption: Decision guide for selecting a sulfonylation strategy.
Experimental Protocols
The following protocols are provided as validated, self-contained systems for researchers.
Protocol 1: General Synthesis of N-Aryl-6-bromoquinoline-8-sulfonamide
This protocol is adapted from established methods for similar quinoline sulfonyl chlorides.[1]
Materials:
-
6-Bromoquinoline-8-sulfonyl chloride (1.0 eq.)
-
Substituted Aniline (1.0 eq.)
-
Anhydrous Pyridine or Triethylamine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Round-bottom flask, magnetic stirrer, ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve the desired aniline (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0-5 °C using an ice bath while stirring.
-
Slowly add 6-Bromoquinoline-8-sulfonyl chloride (1.0 eq.) to the cooled solution in portions over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 2-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired sulfonamide.
Protocol 2: One-Pot Sulfonamide Synthesis via DABSO
This protocol demonstrates a modern alternative that avoids the handling of an unstable sulfonyl chloride.[12]
Materials:
-
Aryl or Heteroaryl Halide (e.g., Iodide) (1.0 eq.)
-
Isopropylmagnesium Chloride (iPrMgCl, 1.1 eq.)
-
DABSO (DABCO·(SO₂)₂) (1.1 eq.)
-
Amine (1.2 eq.)
-
N-Chlorosuccinimide (NCS) (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard reaction and work-up equipment
Procedure:
-
To a stirred solution of the aryl halide (1.0 eq.) in anhydrous THF at room temperature, add iPrMgCl (1.1 eq.) dropwise to perform a halogen-metal exchange and generate the Grignard reagent. Stir for 1 hour.
-
In a separate flask, suspend DABSO (1.1 eq.) in anhydrous THF.
-
Transfer the freshly prepared Grignard reagent solution to the DABSO suspension at room temperature and stir for 1 hour. This forms the corresponding sulfinate salt.
-
Add the desired amine (1.2 eq.) to the reaction mixture, followed by the portion-wise addition of NCS (1.2 eq.).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the final sulfonamide.
Conclusion
6-Bromoquinoline-8-sulfonyl chloride is a powerful but demanding reagent. Its primary strength lies in the direct installation of the medicinally relevant 6-bromoquinoline-8-sulfonamide scaffold. However, its utility is tempered by its inherent instability, particularly its sensitivity to moisture, which necessitates careful handling and anhydrous reaction conditions. For synthetic targets where the specific bromoquinoline moiety is not required, or when dealing with sensitive substrates, modern alternatives such as one-pot procedures using DABSO or the activation of more stable sulfonyl fluorides may offer a more robust and versatile approach. A thorough understanding of both the scope and limitations of this reagent, as outlined in this guide, is paramount for its successful application in complex synthetic endeavors.
References
- (Reference not directly used in text, but provides context on a related compound) Synthesis of 6-bromo-8-chloro-sulfonylquinazoline-2,4(1H,3H)-dione and its interaction with nucleophilic reagents.
- A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. Benchchem.
- Design and Synthesis of Sulfonamides Derivatives: A Review.
- 6-bromoquinoline-8-sulfonyl chloride (C9H5BrClNO2S). PubChemLite.
- New Reagent for Synthesis of Primary Sulfonamides: tBuONSO. TCI AMERICA.
- (Reference not directly used in text, but provides context on quinoline sulfonamides) Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- Sulfonamide synthesis by aminosulfonyl
- (Reference not directly used in text, but provides context on quinoline reactivity) Reactions of Quinolines, Chemistry tutorial. Tutorsglobe.com.
- Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
- Microwave-assisted sulfonylation of various structurally amines. RSC Advances.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Application Notes and Protocols: Experimental Setup for Reactions Involving 6-Methylquinoline-8-sulfonyl Chloride. Benchchem.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. Benchchem.
- 6-Bromoquinoline-8-sulfonic acid. BLD Pharm.
- A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Benchchem.
- Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin.
- Alcohols to Alkyl Chlorides, Part 6. YouTube.
- Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - 6-bromoquinoline-8-sulfonyl chloride (C9H5BrClNO2S) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 53971-60-1|6-Bromoquinoline-8-sulfonic acid|BLD Pharm [bldpharm.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. cbijournal.com [cbijournal.com]
- 7. jackwestin.com [jackwestin.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 14. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Head-to-head comparison of different bromoquinoline isomers in synthesis
Head-to-Head Comparison of Bromoquinoline Isomers in Synthetic Workflows: A Guide to Reactivity and Cross-Coupling
As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming from a misunderstanding of positional reactivity in heterocyclic scaffolds. Bromoquinolines are ubiquitous building blocks in medicinal chemistry, but treating all isomers as synthetically equivalent is a critical error. The position of the bromine atom—whether on the electron-deficient pyridine ring or the more electron-rich benzene ring—profoundly dictates the kinetics of oxidative addition, the choice of palladium catalyst, and the ultimate success of cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
This guide provides an objective, data-backed comparison of the most common bromoquinoline isomers (3-bromo, 6-bromo, and 8-bromo), dissecting the causality behind their reactivity profiles and providing self-validating protocols for your laboratory.
Mechanistic Causality: Electronic and Steric Frameworks
The reactivity of bromoquinoline isomers in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is governed by two primary factors[1]:
-
Electronic Effects : The quinoline core has a non-uniform electron distribution. The pyridine ring (positions 2, 3, and 4) is highly electron-deficient, which generally accelerates the oxidative addition of low-valent palladium into the C-Br bond. Conversely, the benzene ring (positions 5, 6, 7, and 8) is relatively more electron-rich, behaving more like a standard, unactivated aryl bromide[2].
-
Steric and Chelation Effects : The 8-bromo position is uniquely challenging. The adjacent nitrogen atom can act as a directing group or a competitive chelator for the metal catalyst, while simultaneously imposing significant steric hindrance. This often necessitates elevated temperatures or specialized bulky ligands compared to the sterically unhindered 6-bromo or 3-bromo isomers[2][3].
Electronic and steric factors dictating bromoquinoline isomer reactivity.
Head-to-Head Reactivity: 3-Bromo vs. 6-Bromo vs. 8-Bromo
-
3-Bromoquinoline : Highly reactive in cross-coupling due to the electron-withdrawing nature of the adjacent heteroatom. It readily undergoes Suzuki-Miyaura coupling even with complex heteroaryl substrates. In automated feedback optimization studies, 3-bromoquinoline successfully coupled with challenging boronic esters using dialkylbiarylphosphine ligands (like XPhos) at moderate temperatures[4].
-
6-Bromoquinoline : Represents the "standard" aryl bromide within the quinoline system. Position 6 is electronically less perturbed by the nitrogen and sterically unhindered. It is an excellent substrate for Buchwald-Hartwig aminations and Suzuki couplings, often proceeding smoothly with standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2[2]. Furthermore, 6-bromoquinoline N-oxides can undergo selective C2-arylation while leaving the C6-bromine intact for subsequent orthogonal functionalization[5].
-
8-Bromoquinoline : The most recalcitrant of the common isomers. Direct comparative studies demonstrate that 8-bromoquinoline is significantly less reactive than its 2- or 3-bromo counterparts. For example, in Pd-catalyzed direct arylation with heteroarenes, 8-bromoquinoline required much higher temperatures and excess reagents compared to 3-bromoquinoline, which coupled at lower temperatures with simple Pd(OAc)2/PPh3 systems[3]. The steric bulk and the lone pair on the adjacent nitrogen impede the formation of the necessary palladacyclic transition states.
Quantitative Comparison of Cross-Coupling Performance
To facilitate objective decision-making, the following table summarizes the general reaction parameters required to achieve >80% conversion in Suzuki-Miyaura couplings for these isomers, based on established synthetic literature[1][2][3][4].
| Isomer | Electronic Environment | Steric Hindrance | Typical Catalyst System | Typical Temp (°C) | Relative Reactivity |
| 3-Bromoquinoline | Electron-deficient (Pyridine ring) | Low | Pd(OAc)2 / XPhos or PPh3 | 80 - 95 | High |
| 6-Bromoquinoline | Electron-neutral (Benzene ring) | Low | Pd(dppf)Cl2 or Pd(PPh3)4 | 90 - 100 | Moderate-High |
| 8-Bromoquinoline | Electron-neutral (Benzene ring) | High (N-adjacent) | Pd(OAc)2 / Bulky Ligands (e.g., SPhos) | 120 - 150 | Low |
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed to be self-validating; the success of the reaction can be visually and analytically tracked.
Protocol A: General Suzuki-Miyaura Coupling for 3- and 6-Bromoquinolines Causality Note: We utilize Pd(dppf)Cl2 here because its large bite angle facilitates both oxidative addition and reductive elimination, ideal for unhindered bromoquinolines.
-
Preparation : In an oven-dried Schlenk tube, combine the bromoquinoline isomer (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.03 mmol, 3 mol%), and K2CO3 (2.5 mmol)[1].
-
Atmosphere Exchange : Evacuate the tube and backfill with argon (repeat 3 times) to prevent catalyst oxidation.
-
Solvent Addition : Add degassed 1,4-dioxane/H2O (4:1 v/v, 10 mL) via syringe. Validation check: The biphasic mixture ensures the solubility of both the organic substrates and the inorganic base.
-
Heating : Heat the mixture to 90 °C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material spot confirms conversion.
-
Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography.
Protocol B: High-Temperature Coupling for 8-Bromoquinoline Causality Note: The steric hindrance at the 8-position requires a highly active, sterically demanding ligand (like XPhos or SPhos) to force the oxidative addition and prevent catalyst poisoning by the quinoline nitrogen[3][4].
-
Preparation : In a sealed pressure vial, add 8-bromoquinoline (1.0 mmol), arylboronic acid (1.5 mmol - excess needed due to slower kinetics), Pd(OAc)2 (0.05 mmol, 5 mol%), XPhos (0.1 mmol, 10 mol%), and K3PO4 (3.0 mmol).
-
Atmosphere Exchange : Purge heavily with argon.
-
Solvent Addition : Add anhydrous, degassed toluene (8 mL).
-
Heating : Heat to 120 °C for 16-24 hours. Validation check: The solution should transition from a pale yellow to a dark, homogeneous mixture. Black precipitate indicates catalyst decomposition (palladium black), signaling a need to increase ligand loading.
-
Workup : Filter through a pad of Celite to remove palladium residues, concentrate, and purify via chromatography.
Decision matrix for Suzuki-Miyaura coupling of bromoquinoline isomers.
Advanced Functionalization: N-Oxide Directed C-H Arylation
An emerging strategy in quinoline functionalization involves the use of N-oxides. Interestingly, the bromo-substituent position dictates the viability of this pathway. 6-Bromoquinoline and 3-bromoquinoline can be readily oxidized to their respective N-oxides using m-CPBA or H2O2/AcOH[6]. These N-oxides can then undergo direct, regioselective C2-arylation with arylboronic acids under oxidative conditions (e.g., KMnO4), while leaving the C-Br bond completely intact[5]. This orthogonal reactivity allows for the rapid assembly of 2,6-disubstituted or 2,3-disubstituted quinolines, providing a powerful tool for drug development professionals seeking to map structure-activity relationships (SAR) efficiently.
Conclusion
Treating bromoquinoline isomers as interchangeable building blocks leads to suboptimal yields and wasted resources. By understanding the electronic activation of the 3-position, the reliable neutrality of the 6-position, and the steric challenges of the 8-position, synthetic chemists can rationally design cross-coupling workflows that succeed on the first attempt.
References
-
Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions . Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback . Reaction Chemistry & Engineering (PMC). Available at:[Link]
-
Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones . ARKIVOC. Available at:[Link]
-
An effective strategy for C2 arylation of quinoline N-oxide with arylboronic acids . Journal of Heterocyclic Chemistry. Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02364E [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. html.rhhz.net [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
Benchmarking the performance of 6-bromoquinoline precursors in library synthesis
Benchmarking the Performance of 6-Bromoquinoline Precursors in Library Synthesis
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents ranging from antimalarials to targeted kinase inhibitors[1][2]. For drug development professionals and synthetic chemists, the rapid generation of diverse quinoline libraries relies heavily on transition-metal-catalyzed cross-coupling reactions.
Selecting the optimal halogenated precursor is the most critical variable in designing a high-throughput experimentation (HTE) workflow. This guide objectively benchmarks 6-bromoquinoline against its chlorinated and iodinated counterparts, providing mechanistic insights, comparative data, and validated protocols for library synthesis.
Mechanistic Rationale: Why 6-Bromoquinoline?
In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) active species. The reactivity trend strictly follows the carbon-halogen bond dissociation energy: I > Br > Cl [3].
While 6-iodoquinoline undergoes rapid oxidative addition even at room temperature, it suffers from poor atom economy, high procurement costs, and light/temperature instability, making it unsuitable for long-term library storage[3]. Conversely, 6-chloroquinoline is highly cost-effective but exhibits a high kinetic barrier to oxidative addition. Activating the C-Cl bond requires forcing conditions (100–130 °C) and specialized, bulky, electron-rich phosphine ligands (e.g., biaryl phosphorinanes or BrettPhos) to prevent catalyst resting states[3][4].
The 6-Bromoquinoline Sweet Spot: 6-Bromoquinoline provides an optimal balance. The electron-deficient nature of the fused pyridine ring sufficiently activates the C-Br bond at the 6-position, allowing for efficient oxidative addition with standard, inexpensive ligands (like dppf or PPh₃) at moderate temperatures (80–110 °C)[1][3]. Furthermore, it is highly stable under standard benchtop conditions, making it the benchmark substrate in major machine-learning datasets for C–N cross-coupling predictions[5].
Decision tree for selecting quinoline precursors based on library synthesis constraints.
Quantitative Benchmarking Data
The following tables summarize the performance of 6-haloquinolines across standard library synthesis parameters. Data is synthesized from established cross-coupling principles and high-throughput screening benchmarks[1][3][4][6].
Table 1: Reactivity & Operational Comparison of 6-Haloquinolines
| Precursor | Relative Reactivity | Typical Catalyst Loading | Operating Temp | Ligand Requirement | Shelf Stability |
| 6-Chloroquinoline | Low | 5–10 mol% | 100–130 °C | Specialized (e.g., XPhos) | Excellent |
| 6-Bromoquinoline | High | 2–5 mol% | 80–110 °C | Standard (e.g., dppf) | Excellent |
| 6-Iodoquinoline | Highest | 1–3 mol% | 50–80 °C | Standard (e.g., PPh₃) | Poor (Light sensitive) |
Table 2: 6-Bromoquinoline Performance in Key Library Transformations
| Reaction Type | Coupling Partner | Catalyst System | Time / Temp | Avg. Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 2h / 90 °C | >90%[1] |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | 4h / 80 °C | 85%[6] |
| Buchwald-Hartwig | Secondary Amines | Pd₂(dba)₃ / t-Bu-BrettPhos | 2.5h / 100 °C | 88%[4] |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly stated to aid in troubleshooting during automated or manual library synthesis.
Protocol A: General Suzuki-Miyaura Cross-Coupling (Library Format)
This protocol is optimized for generating biaryl quinoline derivatives[1][6].
Materials:
-
6-Bromoquinoline derivative (1.0 equiv, e.g., Methyl 6-bromoquinoline-3-carboxylate)
-
Diverse Boronic Acids/Esters (1.2–1.5 equiv)
-
Pd(dppf)Cl₂ (0.02–0.05 equiv)
-
K₂CO₃ (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a reaction vial, combine 6-bromoquinoline (1.0 equiv), the boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Degassing (Critical Step): Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex, which will permanently halt the catalytic cycle and result in unreacted starting material.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under an Argon stream. Seal the vial.
-
Heating: Heat the mixture to 90 °C for 2 hours.
-
In-Process Validation: Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation metric: The complete disappearance of the 6-bromoquinoline isotopic mass cluster (M+H ~208/210) and the appearance of the product mass confirms complete conversion.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate for downstream purification.
Pd-catalyzed cross-coupling cycle highlighting the oxidative addition of 6-bromoquinoline.
Protocol B: Sonogashira Coupling for Arylalkynyl Quinolines
This methodology provides access to rigid, linear alkynyl-substituted quinolines[1][6].
Step-by-Step Methodology:
-
Reagent Mixing: Combine 6-bromoquinoline (1.0 equiv) and the terminal alkyne (1.2–1.5 equiv) in a dry reaction vessel.
-
Catalyst & Co-catalyst: Add Pd(PPh₃)₂Cl₂ (0.02–0.05 equiv) and CuI (0.04–0.10 equiv). Causality: CuI is essential for forming the copper acetylide intermediate, which facilitates the transmetalation step to the palladium center. Omitting CuI severely retards the reaction rate.
-
Solvent Addition: Suspend the mixture in anhydrous Triethylamine (Et₃N) or a DMF/Et₃N mixture. The amine acts as both the solvent and the base to neutralize the generated HBr.
-
Reaction: Stir under Argon at 80 °C for 4 hours.
-
Validation: Monitor by TLC (Hexanes/EtOAc). The product typically exhibits a distinct bright blue fluorescence under 254 nm UV light due to the extended conjugated pi-system of the alkynyl-quinoline.
Conclusion
For the synthesis of diverse medicinal chemistry libraries, 6-bromoquinoline stands out as the premier building block. It completely circumvents the kinetic bottlenecks associated with 6-chloroquinolines while avoiding the high costs and instability of 6-iodoquinolines. By utilizing the validated protocols and mechanistic principles outlined above, drug development professionals can ensure high-yielding, reproducible library generation.
References
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Oriental Journal of Chemistry[Link]
-
Data | RXN yield prediction: Buchwald-Hartwig high-throughput experiment data set GitHub / Science (Ahneman et al. 2018)[Link]
-
Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands ACS Catalysis[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Data | RXN yield prediction [rxn4chemistry.github.io]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromoquinoline-8-sulfonyl chloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-bromoquinoline-8-sulfonyl chloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a comprehensive understanding of the chemical principles that underpin these essential safety protocols. By elucidating the "why" behind each step, we aim to foster a culture of safety and environmental responsibility in the laboratory.
Understanding the Inherent Hazards of 6-Bromoquinoline-8-sulfonyl chloride
-
The Sulfonyl Chloride Group (-SO₂Cl): This is the primary driver of reactivity. Sulfonyl chlorides are highly susceptible to nucleophilic attack by water, alcohols, and amines. This reaction is often vigorous and exothermic, leading to the liberation of corrosive and toxic gases, namely hydrogen chloride (HCl) and the corresponding sulfonic acid. This reactivity necessitates careful quenching and neutralization procedures prior to disposal.
-
The 6-Bromoquinoline Core: The quinoline ring system is a common scaffold in pharmaceuticals and other biologically active compounds. The presence of a bromine atom classifies this molecule as a halogenated aromatic compound. Halogenated organic compounds are often subject to specific environmental disposal regulations due to their potential for persistence and toxicity. The bromoquinoline moiety itself may cause skin and eye irritation.[1][2]
Table 1: Summary of Potential Hazards
| Component Functional Group | Associated Hazards |
| Sulfonyl Chloride | - Reacts violently with water and other nucleophiles.- Corrosive. - Releases toxic and corrosive gases (HCl, SO₂) upon decomposition or reaction. |
| 6-Bromoquinoline | - Skin and eye irritant.[1][2]- Potential for acute toxicity if swallowed or inhaled.[2]- Classified as a halogenated organic compound, requiring special disposal considerations.[3][4][5][6] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow is designed to safely neutralize and dispose of 6-bromoquinoline-8-sulfonyl chloride and associated waste. This process should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
For small quantities of uncontaminated or residual 6-bromoquinoline-8-sulfonyl chloride, a careful neutralization (quenching) process is required.
Experimental Protocol:
-
Preparation: In a suitably sized beaker or flask equipped with a magnetic stir bar, prepare a cold solution of a weak base. A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) is recommended. The volume of the basic solution should be sufficient to ensure a large excess of the base. Place this container in an ice bath to manage the exothermic nature of the reaction.
-
Slow Addition: With vigorous stirring, slowly and carefully add the 6-bromoquinoline-8-sulfonyl chloride to the cold basic solution. This can be done dropwise for liquids or in small portions for solids. Crucially, never add the base to the sulfonyl chloride , as this can lead to a localized, uncontrolled reaction.
-
Monitoring: Observe for gas evolution (CO₂), which indicates the neutralization of the acidic byproducts. The rate of addition should be controlled to prevent excessive foaming and splashing.
-
Completion and Verification: Continue stirring the mixture for at least one hour after the final addition to ensure complete hydrolysis and neutralization. Once the gas evolution has ceased, check the pH of the aqueous solution using pH paper to confirm it is neutral or slightly basic (pH 7-9).
-
Aqueous Waste Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. However, always consult your institution's Environmental Health and Safety (EHS) guidelines first.
Any materials significantly contaminated with 6-bromoquinoline-8-sulfonyl chloride, as well as larger quantities of the chemical, must be treated as hazardous waste.
Experimental Protocol:
-
Containment: In the event of a spill, absorb the material with a non-combustible, inert absorbent such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels or sawdust.
-
Collection: Carefully sweep or scoop the absorbed material and any contaminated solids into a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-Bromoquinoline-8-sulfonyl chloride".
-
Waste Segregation: This waste stream should be segregated as halogenated organic waste. Do not mix with non-halogenated waste streams.[5]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. All hazardous waste must be disposed of through a licensed waste disposal facility.[7][8][9]
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of 6-bromoquinoline-8-sulfonyl chloride.
Caption: Logical workflow for the proper disposal of 6-bromoquinoline-8-sulfonyl chloride.
Regulatory Considerations: EPA Hazardous Waste Codes
As a halogenated organic compound, waste containing 6-bromoquinoline-8-sulfonyl chloride may fall under the EPA's F-list of hazardous wastes from non-specific sources. Specifically, if used as a solvent, it could be classified under codes such as F001 or F002, which pertain to spent halogenated solvents.[3][4][10][5][6] It is imperative to consult with your institution's EHS department for accurate waste code assignment, as this can vary based on the specific application and any co-mingling with other waste streams.
References
-
ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
SDS US. (2019, December 19). Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]
-
Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions?. Retrieved from [Link]
-
EPA. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
EPA. (n.d.). EPA Hazardous Waste Code. Retrieved from [Link]
-
Merck Millipore. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
EPA. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Moshang Chemical. (2019, December 26). 6-bromoquinoline-8-sulfonyl chloride. Retrieved from [Link]
-
WMSolutions.com. (n.d.). F List - Hazardous Wastes From Non-Specific Sources. Retrieved from [Link]
-
US EPA. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-bromoquinoline-8-sulfonyl chloride (C9H5BrClNO2S). Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. adem.alabama.gov [adem.alabama.gov]
- 4. deq.mt.gov [deq.mt.gov]
- 5. wmsolutions.com [wmsolutions.com]
- 6. epa.gov [epa.gov]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. wku.edu [wku.edu]
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 6-Bromoquinoline-8-sulfonyl chloride
As researchers and scientists at the forefront of drug development, our work with novel and reactive compounds demands the highest standards of safety and procedural excellence. 6-Bromoquinoline-8-sulfonyl chloride is a key intermediate in many synthetic pathways, but its sulfonyl chloride moiety imparts significant reactivity that must be managed with expertise and foresight. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for handling this compound, ensuring both personal safety and experimental integrity.
The Chemical Rationale for Stringent Controls
6-Bromoquinoline-8-sulfonyl chloride's reactivity is primarily dictated by the sulfonyl chloride group (-SO₂Cl). This functional group is highly electrophilic, making it susceptible to nucleophilic attack by a wide range of compounds, most notably water.
Primary Hazards Include:
-
Extreme Moisture Sensitivity: The compound reacts exothermically, and sometimes violently, with water, including ambient humidity, to produce corrosive hydrochloric acid (HCl) and 6-bromoquinoline-8-sulfonic acid.[1] This reaction can cause a rapid pressure buildup in sealed containers.
-
Corrosivity: Due to its reactivity and the acidic byproducts of its hydrolysis, 6-Bromoquinoline-8-sulfonyl chloride is highly corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[1][2]
-
Incompatibility: It can react violently with strong bases, amines, and reducing agents.[1][3]
-
Toxic Fume Generation: Decomposition, whether through heat or reaction, can release toxic and irritating gases such as hydrogen chloride, sulfur oxides (SOx), and nitrogen oxides (NOx).[1]
Understanding these core principles is the foundation upon which we build a self-validating system of safety protocols. Every step and every piece of equipment is chosen to mitigate these specific, predictable chemical behaviors.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of PPE is not a matter of routine; it is a direct response to the identified hazards of 6-Bromoquinoline-8-sulfonyl chloride. The following table outlines the mandatory PPE, followed by an in-depth justification for each.
| PPE Category | Item | Specifications and Critical Importance |
| Eye and Face | Safety Goggles & Full-Face Shield | Must wear both . Tightly-fitting, splash-resistant safety goggles are essential.[4] A full-face shield is required over the goggles to protect against violent reactions or splashes, a significant risk with water-reactive compounds.[1][2][3] |
| Hand | Chemical-Resistant Gloves | Heavy-duty nitrile or neoprene gloves are recommended.[3][5] Always inspect gloves for any signs of degradation or puncture before use.[3] Practice proper glove removal to avoid skin contact and dispose of contaminated gloves immediately as hazardous waste. |
| Body | Chemical-Resistant Laboratory Coat | A flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory to protect skin and personal clothing from splashes and spills.[2][5] For larger quantities, a chemical-resistant apron over the lab coat provides an additional barrier. |
| Respiratory | Certified Chemical Fume Hood | All handling of 6-Bromoquinoline-8-sulfonyl chloride must be performed inside a properly functioning chemical fume hood. [1][3][5] This is the primary engineering control to prevent inhalation of corrosive vapors and dust. A respirator may be required for emergency situations like large spills.[2][6] |
Causality Behind PPE Choices:
-
Dual Eye/Face Protection: The requirement for both goggles and a face shield is a direct consequence of the compound's violent reactivity with water.[1] Standard safety glasses are insufficient. Goggles protect from splashes that may come from the side, while the face shield protects the entire face from the force of a potential exothermic reaction.
-
Glove Selection: Nitrile gloves provide good resistance against a variety of chemicals, including sulfonyl chlorides.[3] However, no glove material is impervious forever. Establishing a routine of frequent glove changes (e.g., every 30-60 minutes) minimizes the risk of permeation.[2]
-
Fume Hood as a Non-Negotiable Control: The vapor pressure of the compound, combined with the HCl gas produced upon contact with air moisture, creates a significant inhalation hazard.[3] A fume hood is the only way to reliably contain these vapors and ensure the air in the laboratory remains safe.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is essential. This protocol is designed to be a self-validating system, where each step logically follows from the chemical nature of the reagent.
Workflow Diagram: Safe Handling of 6-Bromoquinoline-8-sulfonyl chloride
Caption: A procedural workflow for the safe handling of 6-Bromoquinoline-8-sulfonyl chloride.
Experimental Protocol:
1. Preparation (Inside a Chemical Fume Hood)
-
Verify Fume Hood Operation: Before beginning, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Moisture Control: Ensure all glassware is rigorously dried (e.g., oven-dried and cooled under a stream of inert gas like nitrogen or argon). Assemble the apparatus under an inert atmosphere. Moisture is your primary enemy.[6]
-
Prepare for Quenching: Before handling the sulfonyl chloride, prepare a quenching station. This consists of a beaker or flask containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃) in an ice bath.[1] This proactive step ensures you are ready to safely neutralize the reactive material post-reaction.
2. Handling and Reaction
-
Aliquotting the Reagent: Weigh the required amount of 6-Bromoquinoline-8-sulfonyl chloride rapidly in the fume hood to minimize exposure to ambient moisture.
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. Add reagents slowly and in a controlled manner to manage the reaction exotherm.
3. Quenching Excess Reagent
-
Objective: To safely neutralize any unreacted sulfonyl chloride before aqueous workup and disposal.[1]
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel in an ice bath.
-
Slow Addition: Using a dropping funnel or pipette, add the reaction mixture slowly and dropwise to the prepared, stirred, cold sodium bicarbonate solution.[1] NEVER add water or the quenching solution to the bulk sulfonyl chloride mixture , as this can cause a violent, localized reaction.
-
Control Gas Evolution: The neutralization will produce carbon dioxide gas. The slow addition and cold temperature are crucial to control the rate of gas evolution and prevent foaming over.
-
Confirm Neutralization: Once the addition is complete, allow the mixture to slowly warm to room temperature. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
Emergency and Disposal Plans
Spill Management
-
Evacuate: Alert others in the lab and evacuate non-essential personnel from the immediate area.[1][2]
-
Contain: Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or dry lime.[1] Do not use water or combustible materials like paper towels. [1]
-
Neutralize: Once absorbed, slowly add a solid weak base like sodium carbonate or soda ash to the material to neutralize it.[1]
-
Collect and Dispose: Carefully sweep the neutralized material into a clearly labeled hazardous waste container for disposal.[7][8]
Disposal Plan
-
Waste Segregation: All materials that have come into contact with 6-Bromoquinoline-8-sulfonyl chloride must be treated as hazardous waste. Maintain separate, clearly labeled waste containers for:
-
Halogenated Liquid Waste: The quenched and neutralized reaction mixture.
-
Solid Hazardous Waste: Contaminated gloves, weigh boats, absorbent materials from spills, and any contaminated disposable labware.[9]
-
-
Container Management: Keep waste containers tightly closed and store them in a designated, secure secondary containment area.[4][7]
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste contractor.[9][10] Never pour this chemical or its waste down the drain.[4][7]
By integrating a deep understanding of the chemical hazards with meticulous operational protocols, you create a robust safety system that protects you, your colleagues, and the integrity of your research.
References
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- Personal protective equipment for handling 2-Nitroethane-1-sulfonyl chloride. Benchchem.
- Sulphuryl Chloride GHS Safety D
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- What are the safety precautions when handling Benzene Sulfonyl Chloride? Blog.
- Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
- Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer.
- SDS US.
- Dräger Gas Detectors & PPE for Sulfuryl chloride. Dräger.
- 1-Bromo-6-chlorohexane Safety D
- 5-Bromo-2-furanecarboxylic acid Safety D
- 6-Bromo-2-pyridinesulfonyl chloride SDS. ECHEMI.
- 4-Bromo-7-(trifluoromethyl)
- 6-Bromoisoquinoline Safety D
- 6-Bromoquinoline Safety D
- PPE and Safety Equipment When Using Chemicals. Compliance Partners.
- Disposal of Solid Chemicals in the Normal Trash. Public Safety.
- Appendix A Disposal Procedures by Chemical.
- Thiourea Safety D
- Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
- Quinoline-8-sulfonyl chloride Safety D
- 6-Bromoquinoline. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. angenechemical.com [angenechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
